molecular formula C7H15NO2 B157099 Methyl D-isoleucinate CAS No. 107998-45-8

Methyl D-isoleucinate

Cat. No.: B157099
CAS No.: 107998-45-8
M. Wt: 145.2 g/mol
InChI Key: YXMMTUJDQTVJEN-PHDIDXHHSA-N
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Description

Methyl D-isoleucinate, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R,3R)-2-amino-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMMTUJDQTVJEN-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of Methyl D-isoleucinate as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Methyl D-isoleucinate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and asymmetric synthesis, the demand for enantiomerically pure building blocks is paramount. Chirality is a critical determinant of a drug's pharmacological activity, with different enantiomers often exhibiting varied efficacy, metabolic pathways, and toxicity profiles.[1] Unnatural amino acids and their derivatives, in particular, offer unique structural motifs for designing novel therapeutics that can overcome the limitations of their natural counterparts.[]

This compound, the methyl ester of D-isoleucine, is a valuable chiral intermediate that falls into this critical category. Unlike the proteinogenic L-isoleucine, the D-enantiomer provides a distinct stereochemical scaffold. Its utility is primarily as a chiral building block or synthon, particularly in the synthesis of peptides and peptidomimetics where the incorporation of a D-amino acid can confer resistance to enzymatic degradation, enhance stability, and modulate biological activity. This guide provides a comprehensive overview of the core chemical properties, reactivity, and analytical characterization of this compound, offering field-proven insights for its effective application in research and development.

Molecular Structure and Stereochemistry

The defining feature of this compound is its stereochemistry. The parent amino acid, D-isoleucine, possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). The systematic IUPAC name for this compound is methyl (2R, 3R)-2-amino-3-methylpentanoate . This specific spatial arrangement is crucial for its role in asymmetric synthesis.

The presence of the ester functional group, as opposed to a free carboxylic acid, modifies the molecule's reactivity. The ester is typically employed as a protecting group for the carboxyl terminus during peptide synthesis or as a precursor that can be readily hydrolyzed when the free acid is required.

Caption: Structure of this compound with (R) stereochemistry at Cα and Cβ.

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and behavior in solvent systems. While data for the specific D-isomer free base is sparse, the properties can be reliably estimated from its L-isomer counterpart and its hydrochloride salt form.

PropertyValueSource/Comment
IUPAC Name methyl (2R,3R)-2-amino-3-methylpentanoateBased on D-isoleucine structure.[3]
Molecular Formula C₇H₁₅NO₂[4]
Molecular Weight 145.20 g/mol [4][5]
CAS Number 167223-42-9 (for D-isomer HCl salt)[6]
Appearance Colorless liquid (predicted for free base)Based on L-isomer.[4]
Boiling Point ~169 °C at 760 mmHg (estimated)Based on racemic mixture.[7]
Melting Point Not available (free base); ~96-100 °C (L-isomer HCl)
Density ~0.955 g/cm³ (predicted)Based on L-isomer.[4][8]
Solubility Soluble in water and organic solventsThe polar amino and ester groups confer solubility in a range of solvents.[4]
logP (o/w) 1.23 (estimated)Indicates moderate lipophilicity.[8]

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following is a predictive guide to its key spectral features based on established principles of NMR, IR, and Mass Spectrometry.[9][10][11]

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule's structure.

  • δ ~3.7 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methyl ester (-OCH₃).

  • δ ~3.5 ppm (d, 1H): A doublet for the proton on the α-carbon (-CH(NH₂)-). The coupling will be to the β-proton.

  • δ ~1.8 ppm (m, 1H): A multiplet for the single proton on the β-carbon. It is coupled to the α-proton and protons on the two adjacent methyl and methylene groups.

  • δ ~1.2-1.5 ppm (m, 2H): A multiplet for the two diastereotopic protons of the ethyl group's methylene (-CH₂-).

  • δ ~0.9 ppm (t, 3H & d, 3H): An overlapping region containing a triplet for the terminal methyl group (-CH₂CH₃ ) and a doublet for the methyl group attached to the β-carbon (-CH(CH₃ )-).

  • δ ~1.5-2.5 ppm (br s, 2H): A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon spectrum complements the ¹H NMR data.

  • δ ~175 ppm: The carbonyl carbon (C=O) of the ester group, significantly downfield.

  • δ ~58 ppm: The α-carbon (-C H(NH₂)-).

  • δ ~52 ppm: The methoxy carbon (-OC H₃) of the ester.

  • δ ~37 ppm: The β-carbon.

  • δ ~25 ppm: The methylene carbon of the ethyl group.

  • δ ~15 ppm: The methyl carbon attached to the β-carbon.

  • δ ~11 ppm: The terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

  • 3300-3400 cm⁻¹ (two bands, weak-medium): Symmetric and asymmetric N-H stretching of the primary amine.

  • 2850-2960 cm⁻¹ (strong): C-H stretching from the aliphatic side chain and methyl ester.

  • ~1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group. This is a key diagnostic peak.

  • ~1100-1200 cm⁻¹ (strong): C-O stretching of the ester.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 145 (for the free base).

  • Key Fragments:

    • m/z = 86 (M - 59): Loss of the carbomethoxy group (•COOCH₃). This is a common fragmentation for amino acid esters.

    • m/z = 114 (M - 31): Loss of the methoxy group (•OCH₃).

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its two primary functional groups: the nucleophilic primary amine and the electrophilic ester carbonyl.

Ester Hydrolysis

The methyl ester can be readily hydrolyzed to the free carboxylic acid (D-isoleucine) under either acidic or basic conditions. This reaction is fundamental when the ester is used as a temporary protecting group. Base-catalyzed hydrolysis (saponification) is often preferred for its high yields and irreversible nature.[12][13]

Ester_Hydrolysis Start This compound Reagents 1. NaOH, H₂O/MeOH 2. H₃O⁺ Workup Start->Reagents Saponification Product D-isoleucine Reagents->Product

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Saponification: Add an aqueous solution of sodium hydroxide (1.1 eq) dropwise at room temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Acidification: Cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~6. The free amino acid may precipitate.

  • Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the resulting solid, often by recrystallization.

    • Causality Note: Using a slight excess of NaOH ensures the reaction goes to completion. The acidification step is critical to protonate the resulting carboxylate and amine to yield the neutral amino acid.

Peptide Bond Formation

The most significant application of this compound is in peptide synthesis. It serves as the C-terminal protected "amino component." The free amine attacks an "activated" N-protected amino acid to form a dipeptide. Common coupling reagents like dicyclohexylcarbodiimide (DCC) or HBTU activate the carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack.[14][15]

Peptide_Coupling cluster_0 N-Protected Amino Acid (Carboxyl Component) cluster_1 C-Protected Amino Acid Ester (Amino Component) AA1 e.g., Fmoc-Ala-OH Coupling Coupling Reagent (e.g., HBTU, DIPEA) in DMF AA1->Coupling AA2 H₂N-D-Ile-OMe (this compound) AA2->Coupling Dipeptide Protected Dipeptide (Fmoc-Ala-D-Ile-OMe) Coupling->Dipeptide Peptide Bond Formation

Caption: General workflow for a peptide coupling reaction.

Experimental Protocol: HBTU-Mediated Peptide Coupling

  • Carboxyl Component Activation: In an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (e.g., Fmoc-L-Alanine, 1.0 eq), HBTU (0.95 eq), and HOBt (1.0 eq) in anhydrous Dimethylformamide (DMF). Stir for 5 minutes. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for an additional 15-20 minutes to form the activated ester.

  • Amino Component Addition: In a separate flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt and free the amine.

  • Coupling: Add the solution of the activated carboxyl component to the free-based this compound solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude dipeptide by flash column chromatography.

    • Trustworthiness Note: This protocol includes HOBt to suppress racemization of the activated amino acid. The sequential washing steps are a self-validating system to remove excess reagents and byproducts, ensuring the purity of the final product.

Synthesis and Handling

Synthesis

This compound is most commonly synthesized via Fischer esterification of D-isoleucine.[16] This involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as thionyl chloride (SOCl₂) or anhydrous HCl gas. The acid protonates the carboxylic acid, making it more electrophilic for attack by methanol.

Experimental Protocol: Synthesis via Fischer Esterification

  • Setup: Suspend D-isoleucine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a syringe. The reaction is exothermic and generates HCl gas in situ.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The suspension should become a clear solution.

  • Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product, this compound hydrochloride, is often obtained as a white solid. It can be used directly or purified by recrystallization from a solvent system like methanol/ether.[16]

Safety, Handling, and Storage

While specific data for this compound is limited, data from related compounds suggest standard precautions.[17][18]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[17][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the hydrochloride salt, protect from moisture. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[17][18]

Conclusion

This compound is a chemically versatile and synthetically valuable building block. Its key properties—a nucleophilic primary amine, a readily hydrolyzable methyl ester, and a defined (2R, 3R) stereochemistry—make it an indispensable tool for medicinal chemists and synthetic researchers. A thorough understanding of its spectroscopic signature, reactivity profile, and handling requirements, as detailed in this guide, is essential for its successful application in the development of next-generation peptides, pharmaceuticals, and other complex chiral molecules.

References

  • The Good Scents Company. (n.d.). methyl isoleucinate, 18869-44-8. Retrieved from [Link]

  • ChemBK. (2024). methyl L-isoleucinate. Retrieved from [Link]

  • Greenbook. (2014). Safety Data Sheet - MSO+. Retrieved from [Link]

  • ResearchGate. (n.d.). Important pharmaceutically active compounds containing a chiral N-alkyl amino acid ester or amide moiety. Retrieved from [Link]

  • The Role of Chiral Amino Acids in Modern Drug Discovery. (2026). Retrieved from [Link]

  • Chemsrc. (2025). Methyl L-isoleucinate | CAS#:2577-46-0. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-L-isoleucine. Retrieved from [Link]

  • PubChem. (n.d.). l-alpha-Methyl-isoleucine. Retrieved from [Link]

  • Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 28(4-5), 321-341.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 245-254.
  • ResearchGate. (n.d.). Table 5 Peptide coupling reactions of N-arylated isoleucine derivatives. Retrieved from [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • PubChem. (n.d.). Isoleucine methyl ester hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Canne, L. E., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 117(11), 2998-3007.
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). D-Isoleucine. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for Characterization and Isolation of Natural Products. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical Methods of Isolation and Identification. Retrieved from [Link]

  • Molecules. (2020). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 25(22), 5327.
  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Jack Westin. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl isocyanide. Retrieved from [Link]

  • PubMed Central. (n.d.). The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Retrieved from [Link]

  • PubMed. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry, 69(21), 6013-6021.
  • Journal of the Chemical Society, Perkin Transactions 1. (1993). Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. J. Chem. Soc., Perkin Trans. 1, 2297-2302.
  • PubChem. (n.d.). L-Isoleucine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Glucoside, α-methyl-, d-. Retrieved from [Link]

Sources

Technical Guide: Stereoselective Synthesis of Methyl D-isoleucinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of Methyl D-isoleucinate hydrochloride (CAS: Verify specific salt form, typically analogous to L-isomer 18598-74-8 but with inverted stereochemistry) is a foundational step in the production of peptidomimetics, chiral auxiliaries, and protease-resistant pharmaceutical intermediates.

Unlike its L-enantiomer, D-isoleucine (


-2-amino-3-methylpentanoic acid) is a high-value non-proteinogenic amino acid. Consequently, the synthetic strategy must prioritize yield maximization  and stereochemical integrity .
The Strategic Choice: Thionyl Chloride ( ) Mediated Esterification

While Fischer esterification can be catalyzed by gaseous HCl, the Thionyl Chloride/Methanol method is the industry standard for high-value amino acids for three critical reasons:

  • Thermodynamic Drive: The reaction generates anhydrous HCl in situ while

    
     actively scavenges water produced during esterification (forming 
    
    
    
    gas). This shifts the equilibrium heavily toward the ester product.
  • Solubility Management: Amino acids are zwitterionic and insoluble in neat methanol. The generation of the hydrochloride salt solubilizes the substrate, facilitating homogeneous kinetics.

  • Purification Efficiency: The byproducts (

    
    , HCl, 
    
    
    
    ) are volatile, allowing for a "clean" workup often requiring only evaporation and recrystallization, minimizing yield loss during extraction.

Mechanistic Pathway

The reaction proceeds via an acyl-oxygen cleavage mechanism facilitated by the activation of the carboxyl group.

Graphviz Diagram: Reaction Mechanism

The following diagram illustrates the transformation and the role of thionyl chloride as both a catalyst generator and a dehydrating agent.

Mechanism Substrate D-Isoleucine (Zwitterion) Intermediate Protonated Carboxylic Acid Substrate->Intermediate Protonation Reagent SOCl2 + MeOH Activation In-situ HCl Generation Reagent->Activation Exothermic Activation->Intermediate Anhydrous HCl Transition Tetrahedral Intermediate Intermediate->Transition + MeOH Scavenging Water Scavenging (H2O + SOCl2 -> SO2 + HCl) Transition->Scavenging H2O byproduct Product This compound Hydrochloride Transition->Product - H2O Scavenging->Product Drives Equilibrium

Caption: Mechanistic flow showing in-situ acid generation and thermodynamic drive via water scavenging.

Validated Experimental Protocol

Safety Warning: Thionyl chloride (


) is highly corrosive and reacts violently with water to release 

and

gases. All operations must be performed in a functioning fume hood.
Materials & Reagents
ReagentEquiv.RoleNotes
D-Isoleucine 1.0SubstrateHigh optical purity (>99% ee) required.
Thionyl Chloride 2.5 - 3.0ReagentFreshly distilled preferred. Colorless to pale yellow.
Methanol (MeOH) SolventSolvent/RgtAnhydrous (<0.05% water).
MTBE / Et2O N/AWorkupFor precipitation/washing.
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
     or Drierite).
    
  • Flush the system with dry Nitrogen (

    
    ) or Argon.
    

Step 2: Reagent Activation (The "Chill" Phase)

  • Charge the flask with Anhydrous Methanol (approx. 10-15 mL per gram of D-isoleucine).

  • Cool the methanol to -5°C to 0°C using an ice/salt bath.

  • CRITICAL: Add Thionyl Chloride (

    
    )  dropwise via a pressure-equalizing addition funnel or syringe pump.
    
    • Rate: Slow enough to keep internal temp < 5°C.

    • Observation: The reaction with methanol is exothermic.

Step 3: Substrate Addition

  • Add solid D-Isoleucine in one portion to the cold solution.

  • Allow the mixture to warm to room temperature (RT) over 30 minutes. The amino acid will slowly dissolve.

Step 4: Reaction Drive

  • Heat the solution to Reflux (approx. 65°C) .

  • Maintain reflux for 4 to 12 hours .

    • Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1, stain with Ninhydrin). The product (

      
      ) will be distinct from the starting material (
      
      
      
      ).

Step 5: Isolation & Purification

  • Cool the mixture to RT.

  • Concentrate the solution in vacuo (Rotary Evaporator) to remove MeOH and excess

    
    .
    
    • Note: Do not use a water bath >40°C to prevent degradation.

  • Co-evaporation: Add fresh methanol (2x) and re-evaporate to ensure complete removal of acid traces.

  • Crystallization: The residue is often a viscous oil or white solid. Triturate (grind/wash) with cold Diethyl Ether or MTBE to remove non-polar impurities and induce crystallization.

  • Filter the white solid and dry under high vacuum over

    
     or KOH pellets.
    
Graphviz Diagram: Experimental Workflow

Workflow Setup Setup: Dry RBF, N2 atm Cool MeOH to 0°C Activation Add SOCl2 Dropwise (Exothermic Control) Setup->Activation Addition Add D-Isoleucine Warm to RT Activation->Addition Reaction Reflux (65°C) 4-12 Hours Addition->Reaction Workup Evaporate in vacuo Co-evap with MeOH Reaction->Workup Purification Triturate w/ Et2O Filter & Dry Workup->Purification

Caption: Operational workflow emphasizing temperature control during activation.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful and the stereochemistry is intact, the following analytical benchmarks must be met.

ParameterExpected Value (D-Isomer)Diagnostic Significance
Physical State White Crystalline SolidColored product indicates oxidation or impurities.
Melting Point 98 - 101°C (Lit. for L-HCl)Sharp range confirms purity.
Optical Rotation

(

)
Critical: Confirm negative sign.[1] L-isomer is positive (+).
1H NMR (

)

ppm (s, 3H,

)
Confirms ester formation (methyl singlet).
Solubility Soluble: Water, MeOH, EtOHInsoluble: Ether, HexaneConfirms salt formation.

Note on Stereochemistry: The specific rotation of the D-isomer should be equal in magnitude but opposite in sign to the L-isomer.

  • L-Isoleucine methyl ester HCl:

    
     [1].[1]
    
  • Target D-Isoleucine methyl ester HCl: Expect

    
    .[1]
    

Troubleshooting & Optimization

Issue: Racemization (Loss of Optical Activity)
  • Cause: Excessive heat during the initial addition of

    
     or prolonged reflux at high temperatures.
    
  • Solution: Strictly maintain

    
     during 
    
    
    
    addition. Do not exceed 12 hours of reflux.
Issue: Hygroscopic Product (Sticky Solid)
  • Cause: Residual HCl or water absorption.

  • Solution: The hydrochloride salt is naturally hygroscopic. Store in a desiccator. If the product is an oil, triturate vigorously with anhydrous ether until it solidifies.

Issue: Incomplete Conversion
  • Cause: Water contamination in MeOH.

  • Solution: Use freshly distilled MeOH or increase

    
     equivalents to 3.5 to act as a chemical drying agent.
    

References

  • Sigma-Aldrich. L-Isoleucine methyl ester hydrochloride Product Sheet. (CAS 18598-74-8).[1][2] Retrieved from

  • Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11171351, Isoleucine methyl ester hydrochloride. Retrieved from

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides. (Mechanistic grounding). Retrieved from

Sources

Foreword: The Imperative of Stereochemical Precision

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry and Chirality of Methyl D-Isoleucinate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the three-dimensional architecture of a molecule is not a trivial detail but a fundamental determinant of its biological destiny. Biological systems—enzymes, receptors, and nucleic acids—are inherently chiral, functioning as highly specific locks that only accommodate keys of a precise stereochemical configuration. The introduction of N-methylated or esterified amino acids into peptide-based therapeutics is a powerful strategy to enhance metabolic stability and modulate pharmacokinetic profiles.[1] However, this modification adds layers of complexity to an already critical aspect: stereochemistry.

Isoleucine, an essential amino acid, is a notable case, possessing two chiral centers and thus existing as four distinct stereoisomers.[2][3][4][5] This guide, prepared from the perspective of a Senior Application Scientist, provides a deep dive into the stereochemistry of one of its derivatives, this compound. We will move beyond mere definitions to explore the causality behind analytical choices, the self-validating nature of robust protocols, and the profound implications of stereochemical purity in the journey from a molecule to a medicine.

The Stereochemical Landscape of Isoleucine

Unlike most proteinogenic amino acids which have a single stereocenter at the α-carbon, isoleucine possesses a second chiral center at its β-carbon (C3). This results in four possible stereoisomers: two pairs of enantiomers which are diastereomers of each other.[5] The absolute configuration is defined using the Cahn-Ingold-Prelog (CIP) priority rules, designating each chiral center as either R (rectus) or S (sinister).

  • Enantiomers: Non-superimposable mirror images of each other. They share identical physical properties (e.g., melting point, solubility) but differ in their interaction with plane-polarized light and other chiral molecules.

  • Diastereomers: Stereoisomers that are not mirror images. They have different physical and chemical properties, allowing for their separation by standard chromatographic techniques.[6]

The four stereoisomers of isoleucine are:

  • L-Isoleucine (2S, 3S): The naturally occurring, proteinogenic isomer.

  • D-Isoleucine (2R, 3R): The enantiomer of L-Isoleucine.

  • L-Alloisoleucine (2S, 3R): A diastereomer of L-Isoleucine.

  • D-Alloisoleucine (2R, 3S): The enantiomer of L-Alloisoleucine and a diastereomer of D-Isoleucine.

This compound, the subject of this guide, is the methyl ester of D-isoleucine, possessing the (2R, 3R) configuration. Its full IUPAC name is methyl (2R,3R)-2-amino-3-methylpentanoate. It is commonly supplied as a hydrochloride salt (CAS 167223-42-9).[7]

G cluster_L L-Series (2S) cluster_D D-Series (2R) L-Ile (2S, 3S) L-Ile (2S, 3S) L-allo-Ile (2S, 3R) L-allo-Ile (2S, 3R) L-Ile (2S, 3S)->L-allo-Ile (2S, 3R) Diastereomers (Epimers at C3) D-Ile (2R, 3R) D-Ile (2R, 3R) L-Ile (2S, 3S)->D-Ile (2R, 3R) Enantiomers D-allo-Ile (2R, 3S) D-allo-Ile (2R, 3S) L-Ile (2S, 3S)->D-allo-Ile (2R, 3S) Diastereomers L-allo-Ile (2S, 3R)->D-Ile (2R, 3R) Diastereomers L-allo-Ile (2S, 3R)->D-allo-Ile (2R, 3S) Enantiomers D-Ile (2R, 3R)->D-allo-Ile (2R, 3S) Diastereomers (Epimers at C3)

Figure 1: Stereochemical relationships between the four isomers of isoleucine.

Stereoisomerα-Carbon (C2)β-Carbon (C3)Relationship to D-Isoleucinate
This compound R R Target Molecule
Methyl L-IsoleucinateSSEnantiomer
Methyl D-AlloisoleucinateRSDiastereomer (Epimer at C3)
Methyl L-AlloisoleucinateSRDiastereomer

Table 1: Summary of Isoleucine Methyl Ester Stereoisomers and Their Configurations.

Synthesis and the Risk of Stereochemical Impurities

The synthesis of optically pure this compound typically starts with D-isoleucine. A common method is Fischer esterification, which involves reacting the amino acid with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂). While this reaction primarily targets the carboxylic acid group, the acidic conditions and elevated temperatures can pose a risk of epimerization at the α-carbon (C2), which is more labile than the β-carbon. This could lead to the formation of the diastereomeric impurity, methyl D-alloisoleucinate.

Other synthetic routes might involve enzymatic processes or complex multi-step syntheses where stereochemical integrity must be rigorously controlled at each step.[8][9] Therefore, robust analytical methods are not just for final product verification but are essential for in-process control to ensure the desired stereochemical outcome.

Core Methodologies for Stereochemical Verification

A multi-pronged analytical approach is necessary to confirm the absolute configuration and determine the stereochemical purity of this compound. This involves separating it from its stereoisomers and unequivocally identifying its three-dimensional structure.

G cluster_workflow Stereochemical Analysis Workflow cluster_separation Separation cluster_identification Identification & Confirmation start Sample: this compound hplc Chiral HPLC / GC (Quantitative Purity) start->hplc Diastereomeric & Enantiomeric Purity nmr NMR Spectroscopy (Diastereomeric Ratio, Structure) start->nmr Structural Confirmation vcd Vibrational Circular Dichroism (Absolute Configuration) start->vcd Absolute Configuration end Verified Stereochemically Pure this compound hplc->end nmr->end vcd->end

Figure 2: Integrated workflow for the comprehensive stereochemical analysis.

Chromatographic Techniques: The Gold Standard for Purity

Chromatography is the cornerstone for quantifying stereochemical purity by physically separating the isomers.

A. High-Performance Liquid Chromatography (HPLC)

  • Direct Method (Chiral Stationary Phases - CSPs): This is the most straightforward approach. The sample is injected onto an HPLC column packed with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each isomer, leading to different interaction energies and, consequently, different retention times.[3][4] Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective for underivatized amino acids and their esters.[4]

  • Indirect Method (Chiral Derivatization): In this method, the mixture of isomers is reacted with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDVDA) to form diastereomeric derivatives.[2][10] These diastereomers have different physicochemical properties and can be readily separated on a standard, less expensive achiral column (like a C18).[4][11] The key is to ensure the derivatization reaction proceeds to completion without causing any racemization.

B. Gas Chromatography (GC)

For volatile derivatives like amino acid esters, GC with a chiral stationary phase (often based on cyclodextrin derivatives) is a powerful technique with high resolution, capable of separating all four isomers in a single run.[3]

Experimental Protocol: Direct Chiral HPLC Separation

  • Column Selection: Choose a suitable CSP, such as a Chirobiotic T (Teicoplanin) column, known for resolving underivatized amino acid enantiomers.

  • Mobile Phase Preparation: A typical mobile phase is a mixture of an organic solvent (e.g., methanol or ethanol) and an aqueous buffer or volatile modifier (e.g., acetic acid and triethylamine in water). The exact ratio is optimized to achieve baseline resolution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL). Filter through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject a standard containing all four isomers (if available) to determine their respective retention times. Inject the this compound sample.

  • Data Interpretation: Quantify the purity by integrating the peak areas. The enantiomeric excess (e.e.) and diastereomeric excess (d.e.) can be calculated from these areas. The D-isoleucinate peak should be the major component, with minimal to no detectable peaks for the other three isomers.

Spectroscopic Techniques: Unveiling the 3D Structure

While chromatography separates, spectroscopy confirms the identity and absolute configuration.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

  • Distinguishing Diastereomers: Diastereomers like this compound and methyl D-alloisoleucinate are chemically distinct and will exhibit different chemical shifts and coupling constants in a standard ¹H or ¹³C NMR spectrum.[6] This allows for straightforward quantification of diastereomeric purity.

  • Distinguishing Enantiomers: Enantiomers are indistinguishable in a standard achiral solvent. To resolve them, a chiral environment must be introduced. This is achieved by using:

    • Chiral Solvating Agents (CSAs): Adding a CSA (e.g., a chiral lanthanide shift reagent) to the NMR sample can induce separate signals for the two enantiomers.[12][13]

    • Chiral Derivatizing Agents (CDAs): Reacting the sample with a CDA (e.g., Mosher's acid) creates diastereomers that are distinguishable by NMR.[12]

B. Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] It is an exceptionally powerful technique for determining the absolute configuration of a molecule in solution.

  • The Principle of Self-Validation: The VCD spectrum of the (2R, 3R) this compound will be an exact mirror image (equal magnitude, opposite sign) of the spectrum of its (2S, 3S) enantiomer, methyl L-isoleucinate.[15] Observing this mirror-image relationship provides unambiguous confirmation of enantiomeric identity.

  • Structural Sensitivity: The VCD spectrum is highly sensitive to the molecule's 3D conformation. The interplay between the two chiral centers in isoleucine has a distinct effect on the VCD signals, particularly those associated with the amine group.[15][16] By comparing the experimental spectrum to one predicted by Density Functional Theory (DFT) calculations, the absolute (2R, 3R) configuration can be definitively confirmed.[17][18]

Experimental Protocol: VCD Sample Preparation (Solid-State)

  • Material Preparation: The this compound sample must be of high chemical purity.

  • Pellet Formation: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr) powder.

  • Grinding: Thoroughly grind the mixture in an agate mortar to ensure a homogenous dispersion.

  • Pressing: Transfer the powder to a pellet die and press under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent pellet.

  • Measurement: Place the pellet in the VCD spectrometer. Accumulate scans (typically 5,000-10,000) to achieve an adequate signal-to-noise ratio.[16]

  • Validation: For absolute confirmation, prepare a pellet of the L-enantiomer under identical conditions. The resulting spectra must be mirror images.

TechniquePrimary ApplicationInformation ProvidedProsCons
Chiral HPLC/GC Purity AnalysisQuantitative enantiomeric and diastereomeric purity.High precision, well-established, high throughput.Requires specific chiral columns, method development can be time-consuming.
NMR Spectroscopy Structural ElucidationDiastereomeric ratio, structural confirmation.Provides detailed structural information.Cannot distinguish enantiomers without chiral additives; lower sensitivity than HPLC.
VCD Spectroscopy Absolute ConfigurationUnambiguous determination of absolute stereochemistry.Definitive assignment of R/S configuration, highly sensitive to 3D structure.Requires specialized equipment, DFT calculations often needed for interpretation.

Table 2: Comparative Analysis of Core Stereochemical Methodologies.

Implications in Drug Development

The precise control and verification of this compound's stereochemistry are paramount in a pharmaceutical context.

  • Pharmacological Activity: The (2R, 3R) isomer may be the active therapeutic agent, while the (2S, 3S) enantiomer could be inactive or, in a worst-case scenario, have an undesirable or toxic effect. The diastereomers, (2R, 3S) and (2S, 3R), will have entirely different binding affinities and activities.

  • Metabolic Stability: Incorporating a D-amino acid derivative like this compound into a peptide chain is a common strategy to increase resistance to degradation by endogenous proteases, which are highly specific for L-amino acids.[1] This can significantly prolong the drug's half-life.

  • The "Magic Methyl" Effect: The addition of a methyl group—in this case, on the carboxylate—can profoundly impact a molecule's properties.[19][20] It can increase lipophilicity, affecting cell permeability and absorption, or it can introduce steric hindrance that modulates binding to a target receptor or metabolic enzyme.[20] Understanding how this methyl group, in concert with the D-configuration, influences the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical.

Conclusion

The stereochemistry of this compound is a multifaceted issue that demands a rigorous and orthogonal analytical approach. Its two chiral centers give rise to a complex stereoisomeric landscape where each isomer must be considered a unique chemical entity with a distinct biological profile. For researchers in drug development, mastering the synthesis, separation, and definitive identification of the correct (2R, 3R) isomer is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and rational design of next-generation therapeutics. The integration of high-resolution chromatography with advanced spectroscopic techniques like NMR and VCD provides the necessary self-validating system to navigate this complexity with confidence and scientific integrity.

References

  • Taniguchi, T., & Monde, K. (2008). Solid-state Vibrational Circular Dichroism Spectra of Isoleucine and Its Related Compounds: Effects of Interplay between Two Chiral Centers. Chemistry Letters, 37(7), 782-783. [Link]

  • Oxford Academic. (2008). Solid-state Vibrational Circular Dichroism Spectra of Isoleucine and Its Related Compounds: Effects of Interplay between Two Chiral Centers. Chemistry Letters. [Link]

  • Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. In Wikipedia. [Link]

  • King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. [Link]

  • Watanabe, Y., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical and Pharmaceutical Bulletin, 71(11), 824-831. [Link]

  • ResearchGate. (2018). NMR analysis of stereoisomer? ResearchGate. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Rocamora, M., et al. (2018). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 90(15), 9456-9463. [Link]

  • Verseck, S., et al. (2004). Methods for producing diastereomers of isoleucine.
  • PubMed. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. National Library of Medicine. [Link]

  • Wikipedia. (2024). Isoleucine. In Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). D-Isoleucine. PubChem. [Link]

  • Wikipedia. (2023). Vibrational circular dichroism. In Wikipedia. [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

  • LibreTexts Chemistry. (2023). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1993). Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. [Link]

  • Pinto, B. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145. [Link]

  • Veeprho. (n.d.). Isoleucine Impurities and Related Compound. Veeprho. [Link]

  • ChemBK. (2024). methyl L-isoleucinate. ChemBK. [Link]

  • Kessler, J., et al. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. Physical Chemistry Chemical Physics, 20(7), 4978-4991. [Link]

  • Zhou, A., et al. (2010). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. The Journal of Physical Chemistry A, 114(8), 2964-2971. [Link]

  • Ilina, I., et al. (2024). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 16(2), 70-80. [Link]

Sources

An In-depth Technical Guide to Methyl D-isoleucinate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl D-isoleucinate, the methyl ester of the non-proteinogenic amino acid D-isoleucine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics is a key strategy for enhancing metabolic stability and modulating biological activity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, stereochemistry, and detailed protocols for its synthesis. Furthermore, this guide explores its critical role in modern drug discovery, particularly in the design of peptide analogs with improved pharmacokinetic profiles. The underlying principles of utilizing D-amino acid derivatives to overcome the limitations of natural L-peptides are discussed, supported by established experimental workflows and analytical considerations.

Introduction: The Significance of D-Amino Acids in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency, making them attractive therapeutic agents. However, their clinical application is often limited by poor metabolic stability, primarily due to rapid degradation by endogenous proteases. These enzymes are stereospecific and predominantly recognize L-amino acids. The strategic incorporation of D-amino acids, such as D-isoleucine and its derivatives, into peptide sequences renders them resistant to proteolytic cleavage, thereby significantly extending their in vivo half-life. This fundamental concept of utilizing D-amino acids has paved the way for the development of more robust and effective peptide therapeutics. This compound serves as a crucial lipophilic building block in this context, enabling the synthesis of peptide analogs with enhanced stability and bioavailability.

Physicochemical Properties and Stereochemistry of this compound

This compound is the methyl ester of (2R,3R)-2-amino-3-methylpentanoic acid. Isoleucine possesses two chiral centers, at the α- and β-carbons, giving rise to four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). The precise stereochemistry of this compound is critical for its application in chiral synthesis and drug design.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
PropertyThis compound (Free Base)This compound Hydrochloride
Systematic Name Methyl (2R,3R)-2-amino-3-methylpentanoateMethyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride
Molecular Formula C₇H₁₅NO₂C₇H₁₅NO₂·HCl[1]
Molecular Weight 145.20 g/mol 181.66 g/mol [1]
CAS Number Not definitively assigned167223-42-9[1]
Appearance Expected to be a colorless liquid or low-melting solidWhite to off-white solid
Solubility Soluble in organic solventsSoluble in water and alcohols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of D-isoleucine. The most common and straightforward method involves the use of thionyl chloride in methanol, which generates methanolic HCl in situ. This method efficiently converts the carboxylic acid to its methyl ester while protecting the amino group as a hydrochloride salt.

Diagram 1: Synthesis of this compound Hydrochloride

G DIle D-Isoleucine Intermediate [Intermediate Acyl Chloride] DIle->Intermediate Reaction with SOCl2 Reagents SOCl2, Methanol (MeOH) Reagents->Intermediate Product This compound Hydrochloride Reagents->Product Intermediate->Product Reaction with MeOH

Caption: Fischer esterification of D-isoleucine.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • D-isoleucine (CAS: 319-78-8)[2]

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a drying tube

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-isoleucine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid). Cool the suspension in an ice bath.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the cooled methanolic suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. The suspension should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: Add anhydrous diethyl ether to the resulting residue to precipitate the product. Stir the suspension for 15-30 minutes to ensure complete precipitation.

  • Filtration and Drying: Collect the white solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Self-Validation: The purity of the product can be assessed by melting point determination and confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected spectroscopic data should be compared with known values for similar amino acid methyl esters.

Applications in Drug Development

The primary application of this compound in drug development is as a building block for the synthesis of peptide-based therapeutics. The incorporation of a D-amino acid at specific positions in a peptide chain can dramatically alter its properties.

Enhancing Proteolytic Stability

The most significant advantage of using this compound is the increased resistance of the resulting peptide to degradation by proteases.[3] This leads to a longer plasma half-life and improved bioavailability of the drug.

Diagram 2: Mechanism of Protease Resistance

G cluster_0 L-Peptide and Protease cluster_1 D-Peptide and Protease L_Peptide L-Peptide Protease Protease Active Site L_Peptide->Protease Good Fit -> Cleavage D_Peptide D-Peptide Protease2 Protease Active Site D_Peptide->Protease2 Poor Fit -> No Cleavage

Caption: Steric hindrance prevents protease binding to D-peptides.

Modulation of Biological Activity

The introduction of a D-amino acid can alter the three-dimensional conformation of a peptide, which can in turn affect its binding affinity to its biological target. In some cases, this can lead to increased potency or altered receptor selectivity.

Solid-Phase Peptide Synthesis (SPPS)

This compound, after appropriate N-terminal protection (e.g., with Fmoc or Boc), can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Incorporation of Fmoc-D-Isoleucine into a Peptide Sequence via SPPS

This protocol outlines the general steps for coupling an Fmoc-protected D-isoleucine to a growing peptide chain on a solid support.

Materials:

  • Fmoc-D-isoleucine

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • DMF (peptide synthesis grade)

  • Piperidine (20% in DMF for Fmoc deprotection)

  • DCM (for washing)

Workflow:

  • Resin Swelling: Swell the resin-bound peptide in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF and DCM.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-isoleucine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

    • Add the activated Fmoc-D-isoleucine solution to the deprotected resin-bound peptide.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat the deprotection and coupling steps with the next desired amino acid in the sequence.

Diagram 3: SPPS Workflow for D-Amino Acid Incorporation

G Start Resin-bound Peptide (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling: Fmoc-D-Isoleucine + HBTU/DIPEA Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Next_Cycle Repeat for next amino acid Washing2->Next_Cycle Cleavage Cleavage from Resin & Side-chain Deprotection Next_Cycle->Cleavage Final_Peptide Purified D-Isoleucine Containing Peptide Cleavage->Final_Peptide

Caption: Solid-Phase Peptide Synthesis Cycle.

Analytical Characterization

The successful synthesis and purification of this compound and peptides containing this residue require robust analytical characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. In ¹H NMR, characteristic signals for the methyl ester protons (~3.7 ppm), the α-proton, and the side-chain protons would be expected. ¹³C NMR would show a signal for the ester carbonyl carbon (~170-175 ppm) in addition to the other carbon signals.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond (stretch ~3300-3400 cm⁻¹), C-H bonds (stretch ~2850-3000 cm⁻¹), and a strong C=O stretch for the ester group (~1730-1750 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the molecular ion peak [M+H]⁺ would be observed at m/z 146.12. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Chiral Purity

The enantiomeric purity of this compound is critical for its intended applications. Chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase, is the standard method for determining the enantiomeric excess.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its incorporation into peptide therapeutics provides a powerful strategy to overcome the inherent limitations of metabolic instability associated with natural L-peptides. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and insights into its application in solid-phase peptide synthesis. A thorough understanding of the principles and experimental methodologies outlined herein is essential for researchers and scientists working to design the next generation of peptide-based drugs with enhanced therapeutic profiles.

References

  • ResearchGate. (2016, January 29). How to do esterification of amino acid? Retrieved February 10, 2026, from [Link]

  • Xiong, J., et al. (2021). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 11(13), 6518–6531. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

Sources

Biosynthesis of D-Amino Acids: Mechanisms, Regulation, and Industrial Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, D-amino acids were dismissed as "unnatural" isomers or bacterial artifacts.[1] This dogma has been shattered. We now understand that D-amino acids are not only ubiquitous but functionally critical—ranging from D-Serine acting as a dominant co-agonist of NMDA receptors in the mammalian brain to D-Alanine serving as the structural linchpin of bacterial peptidoglycan.

This guide dissects the biosynthetic machinery responsible for these enantiomers. Unlike the direct ribosomal translation of L-amino acids, D-amino acids are synthesized post-translationally or via dedicated enzymatic pathways. Understanding these mechanisms is the foundation for two distinct fields: neuro-pharmacology (modulating D-Serine levels for schizophrenia/Alzheimer's) and industrial biotechnology (engineering strains for bulk D-amino acid production).

Enzymology of D-Amino Acid Biosynthesis[2][3][4][5][6][7]

The biosynthesis of D-amino acids primarily relies on three enzymatic classes: Racemases , Epimerases (within NRPS), and D-Amino Acid Transaminases (DAAT) .

Pyridoxal 5'-Phosphate (PLP)-Dependent Racemases

The most common route to free D-amino acids is the direct racemization of the L-isomer.

  • Enzyme: Serine Racemase (Mammalian), Alanine Racemase (Bacterial).

  • Mechanism: These enzymes utilize a PLP cofactor.[2][3][4] The aldehyde group of PLP forms a Schiff base (aldimine) with the

    
    -amino group of the L-amino acid. This acidifies the 
    
    
    
    -proton, allowing a catalytic base (often a Lysine or Tyrosine residue) to abstract it, forming a planar carbanionic intermediate (quinonoid). Reprotonation from the opposite face yields the D-isomer.

Critical Insight: Mammalian Serine Racemase (SRR) is unique because it is a "bifunctional" enzyme.[4] It catalyzes both racemization (L-Ser


 D-Ser) and 

-elimination (L-Ser

Pyruvate +

).[4][5] This

-elimination activity acts as a regulatory "bleed valve," controlling the pool of intracellular serine available for neuro-transmission [1].
Non-Ribosomal Peptide Synthetase (NRPS) Epimerization

Many bioactive peptides (e.g., Vancomycin, Cyclosporin) contain D-amino acids but are not synthesized by ribosomes. They are assembled by NRPS mega-enzymes.

  • Enzyme: Epimerization (E) Domain of NRPS.[6][7]

  • Mechanism: Unlike free racemases, the E-domain acts on an amino acid covalently tethered to a Peptidyl Carrier Protein (PCP) via a thioester bond. The E-domain abstracts the

    
    -proton, creating an enolate intermediate stabilized by the enzyme's oxyanion hole. Non-stereospecific reprotonation results in an equilibrium mixture (~50:50) of L- and D-isomers, but the downstream Condensation (C) domain specifically selects the D-isomer for the next peptide bond, effectively driving the reaction forward [2].
    
D-Amino Acid Transaminases (DAAT)
  • Enzyme: D-Amino Acid Transaminase (EC 2.6.1.21).[8][2][3]

  • Mechanism: DAATs catalyze the reversible transfer of an amino group from a D-amino acid donor (often D-Alanine) to an

    
    -keto acid acceptor, generating a new D-amino acid and pyruvate.[2] This is the primary route for synthesizing "non-canonical" D-amino acids in bacteria (e.g., D-Glutamate for cell walls) [3].
    

Visualization of the PLP-Dependent Racemization Mechanism:

PLP_Mechanism cluster_enzyme Enzyme Active Site L_AA L-Amino Acid (Substrate) Ext_Aldimine_L External Aldimine (L-Config) L_AA->Ext_Aldimine_L Schiff Base Formation (PLP) Quinonoid Planar Quinonoid Intermediate Ext_Aldimine_L->Quinonoid Deprotonation (Catalytic Base) Ext_Aldimine_D External Aldimine (D-Config) Quinonoid->Ext_Aldimine_D Reprotonation (Opposite Face) D_AA D-Amino Acid (Product) Ext_Aldimine_D->D_AA Hydrolysis

Figure 1: Catalytic cycle of PLP-dependent racemases.[8] The planar quinonoid intermediate allows stereochemical inversion.

Physiological Functions & Regulation

The synthesis of D-amino acids is tightly regulated because their accumulation in the wrong context can be toxic or disrupt signaling.

D-Amino AcidOrganismPrimary LocationPhysiological FunctionBiosynthetic Enzyme
D-Serine MammalsForebrain (Glia/Neurons)NMDA Receptor Co-agonist (Synaptic Plasticity)Serine Racemase (SRR)
D-Aspartate MammalsNeuroendocrine TissuesHormone Regulation (Testosterone/Melatonin)D-Aspartate Oxidase (degradation control)
D-Alanine BacteriaPeriplasmPeptidoglycan Cross-linking (Cell Wall Strength)Alanine Racemase (Alr/DadX)
D-Glutamate BacteriaCytosolPeptidoglycan Stem PeptideD-Amino Acid Transaminase (DAAT)

Causality in Regulation: In the mammalian brain, D-Serine synthesis must be precise. Overproduction leads to excitotoxicity (neurodegeneration), while underproduction is linked to schizophrenia (hypofunction of NMDARs). Therefore, the degradation pathway via D-Amino Acid Oxidase (DAAO) is just as critical as biosynthesis. Drug development often targets DAAO inhibition to boost D-Serine levels in schizophrenic patients [4].

Technical Workflow: Analytical Detection

Quantifying D-amino acids requires separating them from the massive excess of L-enantiomers present in biological samples. Standard C18 HPLC cannot distinguish enantiomers.

Protocol: Marfey's Method for D-Amino Acid Quantification Rationale: Marfey's reagent (FDAA) reacts with the amino group to form diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Step-by-Step Methodology:

  • Sample Preparation:

    • Lyophilize biological fluid (plasma/CSF) or cell lysate.

    • Resuspend in 50

      
      L of water.
      
  • Derivatization:

    • Add 100

      
      L of 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide)  in acetone.
      
    • Add 20

      
      L of 1M 
      
      
      
      (pH buffer).
    • Causality: The high pH ensures the amino group is deprotonated (nucleophilic) to attack the FDAA.

  • Incubation:

    • Heat at 40°C for 60 minutes.

    • Note: Do not overheat, as this can cause autohydrolysis or racemization of the reagent itself.

  • Quenching:

    • Add 10

      
      L of 2M HCl to stop the reaction.
      
    • Dilute with 50% Acetonitrile/Water to match the HPLC mobile phase.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7

      
      m).
      
    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: Monitor specific transitions (MRM) for the FDAA-D-AA and FDAA-L-AA adducts. The L-L diastereomer typically elutes after the L-D diastereomer due to hydrophobicity differences [5].

Biotechnological Production & Metabolic Engineering

For industrial applications (e.g., drug precursors), extraction is inefficient. We must engineer "cell factories" to overproduce D-amino acids.

Metabolic Engineering Strategy

To produce D-Alanine in Corynebacterium glutamicum, a "push-pull-block" strategy is employed:

  • Push: Overexpress glycolysis genes to increase Pyruvate (precursor).

  • Pull: Overexpress Alanine Dehydrogenase (converts Pyruvate

    
     L-Ala) and Alanine Racemase  (L-Ala 
    
    
    
    D-Ala).
  • Block: Delete the D-Alanine Transaminase (dat) gene to prevent D-Ala degradation back to pyruvate [6].

Enzymatic Cascade (Chemo-enzymatic)

A cell-free system is often preferred for high purity. A coupled system using DAAT and Glutamate Racemase drives the reaction from cheap


-keto acids to D-amino acids.

Coupled Enzyme System Diagram:

Enzymatic_Cascade KetoAcid Alpha-Keto Acid (Precursor) DAAT Enzyme: DAAT (D-Amino Acid Transaminase) KetoAcid->DAAT D_AA D-Amino Acid (Target Product) L_Glu L-Glutamate GluRac Enzyme: GluRac (Glutamate Racemase) L_Glu->GluRac D_Glu D-Glutamate D_Glu->DAAT Ketoglutarate Alpha-Ketoglutarate Ketoglutarate->L_Glu Glutamate Dehydrogenase (+NH3) DAAT->D_AA Amino Group Transfer DAAT->Ketoglutarate Recycling GluRac->D_Glu Racemization

Figure 2: Multi-enzyme cascade for D-amino acid production. DAAT transfers the amino group, while GluRac regenerates the D-Glu donor.

References

  • Wolosker, H., et al. (1999).[5] "Serine racemase: a glial enzyme synthesizing D-serine to regulate glutamate-N-methyl-D-aspartate neurotransmission."[9] Proceedings of the National Academy of Sciences.

  • Marahiel, M. A., et al. (1997). "Modular Peptide Synthetases." Chemical Reviews.

  • Fotheringham, I. G., et al. (1998).[3] "Characterization of the genes encoding D-amino acid transaminase and glutamate racemase." Journal of Bacteriology.

  • Sacchi, S., et al. (2012). "D-Amino acid oxidase: physiological role and applications." Biochemistry (Moscow).[1]

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][10][11][12][2][3][9][13][14][15][16]

  • Zhang, X., et al. (2024). "Efficient Fermentative Production of D-Alanine and Other D-Amino Acids by Metabolically Engineered Corynebacterium glutamicum." Microorganisms.

Sources

Technical Guide: Stability and Storage Architecture for Methyl D-isoleucinate

[1]

Executive Summary

Methyl D-isoleucinate (typically supplied as the hydrochloride salt, This compound HCl ) is a non-proteinogenic amino acid derivative critical for peptidomimetic drug design.[1] Unlike its L-isomer, the D-configuration confers resistance to enzymatic degradation, making it a high-value scaffold in medicinal chemistry.[1]

However, its stability is compromised by three primary thermodynamic sinks: hydrolysis of the ester moiety, diketopiperazine (DKP) dimerization, and racemization of the

1

Part 1: Physicochemical Profile & Stability Vectors[1]

Chemical Identity
ParameterSpecification
Compound Name This compound Hydrochloride
CAS Number 167223-42-9 (HCl salt)
Molecular Formula

Molecular Weight 181.66 g/mol
Physical State White to off-white crystalline powder
Hygroscopicity High (Deliquescent in high humidity)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics.[1][2]
Degradation Mechanisms

To preserve this compound, one must understand why it degrades. The three dominant pathways are:

  • Ester Hydrolysis: In the presence of moisture, the methyl ester hydrolyzes back to D-isoleucine and methanol. This reaction is acid/base catalyzed and auto-accelerating as the HCl salt absorbs atmospheric water.

  • Diketopiperazine (DKP) Formation: In solution (especially at neutral/basic pH), two molecules of the ester can cyclize, releasing methanol to form a stable 6-membered lactam ring.[1] This is irreversible and destroys the reagent.

  • Racemization: The

    
    -proton is acidic due to the adjacent carbonyl. Basic conditions promote enolization, leading to loss of chiral purity (conversion of D-isoleucine to L-isoleucine or allo-isoleucine).[1]
    
Visualization: Degradation Pathways

The following diagram illustrates the kinetic competition between stability and degradation.

DegradationPathwaysCompoundThis compound(Intact Reagent)HydrolysisHydrolysis Product(D-Isoleucine + MeOH)Compound->Hydrolysis+ H2O / Acid(Moisture ingress)DKPDiketopiperazine(Cyclic Dimer)Compound->DKPNeutral pH / Soln.(Cyclization)RacemateRacemic Mixture(D/L-Isomers)Compound->RacemateBase / Heat(Enolization)

Figure 1: Primary degradation vectors.[1] Red paths indicate chemical destruction; yellow indicates stereochemical loss.

Part 2: Core Storage Directives

The following protocol is non-negotiable for maintaining pharmaceutical-grade purity.

Environmental Control
  • Temperature: Store at +2°C to +8°C (Refrigerated).

    • Reasoning: Low temperature kinetically inhibits hydrolysis and DKP formation. While -20°C is acceptable, it increases the risk of condensation upon thawing, which is more detrimental than the marginal stability gain over 4°C.[1]

  • Atmosphere: Headspace must be backfilled with Argon or Nitrogen .

    • Reasoning: Displaces oxygen (preventing minor oxidative pathways) and, more importantly, ambient moisture.[1]

  • Container: Amber glass vials with Teflon-lined screw caps, sealed with Parafilm.[1]

    • Reasoning: Amber glass blocks UV (though the compound is not highly photo-labile, this is Good Laboratory Practice).[1] Teflon prevents leaching of plasticizers.

The "Desiccator Rule"

Because the HCl salt is hygroscopic, it must be stored within a secondary containment system containing active desiccant (e.g., silica gel or Drierite).[1]

Visualization: Storage Workflow

StorageWorkflowReceipt1. Receipt of MaterialQC2. Initial QC(1H-NMR / Optical Rotation)Receipt->QCAliquot3. Aliquot under Inert Gas(Avoid freeze-thaw cycles)QC->AliquotPassPrimary4. Primary Container(Amber Glass + Teflon Cap)Aliquot->PrimarySecondary5. Secondary Container(Sealed Desiccator @ 4°C)Primary->SecondaryUsage6. Usage(Warm to RT before opening)Secondary->UsageRetrievalUsage->SecondaryReseal immediately

Figure 2: Lifecycle management of this compound stock.

Part 3: Operational Protocols

Protocol A: Safe Handling & Solution Preparation

Objective: Prevent DKP formation during experimental use.

  • Equilibration: Allow the refrigerated vial to warm to room temperature (20-25°C) in a desiccator before opening.

    • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, instantly initiating hydrolysis.

  • Solvent Choice:

    • Preferred: DMF, DMSO, or Methanol (anhydrous).[1]

    • Avoid: Aqueous buffers at pH > 7.0 for prolonged periods.

  • Neutralization Warning: this compound is supplied as an HCl salt. To use it in nucleophilic substitutions (e.g., peptide coupling), you must neutralize the HCl with a tertiary amine (e.g., DIPEA, TEA).[1]

    • Critical Step: Perform neutralization in situ at low temperature (0°C).

    • Why? Free-basing the ester at room temperature triggers rapid DKP dimerization. Keep the free base cold and react immediately.

Protocol B: Self-Validating Purity Check

Before using a stored batch for critical synthesis, validate its integrity.[1]

Method: Proton NMR (


 or 

)
1
  • Target Signal: Look for the methyl ester singlet (

    
     ppm).
    
  • Impurity Marker 1 (Hydrolysis): Appearance of methanol signal (

    
     ppm) and shift of the 
    
    
    -proton.
  • Impurity Marker 2 (DKP): Disappearance of the methyl ester singlet and appearance of broad amide signals.

Method: Specific Optical Rotation [1]

  • Standard:

    
     (c=2, Methanol) Note: Value varies by supplier; establish a baseline upon receipt.[1]
    
  • Failure Mode: A significant drop in rotation magnitude indicates racemization.

References

  • Santa Cruz Biotechnology. D-Isoleucine Methyl Ester Hydrochloride (CAS 167223-42-9) Technical Data Sheet.[1][3] Retrieved from [1]

  • Goolcharran, C., & Borchardt, R. T. (1998).[1] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. (Context: General mechanism of amino ester cyclization).

  • Fisher Scientific. Safety Data Sheet: L-Isoleucine methyl ester hydrochloride (Analogous stability data).[1] Retrieved from

  • ChemicalBook. this compound Hydrochloride Properties and Stability. Retrieved from [1]

  • ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. (Basis for temperature/humidity recommendations).[4]

Methodological & Application

Application Note: Protocol for the Esterification of D-Isoleucine to D-Isoleucine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The methyl ester of D-isoleucine (D-Ile-OMe) is a critical chiral building block in the synthesis of peptidomimetics, protease-resistant peptides, and novel pharmaceutical agents. Unlike its L-enantiomer, D-isoleucine confers resistance to enzymatic degradation, a property highly valued in increasing the in vivo half-life of peptide drugs.

This protocol details the esterification of D-isoleucine using thionyl chloride (


) in methanol. This method is preferred over direct anhydrous HCl gas bubbling due to its operational convenience and the in situ scavenging of water, which drives the equilibrium toward ester formation.

Key Technical Advantages:

  • Anhydrous Integrity:

    
     consumes adventitious water, preventing hydrolysis.
    
  • Stereochemical Retention: The acidic conditions minimize the risk of racemization at the

    
    -carbon, preserving the high optical purity required for GMP applications.
    
  • Scalability: The process is fully scalable from gram to kilogram quantities.

Chemical Mechanism & Reaction Dynamics

The reaction proceeds via a nucleophilic acyl substitution (Fischer Esterification), catalyzed by anhydrous HCl generated in situ.

The Reaction Pathway
  • Activation: Thionyl chloride reacts with methanol to form dimethyl sulfite and anhydrous hydrogen chloride (HCl).

    
    
    Note: In the presence of excess alcohol, 
    
    
    
    acts primarily as a dehydrating agent and source of HCl.
  • Protonation: The amine group of D-isoleucine is protonated (

    
    ), preventing nucleophilic attack on thionyl chloride (which would form sulfinylamines). The carboxylic acid carbonyl oxygen is also protonated, increasing its electrophilicity.
    
  • Esterification: Methanol attacks the activated carbonyl carbon. Water produced during esterification is scavenged by excess thionyl chloride/dimethyl sulfite formation, driving the equilibrium forward (Le Chatelier’s principle).

Stereochemical Considerations

D-Isoleucine contains two chiral centers: the


-carbon (

) and the

-carbon (

).
  • Risk: Base-catalyzed esterification can lead to epimerization at the

    
    -carbon.
    
  • Control: This acid-catalyzed protocol maintains the integrity of the (

    
    ) configuration.
    

Materials & Equipment

Reagents
ReagentGradeRoleCritical Attribute
D-Isoleucine >99% (HPLC)SubstrateEnantiomeric purity is paramount.[1]
Thionyl Chloride (

)
ReagentPlus, 99%Catalyst/DehydrantMust be clear/colorless. Yellow indicates decomposition.
Methanol (MeOH) AnhydrousSolvent/ReactantWater content <0.05% recommended.
Diethyl Ether ACS ReagentPrecipitationPeroxide-free.
Methyl tert-butyl ether (MTBE) ACS ReagentAlternative PrecipitantHigher flash point than ether (safer).
Equipment
  • Round-bottom flask (RBF) with 2-neck adapter.

  • Reflux condenser with drying tube (CaCl2 or Drierite).

  • Constant pressure addition funnel.

  • Magnetic stir bar and plate.

  • Ice/Water bath.

  • Rotary evaporator with vacuum trap.

Experimental Protocol

Phase 1: Activation (Exothermic Control)

CRITICAL SAFETY: Perform all steps in a functioning fume hood.


 releases 

and

gases.
  • Setup: Oven-dry a 250 mL 2-neck RBF and a magnetic stir bar. Attach a reflux condenser capped with a drying tube. Flush with nitrogen.

  • Solvent Charge: Add 50 mL of anhydrous Methanol to the RBF.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
  • Catalyst Addition: Transfer 3.0 mL (41 mmol) of Thionyl Chloride to a dry addition funnel (or glass syringe).

    • Dropwise Addition: Add

      
       slowly over 15–20 minutes.
      
    • Observation: The solution will fume and warm up. Ensure temperature remains

      
       to prevent violent boiling.
      
Phase 2: Reaction
  • Substrate Addition: Once

    
     addition is complete, remove the ice bath and allow to stir for 5 minutes. Add 5.0 g (38.1 mmol)  of solid D-Isoleucine in one portion.
    
    • Note: The amino acid will dissolve as it converts to the hydrochloride salt.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 4 to 6 hours .
    
    • Monitoring: Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The product (

      
      ) will migrate higher than the free amino acid (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Evaporation: Cool the mixture to room temperature. Concentrate the solution on a rotary evaporator (

    
     bath) to remove solvent and excess HCl.
    
    • Result: A viscous, pale-yellow oil or semi-solid residue will remain.

  • Co-evaporation: To remove traces of acid/water, add 20 mL of Methanol and re-evaporate. Repeat twice.

  • Crystallization: Dissolve the residue in a minimum amount of cold Methanol (approx. 5–10 mL). Slowly add Diethyl Ether or MTBE (50–70 mL) with vigorous stirring.

    • Observation: A white precipitate (D-Ile-OMe

      
       HCl) should form.
      
  • Filtration: Chill at

    
     for 2 hours. Filter the white solid under vacuum (Buchner funnel). Wash with cold ether.
    
  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets overnight.
    

Workflow Visualization (Graphviz)

EsterificationProtocol Start Start: Dry Glassware N2 Flush CoolMeOH Cool Anhydrous MeOH (0°C, Ice Bath) Start->CoolMeOH AddSOCl2 Add SOCl2 Dropwise (Exothermic Control) CoolMeOH->AddSOCl2 AddAA Add D-Isoleucine Solid (Form Homogeneous Soln) AddSOCl2->AddAA Wait 5 min Reflux Reflux (65°C) 4-6 Hours AddAA->Reflux CheckTLC QC Check: TLC (Ninhydrin Stain) Reflux->CheckTLC CheckTLC->Reflux Incomplete Evap Rotary Evaporation (Remove Solvent/HCl) CheckTLC->Evap Complete CoEvap Co-evaporate with MeOH (Remove Trace Acid) Evap->CoEvap Triturate Triturate/Crystallize (MeOH + Ether/MTBE) CoEvap->Triturate Filter Vacuum Filtration & Wash Triturate->Filter End Final Product: D-Ile-OMe HCl Salt Filter->End

Caption: Step-by-step workflow for the thionyl chloride-mediated esterification of D-isoleucine.

Quality Control & Characterization

Verify the identity and purity of the D-Isoleucine Methyl Ester Hydrochloride using the following parameters.

ParameterSpecification (Typical)Method
Appearance White crystalline powderVisual
Melting Point

Capillary Method
Optical Rotation

to

(c=2,

)
Polarimetry

NMR

3.78 (s, 3H,

)
300/400 MHz (

or

)
Solubility Soluble in water, MeOH, DMSOSolubility Test

Note on Optical Rotation: The specific rotation is the primary differentiator between the L and D isomers.

  • L-Ile-OMe

    
     HCl:  Positive rotation (
    
    
    
    ).[2]
  • D-Ile-OMe

    
     HCl:  Negative rotation (
    
    
    
    ). Ensure your polarimeter is calibrated and the sample is fully dissolved.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Oil Incomplete crystallization or excess acid.Perform additional co-evaporations with MeOH. Use dry ether for trituration and scratch the flask wall to induce nucleation.
Yellow Discoloration Decomposition of

or overheating.
Ensure

is colorless before use. Maintain strict temperature control during addition (0°C).
Incomplete Reaction Water contamination.Use fresh anhydrous methanol. Ensure drying tubes are functioning.
Racemization Excessive heat or basic workup.Do not exceed

. Avoid neutralizing the HCl salt unless necessary for the next step (free base is unstable).

Safety & Handling (MSDS Summary)

  • Thionyl Chloride: Highly corrosive.[3] Reacts violently with water.[3] Causes severe skin burns and eye damage. Antidote: In case of skin contact, wash with polyethylene glycol 400 or massive amounts of water.

  • Methanol: Flammable and toxic if ingested/inhaled.

  • D-Ile-OMe

    
     HCl:  Treat as a potential irritant. Store at 
    
    
    
    under inert atmosphere (hygroscopic).

References

  • Brenner, M., & Huber, W. (1953). Preparation of amino acid esters.[1][3][4][5][6][7] Helvetica Chimica Acta, 36(5), 1109–1115.

  • Sigma-Aldrich. (n.d.).[8] Product Specification: L-Isoleucine methyl ester hydrochloride (Enantiomer Reference). Retrieved October 26, 2023.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12890356, Isoleucine methyl ester hydrochloride.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[7][9]

Sources

Advanced SPPS Strategies: Utilization of Methyl D-Isoleucinate (H-D-Ile-OMe)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Methyl D-isoleucinate in solid-phase peptide synthesis (SPPS) Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Abstract & Strategic Overview

This compound (H-D-Ile-OMe , typically supplied as the HCl salt) is a specialized reagent in peptide chemistry. Unlike standard Fmoc-amino acids used for chain elongation, H-D-Ile-OMe possesses a blocked C-terminus, rendering it unsuitable for standard stepwise SPPS coupling. Instead, it serves three critical, high-value functions in advanced peptide synthesis:

  • Nucleophilic Cleavage Reagent: Used to cleave peptides from activated resins (e.g., Oxime or Thioester resins) to generate protected peptide fragments for convergent synthesis.

  • Precursor for N-Methylated Building Blocks: A cost-effective starting material for synthesizing Fmoc-N-Me-D-Ile-OH , a highly valuable building block for designing proteolytically stable peptide therapeutics.

  • Depsipeptide Assembly: A core unit for synthesizing ester-linked peptides (depsipeptides) such as valinomycin or cereulide analogs via hybrid solution/solid-phase strategies.

This guide details the protocols for these specific applications, addressing the unique steric challenges imposed by the


-branched isoleucine side chain.

Technical Challenges: The -Branching Factor

Working with D-isoleucine (and its methyl ester) presents specific steric challenges. The bulky sec-butyl side chain at the


-carbon creates significant steric hindrance.
ParameterImpact on SynthesisMitigation Strategy
Nucleophilicity Reduced. The amino group is sterically crowded, making H-D-Ile-OMe a poorer nucleophile than Gly-OMe or Ala-OMe.Use elevated temperatures (40–50°C) or stronger catalysts (e.g., Ca²⁺ salts) during resin cleavage.
Coupling Efficiency Low. When coupling to D-Ile residues, rates are slow.Use high-efficiency coupling reagents (HATU/HOAt) and double coupling cycles.
Epimerization Risk at

-carbon if carboxyl is activated.
Not an issue when H-D-Ile-OMe acts as a nucleophile. Critical when coupling the resulting fragment; use collidine/TMP bases.

Application A: Nucleophilic Cleavage from Oxime Resin

Context: This strategy is used for Fragment Condensation . A peptide segment is synthesized on an Oxime resin (e.g., Kaiser Oxime).[1] The resin-bound peptide is then cleaved by the amino group of H-D-Ile-OMe. This simultaneously cleaves the peptide from the resin and installs the C-terminal D-Ile-OMe residue, yielding a fully protected fragment ready for solution-phase coupling.

Workflow Visualization

OximeCleavage Resin Peptide-Oxime-Resin Transition Tetrahedral Intermediate Resin->Transition + Reagent (DCM/DMF, 24h) Reagent H-D-Ile-OMe (Nucleophile) Reagent->Transition Product Protected Peptide-D-Ile-OMe Transition->Product Collapse Byproduct Free Oxime Resin Transition->Byproduct

Caption: Nucleophilic displacement of the peptide from Oxime resin by this compound.

Detailed Protocol

Materials:

  • Peptide-Oxime Resin (Side-chain protected, Boc-N-term protected if applicable).[2]

  • H-D-Ile-OMe·HCl.

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA).

  • Acetic Acid (catalyst).[1]

  • DCM/DMF (anhydrous).

Step-by-Step:

  • Resin Preparation: Wash the Peptide-Oxime resin (1.0 eq, based on loading) with DCM (3x) and DMF (3x). Drain completely.

  • Nucleophile Preparation: In a separate vial, dissolve H-D-Ile-OMe·HCl (3.0 – 5.0 eq) in minimal DCM/DMF (1:1 v/v). Add DIEA (3.0 – 5.0 eq) to neutralize the salt and generate the free amine.

    • Critical Note: Ensure the free amine is generated; the HCl salt will not react.

  • Cleavage Reaction: Add the neutralized H-D-Ile-OMe solution to the resin.

    • Catalysis: Add Glacial Acetic Acid (1.0 eq). This catalyzes the aminolysis of the oxime ester.

    • Incubation: Shake gently at room temperature for 24–48 hours.

    • Optimization: Due to D-Ile steric hindrance, if yield is <50% after 24h, add CaCl₂ (2.0 eq) as a Lewis acid catalyst to accelerate the reaction.

  • Isolation: Filter the resin.[3] Collect the filtrate (containing the product). Wash resin with DCM and combine washes.[4][5]

  • Work-up: Evaporate solvents. Redissolve in EtOAc, wash with 5% KHSO₄ (to remove excess amine), sat. NaHCO₃, and brine. Dry over MgSO₄.[3]

  • Result: A protected peptide fragment with a C-terminal D-Ile methyl ester, ready for saponification (LiOH) or hydrazinolysis.

Application B: Synthesis of Fmoc-N-Methyl-D-Isoleucine

Context: N-methylated peptides have superior pharmacokinetic profiles. Commercially available Fmoc-N-Me-D-Ile-OH is extremely expensive. Synthesizing it from cheap H-D-Ile-OMe is a standard high-value lab protocol.

Synthesis Pathway

NMethylation Start H-D-Ile-OMe·HCl Step1 1. o-NBS-Cl, Collidine (Sulfonamide Formation) Start->Step1 Inter1 o-NBS-D-Ile-OMe Step1->Inter1 Step2 2. Mitsunobu (MeOH, DIAD, PPh3) OR MeI/K2CO3 Inter1->Step2 Inter2 o-NBS-N-Me-D-Ile-OMe Step2->Inter2 Step3 3. Mercaptoethanol/DBU (NBS Removal) Inter2->Step3 Inter3 H-N-Me-D-Ile-OMe Step3->Inter3 Step4 4. LiOH (Saponification) 5. Fmoc-OSu Inter3->Step4 Final Fmoc-N-Me-D-Ile-OH Step4->Final

Caption: Conversion of this compound to Fmoc-N-Me-D-Ile-OH building block.

Protocol Highlights (Fukuyama-Mitsunobu Alkylation)
  • Protection: React H-D-Ile-OMe with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DCM.

  • Methylation: Perform Mitsunobu reaction using MeOH, Triphenylphosphine (PPh₃), and DIAD in dry THF.

    • Why? Direct alkylation with MeI often leads to over-methylation (quaternary ammonium). The Mitsunobu condition is strictly mono-selective.

  • Deprotection: Remove the o-NBS group using 2-mercaptoethanol and DBU in DMF.

  • Fmoc Protection: Saponify the methyl ester (LiOH/THF/H₂O) carefully (monitor to avoid epimerization), then react with Fmoc-OSu to yield the final SPPS building block.

Application C: Depsipeptide Synthesis (Hybrid)

Context: For synthesizing analogs of cyclic depsipeptides (e.g., Cereulide), H-D-Ile-OMe is coupled to a hydroxy acid (e.g., L-Lactic acid or


-hydroxyisovaleric acid) in solution to form the ester linkage before SPPS.

Protocol:

  • Ester Bond Formation: Dissolve Hydroxy Acid (1.0 eq) and H-D-Ile-OMe (1.1 eq) in DCM.

  • Activation: Use EDC·HCl (1.2 eq) and DMAP (0.1 eq).

    • Note: DMAP is essential for ester formation but increases racemization risk. Since the hydroxy acid is usually the activated species, check its optical purity. D-Ile is the nucleophile here, so its stereocenter is generally safe.

  • Saponification: Treat the resulting HO-Acid-D-Ile-OMe dimer with LiOH to generate HO-Acid-D-Ile-OH.

  • SPPS Loading: This dimer is then loaded onto 2-Chlorotrityl resin via the free carboxyl of the D-Ile, allowing standard Fmoc-SPPS to continue from the hydroxyl group (forming the next ester bond on-resin).

References

  • Synthesis of N-Methyl Amino Acids via o-NBS protection

    • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society.
  • Oxime Resin Cleavage Strategies

    • DeGrado, W. F., & Kaiser, E. T. (1980). Polymer-bound oxime esters as supports for solid-phase peptide synthesis. The Journal of Organic Chemistry.
  • Depsipeptide Synthesis Methodologies

    • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Metal-Assisted Cleavage of Oxime Resins

    • Scrimin, P., et al. (2000).[1] Solvolysis and aminolysis on peptidyl-Kaiser oxime resin assisted by Ca2+ and Eu3+.[1] Journal of Peptide Research.[1]

Sources

Application Note & Protocol Guide: Enhancing Antimicrobial Peptides through the Strategic Incorporation of Methyl D-Isoleucinate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.

Abstract: The therapeutic potential of antimicrobial peptides (AMPs) is often curtailed by their susceptibility to proteolytic degradation in vivo. This guide provides a detailed exploration of a powerful strategy to overcome this limitation: the incorporation of non-proteinogenic amino acids, specifically focusing on N-methyl D-isoleucinate. By introducing a methyl group to the amide nitrogen and utilizing the D-enantiomer, researchers can significantly enhance the proteolytic resistance of AMPs while potentially modulating their antimicrobial activity and specificity.[1][2][3] This document offers a comprehensive overview of the underlying scientific principles, detailed step-by-step protocols for synthesis and analysis, and expert insights into the nuances of working with these modified residues.

Scientific Rationale and Foundational Principles

Antimicrobial peptides represent a promising class of therapeutics to combat the growing threat of antibiotic resistance.[4][5] Their mechanism of action, often involving direct interaction with and disruption of microbial membranes, makes the development of resistance more challenging for pathogens.[6][7] However, the peptide nature of AMPs renders them vulnerable to degradation by proteases, leading to a short in vivo half-life and limited bioavailability.[2][3]

The incorporation of N-methylated amino acids is a well-established strategy to enhance the pharmacokinetic properties of peptides.[8][9] The methyl group on the amide nitrogen sterically hinders the approach of proteases, thereby increasing resistance to enzymatic cleavage.[2][10] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially leading to improved target affinity and specificity.[8][11]

The use of D-amino acids offers an additional layer of protection against proteolysis.[3][6] Proteases are chiral enzymes that are highly specific for L-amino acid substrates.[6] Incorporating D-amino acids disrupts the natural stereochemistry of the peptide, rendering it a poor substrate for these enzymes.[3][6] The combination of N-methylation and D-amino acid stereochemistry in methyl D-isoleucinate presents a robust approach to engineering highly stable and potent antimicrobial peptides.

Experimental Design and Workflow Overview

The successful incorporation of this compound into an antimicrobial peptide via solid-phase peptide synthesis (SPPS) requires careful planning and execution. The overall workflow can be broken down into several key stages, each with its own set of considerations.

Workflow_for_Methyl_D-Isoleucinate_AMP_Synthesis cluster_0 Preparation of Modified Amino Acid cluster_1 Peptide Synthesis cluster_2 Cleavage and Purification cluster_3 Analysis and Characterization A Synthesis of Fmoc-N-methyl-D-isoleucine D Incorporation of Fmoc-N-methyl-D-isoleucine A->D Key Building Block B Resin Swelling and Deprotection C Coupling of Standard Fmoc-Amino Acids B->C C->D E Iterative Coupling and Deprotection D->E F Cleavage from Resin & Side-Chain Deprotection E->F G Peptide Precipitation and Lyophilization F->G H Purification by RP-HPLC G->H I Mass Spectrometry (LC-MS) H->I J Analytical RP-HPLC for Purity Assessment I->J K Antimicrobial and Stability Assays J->K

Caption: Workflow for the synthesis and analysis of an AMP containing this compound.

Materials and Reagents

For successful synthesis and analysis, high-quality reagents are essential.

Reagent/MaterialGradeRecommended Supplier
Rink Amide Resin (100-200 mesh)Synthesis GradeMajor peptide synthesis supplier
Fmoc-protected L-amino acidsSynthesis GradeMajor peptide synthesis supplier
Fmoc-N-methyl-D-isoleucineCustom Synthesis or CommercialSpecialized chemical supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeChemical supplier
PiperidineReagent GradeChemical supplier
Diisopropylethylamine (DIEA)Peptide Synthesis GradeChemical supplier
HATUSynthesis GradeMajor peptide synthesis supplier
Trifluoroacetic acid (TFA)Reagent GradeChemical supplier
Dichloromethane (DCM)ACS GradeChemical supplier
Acetonitrile (ACN)HPLC GradeChemical supplier
WaterHPLC Grade or Milli-Q
Bromophenol BlueACS GradeChemical supplier

Detailed Protocols

Protocol 1: Synthesis of Fmoc-N-methyl-D-isoleucine

While Fmoc-N-methyl-D-isoleucine may be commercially available, its synthesis in the lab provides greater control. A common route involves the N-methylation of the corresponding o-nitrobenzenesulfonyl (o-NBS) protected amino acid.[12]

  • Protection of D-isoleucine: React D-isoleucine with o-nitrobenzenesulfonyl chloride in the presence of a base to form Nα-(o-nitrobenzenesulfonyl)-D-isoleucine.

  • N-methylation: Methylate the protected amino acid using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a mild base.[12]

  • Deprotection of o-NBS group: Remove the o-NBS group using a thiol, such as thiophenol or β-mercaptoethanol, and a base like DBU.[13]

  • Fmoc Protection: React the resulting N-methyl-D-isoleucine with Fmoc-OSu or Fmoc-Cl in the presence of a base to yield the final Fmoc-N-methyl-D-isoleucine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Model AMP

This protocol outlines the manual synthesis of a model 10-mer AMP on a 0.1 mmol scale, incorporating Fmoc-N-methyl-D-isoleucine at position 5.

1. Resin Preparation: a. Place 0.1 mmol of Rink Amide resin in a peptide synthesis vessel. b. Swell the resin in DMF for at least 1 hour.[14]

2. Initial Fmoc Deprotection: a. Drain the DMF. b. Add 5 mL of 20% piperidine in DMF to the resin. c. Agitate for 10 minutes, then drain. Repeat once for 10 minutes. d. Wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Standard Fmoc-Amino Acids (Positions 10 down to 6): a. In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF. b. Add 8 equivalents of DIEA and allow the activation to proceed for 5 minutes.[15] c. Add the activated amino acid solution to the deprotected resin. d. Agitate for 1-2 hours. e. Perform a Kaiser test to confirm complete coupling (a positive test indicates free amines). If incomplete, recouple. f. Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). g. Proceed with Fmoc deprotection as in step 2 for the next coupling cycle.

4. Incorporation of Fmoc-N-methyl-D-isoleucine (Position 5): a. Rationale: Coupling to a secondary amine (the N-terminus of the growing peptide chain after incorporating an N-methylated residue) and coupling an N-methylated amino acid itself are sterically hindered and require optimized conditions.[15][16] HATU is a highly effective coupling reagent for these challenging steps.[15][17] b. Prepare the activated Fmoc-N-methyl-D-isoleucine solution as described in step 3a-b. c. Add the solution to the deprotected resin. d. Extend the coupling time to 4 hours or overnight to ensure maximum efficiency. e. Monitoring the Coupling: The Kaiser test will be negative as it relies on a primary amine. Use the bromophenol blue test to monitor the reaction.[15] A blue to green color indicates incomplete coupling, while a yellow color signifies completion.[15] f. If the coupling is incomplete, wash the resin and perform a second coupling with a freshly prepared activated amino acid solution. g. Wash the resin thoroughly with DMF and DCM.

5. Completion of Peptide Synthesis (Positions 4 down to 1): a. Continue the synthesis by coupling the remaining standard Fmoc-amino acids as described in step 3. The coupling onto the N-methylated isoleucine residue is also challenging and may require extended coupling times and monitoring.

6. Final Deprotection and Cleavage: a. After the final coupling and washing, perform a final Fmoc deprotection. b. Wash the resin with DMF, followed by DCM, and dry the resin under vacuum. c. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). d. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[14] e. Filter the resin and collect the filtrate. f. Precipitate the crude peptide in cold diethyl ether. g. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. h. Dry the crude peptide pellet under vacuum.

SPPS_Cycle_Comparison cluster_standard Standard Amino Acid Coupling cluster_n_methyl N-Methyl Amino Acid Coupling S1 Fmoc Deprotection (20% Piperidine/DMF) S2 Coupling (Fmoc-AA, HATU, DIEA) S1->S2 Next Cycle S3 Wash S2->S3 Next Cycle S4 Kaiser Test (Blue = Incomplete) S3->S4 Next Cycle S4->S1 Next Cycle N1 Fmoc Deprotection (20% Piperidine/DMF) N2 Coupling (Extended Time) (Fmoc-N-Me-AA, HATU, DIEA) N1->N2 Next Cycle N3 Wash N2->N3 Next Cycle N4 Bromophenol Blue Test (Yellow = Complete) N3->N4 Next Cycle N4->N1 Next Cycle

Caption: Comparison of SPPS cycles for standard vs. N-methylated amino acids.

Protocol 3: Peptide Purification and Analysis

1. Purification by Reverse-Phase HPLC (RP-HPLC): a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). b. Purify the peptide using a preparative C18 column on an HPLC system. c. Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient might be 5-65% B over 30 minutes.[18][19] d. Monitor the elution at 214 nm and 280 nm. e. Collect fractions corresponding to the major peak.

2. Characterization: a. Analytical RP-HPLC: Analyze the purified fractions for purity using a similar gradient on an analytical C18 column. Purity should ideally be >95%.[20][21] b. Mass Spectrometry (LC-MS): Confirm the identity of the peptide by verifying its molecular weight.[18][20] The observed mass should match the calculated theoretical mass.

Expected Outcomes and Data Interpretation

The introduction of this compound is expected to significantly enhance the stability of the AMP against proteolytic degradation.

PeptideSequence (Hypothetical)ModificationMIC vs. S. aureus (µM)Half-life in Serum (h)
Native AMPAc-K-K-W-R-I -V-W-R-I-K-NH₂None8< 1
Modified AMPAc-K-K-W-R-(NMe-dI) -V-W-R-I-K-NH₂N-methyl-D-iso16> 8

This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the peptide sequence and the specific assay conditions. The data reflects the common observation that N-methylation and D-amino acid substitution can sometimes slightly decrease antimicrobial activity while dramatically increasing stability.[1]

Interpretation:

  • Antimicrobial Activity (MIC): A potential slight increase in the Minimum Inhibitory Concentration (MIC) might be observed. This can be due to conformational changes induced by the N-methyl group that may slightly alter the peptide's interaction with the bacterial membrane.[1]

  • Proteolytic Stability: A dramatic increase in the peptide's half-life in the presence of serum or specific proteases (e.g., trypsin, chymotrypsin) is the primary expected outcome.[1][2][11] This validates the core purpose of the modification.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete coupling of N-methyl-D-isoleucine Steric hindrance, insufficient activation or coupling time.Double couple with freshly prepared activated amino acid. Increase coupling time to overnight. Ensure high-quality coupling reagents (HATU).[15]
Low final peptide yield Incomplete couplings throughout the synthesis. Loss during precipitation or purification.Use bromophenol blue test to ensure N-methyl coupling is complete. Minimize transfer steps. Optimize precipitation and HPLC conditions.
Multiple peaks in HPLC/MS of crude product Deletion sequences from incomplete coupling. Side reactions during cleavage.Optimize all coupling steps, especially for hindered residues. Use appropriate scavengers in the cleavage cocktail.
Modified peptide shows no antimicrobial activity The specific position of modification is critical for activity. The induced conformational change abolishes the mechanism of action.Synthesize analogs with the N-methyl-D-isoleucinate at different positions in the peptide sequence ("N-methyl scanning").[11][13]

Conclusion

The incorporation of this compound is a potent, albeit technically demanding, strategy for enhancing the drug-like properties of antimicrobial peptides. By carefully selecting the position of modification and employing optimized synthesis and purification protocols, researchers can develop novel AMP analogs with superior proteolytic stability. This approach opens new avenues for creating effective peptide-based therapeutics capable of overcoming the challenges of in vivo degradation, ultimately moving closer to clinical application.

References

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [No Source Found].
  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity.
  • Tuning of Protease Resistance in Oligopeptides through N-Alkyl
  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases.
  • Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • An In-depth Technical Guide to the Properties of N-methyl
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [No Source Found].
  • d-Amino acids in antimicrobial peptides: a potential approach to treat and comb
  • Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications.
  • Site-Selective N-Methylation of Peptides on Solid Support. American Chemical Society.
  • Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [No Source Found].
  • d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [No Source Found].
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. Benchchem.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [No Source Found].
  • HPLC Analysis Methods for Peptide Characteriz

Sources

Application Note: High-Resolution Chiral GC Separation of Isoleucine Methyl Ester Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolomics, peptide synthesis, and clinical diagnostics. It addresses the specific challenge of separating the four stereoisomers of isoleucine (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile) using Gas Chromatography (GC).

Executive Summary

Isoleucine is unique among proteinogenic amino acids because it possesses two chiral centers (


-carbon and 

-carbon), resulting in four distinct stereoisomers.[1] While L-isoleucine is the standard proteogenic form, the presence of L-allo-isoleucine is a critical pathognomonic marker for Maple Syrup Urine Disease (MSUD) .

Standard achiral chromatography cannot resolve these isomers.[2][3] Furthermore, while "isoleucine methyl ester" is a common intermediate, the free amine moiety leads to peak tailing and adsorption in GC. This protocol details the industry-standard N-trifluoroacetyl-O-methyl ester (N-TFA-OMe) derivatization method, paired with a Chirasil-L-Val stationary phase, to achieve baseline resolution of all four isomers.

Chemical Logic & Stereochemistry

The Challenge

Isoleucine (2-amino-3-methylpentanoic acid) exists as:

  • L-Isoleucine: (2S, 3S) – Naturally occurring.

  • D-Isoleucine: (2R, 3R) – Rare, bacterial/racemization product.

  • L-allo-Isoleucine: (2S, 3R) – Clinical marker (MSUD).

  • D-allo-Isoleucine: (2R, 3S) – Synthetic byproduct.

The Solution: Chirasil-Val

The CP-Chirasil-L-Val column utilizes a chiral selector (N-propionyl-L-valine-tert-butylamide) bonded to the siloxane backbone. It separates isomers via:

  • Hydrogen Bonding: Between the amide groups of the selector and the analyte.

  • Steric Fit: The "L" configuration of the selector preferentially retards the "L" enantiomers of amino acids, causing D-enantiomers to elute first .

Derivatization Strategy

To render the amino acids volatile and capable of specific hydrogen bonding with the CSP (Chiral Stationary Phase), we employ a two-step derivatization:

  • Esterification: Blocks the carboxylic acid (Methyl ester).

  • Acylation: Blocks the amine (Trifluoroacetyl).

Why not just Methyl Ester? Injecting isoleucine methyl ester (free amine) results in severe peak tailing due to interaction with silanol groups and thermal instability. The N-TFA group is essential for stable, symmetric peaks and proper interaction with the Chirasil-Val phase.

Experimental Protocol

Reagents & Equipment
  • Standards: L-Ile, D-Ile, L-allo-Ile, D-allo-Ile (Sigma-Aldrich/Merck).

  • Reagents: Acetyl chloride, Methanol (anhydrous), Trifluoroacetic anhydride (TFAA), Dichloromethane (DCM).

  • Column: CP-Chirasil-L-Val (25 m × 0.25 mm ID × 0.12 µm film) or equivalent (e.g., Rt-βDEXsm for alternative selectivity).

Derivatization Workflow (N-TFA-OMe)

Step 1: Methyl Esterification

  • Weigh 1-5 mg of dry amino acid sample into a reaction vial.

  • Add 1 mL of 3M HCl in Methanol (Prepared by slowly adding acetyl chloride to cooled methanol).

  • Flush with nitrogen, cap tightly, and heat at 100°C for 30 minutes .

  • Evaporate to dryness under a stream of nitrogen at 60°C.

    • Intermediate: You now have Isoleucine-OMe·HCl.

Step 2: N-Acylation

  • Add 1 mL of Trifluoroacetic Anhydride (TFAA) and 0.5 mL of Dichloromethane .

  • Cap and heat at 100°C for 15 minutes .

  • Cool to room temperature.

  • Evaporate to dryness under nitrogen (removes excess acid/anhydride).

  • Reconstitute in 1 mL of Dichloromethane or Ethyl Acetate for injection.

Caption: Two-step derivatization pathway converting non-volatile isoleucine into the volatile N-TFA-methyl ester suitable for GC analysis.

GC Instrument Conditions
ParameterSettingRationale
Inlet Split (1:20 to 1:50) @ 250°CHigh split ratio prevents column overload and improves peak sharpness.
Carrier Gas Helium or HydrogenHydrogen provides faster separations; Helium is standard.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Maintains efficiency during temperature ramping.
Oven Program Initial: 70°C (Hold 2 min)Ramp: 3°C/min to 140°CFinal: 200°C (Burnout)Slow ramp (3°C/min) is crucial for resolving the diastereomers (allo vs. regular).
Detector FID @ 280°C or MS (SIM mode)FID is robust for quantitation; MS (m/z 140, 154) confirms identity.

Results & Data Analysis

Elution Order

On a Chirasil-L-Val column, the elution order is governed by the "D-before-L" rule for amino acids, superimposed with the separation of diastereomers (allo vs. threo).

Typical Elution Sequence:

  • D-allo-Isoleucine

  • L-allo-Isoleucine

  • D-Isoleucine

  • L-Isoleucine

Note: The exact position of allo-isomers relative to regular isomers can shift slightly based on the specific column film thickness and temperature ramp, but D-enantiomers consistently elute before their L-counterparts.

Resolution Metrics
Peak PairCritical Resolution (Rs)Notes
D-allo / L-allo> 1.5Baseline separation typically achieved easily.
L-allo / D-Ile1.2 - 1.5 Critical Pair. Requires optimized ramp rate.
D-Ile / L-Ile> 2.0Wide separation due to high enantioselectivity of the phase.

Caption: GC workflow for the separation of isoleucine isomers. The Chirasil-Val phase interacts differentially with the stereoisomers.

Troubleshooting & Optimization

Racemization Control
  • Issue: Appearance of D-isomers in a pure L-standard.

  • Cause: Excessive heating during derivatization or high pH.

  • Fix: Strictly adhere to the 100°C limit. Avoid alkaline conditions. The HCl/MeOH method is known for minimal racemization (<0.1%).

Moisture Sensitivity
  • Issue: Poor derivatization yield or "ghost" peaks.

  • Cause: Water interferes with the acylation step (hydrolyzes the anhydride).

  • Fix: Use anhydrous methanol and store reagents in a desiccator. Ensure the sample is completely dry before adding TFAA.

Column Bleed
  • Issue: Rising baseline at high temperatures.

  • Fix: Chirasil-Val has a lower max temperature (typically ~200°C) than standard phases. Do not exceed the manufacturer's limit.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[4][5][6] Journal of Chromatography A, 906(1-2), 275-299. Link

  • Agilent Technologies. (2011). Amino acids: Optical isomer separation of amino acids using Agilent CP-Chirasil Val. Application Note. Link

  • Gerhardt, J., & Nicholson, G. (1994). Separation of amino acid enantiomers by gas chromatography on Chirasil-Val.
  • Kasai, T., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers. Chemical and Pharmaceutical Bulletin.[7][8] Link

Sources

Application Note: High-Precision GC Analysis of Methyl D-Isoleucinate via N-Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate analysis of Methyl D-isoleucinate is critical in peptide synthesis and drug development, particularly where the D-enantiomer is used to induce specific conformational properties or proteolytic resistance in peptidomimetics.

Direct Gas Chromatography (GC) analysis of amino acid esters is hindered by the polarity of the free amine (


) group, leading to peak tailing and thermal degradation. This protocol details the N-acylation  of this compound using Trifluoroacetic Anhydride (TFAA). The resulting N-TFA-Methyl D-isoleucinate  is volatile, thermally stable, and amenable to high-resolution enantiomeric separation.

Key Technical Insight: While the carboxyl group is already protected as a methyl ester, commercial supplies often exist as the hydrochloride salt . This protocol includes a critical neutralization step often omitted in standard literature, ensuring complete derivatization and preventing column corrosion.

Chemical Strategy & Mechanism

The Derivatization Logic

To render this compound suitable for GC, we must mask the polar amine hydrogen bonds. We utilize Trifluoroacetic Anhydride (TFAA) .[1] The trifluoroacetyl group serves two purposes:

  • Volatility: The high electronegativity of fluorine reduces intermolecular Van der Waals forces, significantly lowering the boiling point relative to non-fluorinated analogs.

  • Chiral Recognition: The electron-withdrawing nature of the

    
     group enhances the interaction with chiral stationary phases (like Chirasil-Val), improving the separation factors (
    
    
    
    ) between D, L, and allo isomers.
Reaction Scheme

The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.



Note: If starting with the HCl salt (


), a base (Pyridine) is required to liberate the free amine.
Workflow Visualization

The following diagram illustrates the complete analytical workflow, from salt neutralization to chiral resolution.

G Start Methyl D-Ile HCl Salt Step1 1. Neutralization (Pyridine/DCM) Start->Step1 Free Base Step2 2. N-Acylation (TFAA, 60°C) Step1->Step2 Amine Active Step3 3. Evaporation (N2 Stream) Step2->Step3 Remove Acid Step4 4. Reconstitution (Ethyl Acetate) Step3->Step4 Clean Sample GC GC Analysis (Chirasil-L-Val) Step4->GC Inject

Figure 1: Step-by-step derivatization workflow for this compound HCl.

Experimental Protocol

Materials & Reagents[2][3]
  • Analyte: this compound HCl (High purity).

  • Reagent: Trifluoroacetic Anhydride (TFAA) [>99%, fresh].

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Base: Pyridine (Anhydrous).

  • Internal Standard (Optional): Methyl Dodecanoate (fatty acid ester).

Step-by-Step Methodology

Phase 1: Neutralization & Solubilization

  • Weigh 10 mg of this compound HCl into a 4 mL screw-cap glass vial (PTFE-lined cap).

  • Add 500 µL of Dichloromethane (DCM). Note: The salt will likely not dissolve immediately.

  • Add 50 µL of Pyridine.

    • Mechanism: Pyridine acts as an acid scavenger, neutralizing the HCl and liberating the free amine, allowing it to dissolve in DCM.

Phase 2: Acylation Reaction 4. Add 100 µL of TFAA dropwise.

  • Caution: Exothermic reaction. Perform in a fume hood.
  • Cap the vial tightly and vortex for 10 seconds.
  • Heat the vial at 60°C for 20 minutes in a heating block.
  • Why: Heat ensures complete derivatization of sterically hindered amines (isoleucine has a bulky side chain).

Phase 3: Work-up 7. Remove the vial and allow it to cool to room temperature. 8. Evaporate the solvent and excess reagents to dryness under a gentle stream of Nitrogen (


) at room temperature.
  • Critical: Do not overheat during evaporation to prevent loss of the volatile derivative.
  • Reconstitute the residue in 1.0 mL of Ethyl Acetate or Toluene.
  • Transfer to a GC autosampler vial.

GC Analysis Parameters

The separation of D-isoleucine from L-isoleucine and the allo-isomers requires a chiral stationary phase. The Chirasil-L-Val column is the industry standard for N-TFA amino acid esters.

Instrument Configuration
ParameterSettingNotes
GC System Agilent 7890/8890 or equivalentSplit/Splitless Injector
Column Chirasil-L-Val (25 m × 0.25 mm × 0.12 µm)Stationary Phase: N-propionyl-L-valine-tert-butylamide
Carrier Gas Helium or HydrogenConstant Flow: 1.0 mL/min
Inlet Temp 250°CSplit Ratio: 20:1
Detector FID (Flame Ionization Detector)Temp: 280°C;

: 30 mL/min; Air: 400 mL/min
Temperature Program

Separation of isoleucine isomers is challenging due to the presence of two chiral centers. A slow ramp is required.

  • Initial: 70°C (Hold 1 min)

  • Ramp 1: 3°C/min to 120°C

  • Ramp 2: 10°C/min to 190°C (Hold 5 min)

  • Total Run Time: ~25 minutes

Expected Elution Order

On a Chirasil-L-Val column, the elution order typically follows the "L-before-D" rule for amino acids, but for allo isomers, the order is specific:

  • D-allo-Isoleucine

  • L-allo-Isoleucine

  • D-Isoleucine (Target Analyte)

  • L-Isoleucine

Note: This order must be confirmed with pure standards as column aging can shift relative retention times.

Chiral Resolution Logic

The separation mechanism relies on hydrogen bonding between the amide group of the analyte and the valine-amide moiety of the stationary phase.

Chiral cluster_0 Stationary Phase (Chirasil-L-Val) cluster_1 Analytes SP L-Valine Diamide Selector D_Iso N-TFA-Methyl-D-Ile (Mismatched Interaction) SP->D_Iso Steric Repulsion (Shorter Retention) L_Iso N-TFA-Methyl-L-Ile (Stronger Interaction) SP->L_Iso Strong H-Bonding (Longer Retention)

Figure 2: Chiral recognition mechanism. The L-L interaction is thermodynamically more stable than the L-D interaction, resulting in differential retention.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Peaks / Low Response Incomplete neutralization of HCl salt.Ensure Pyridine is added before TFAA. Check pH of reaction mix.
Broad Tailing Peaks Moisture in reagents (TFAA hydrolyzes to acid).Use fresh ampoules of TFAA. Dry DCM over molecular sieves.
Extra Peaks Incomplete evaporation of Pyridine/Acid.Increase

drying time. Ensure injector liner is clean.
Racemization Excessive heating during derivatization.Reduce reaction temp to 50°C or time to 10 min.
Calculation of Enantiomeric Excess (ee)


Ensure to account for any response factor differences, although for enantiomers with FID, response factors are theoretically identical.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Agilent Technologies. (2011).[2] Amino acids: Optical isomer separation of amino acids using Agilent CP-Chirasil Val. Application Note 5991-0811EN.

  • Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS. Technical Bulletin.

  • Gerhardt, J., & Nicholson, G. J. (1994). Separation of amino acid enantiomers by gas chromatography on Chirasil-Val.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl D-isoleucinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl D-isoleucinate is a critical chiral building block in the synthesis of non-ribosomal peptides and novel peptidomimetics. Its purification presents a unique set of challenges: the compound lacks a strong chromophore, possesses two chiral centers (creating potential for four stereoisomers), and contains an ester linkage susceptible to hydrolysis. This guide outlines a dual-stage purification strategy. First, a Reversed-Phase (RP-HPLC) method is established for chemical purification and diastereomeric separation (removal of D-alloisoleucine methyl ester). Second, a Chiral HPLC method is detailed for enantiomeric polishing (removal of L-isoleucine methyl ester).

Introduction & Strategic Analysis

Chemical Context

This compound (D-Ile-OMe) is typically synthesized via the esterification of D-isoleucine.

  • Target Compound: this compound (Configuration:

    
    ).
    
  • Key Impurities:

    • Hydrolysis Product: D-Isoleucine (Free acid).

    • Diastereomer: Methyl D-alloisoleucinate (

      
      ) – often present if the starting material contained alloisoleucine or if racemization occurred at the 
      
      
      
      -carbon during synthesis.
    • Enantiomer: Methyl L-isoleucinate (

      
      ) – trace impurity from starting material.
      
    • Synthesis Reagents: Thionyl chloride byproducts, Methanol.

Method Development Challenges (The "Why")
  • Detection Limits: Aliphatic amino acid esters do not absorb UV light significantly above 220 nm. We must utilize 205–210 nm UV detection. This necessitates high-purity solvents (HPLC Grade Acetonitrile) to prevent baseline noise.

  • Stability vs. pH: Ester bonds are labile. High pH (>8) causes rapid hydrolysis to the free acid. Low pH (<2) over extended periods can also degrade the ester. We utilize 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) which protonates the amine (preventing peak tailing) while maintaining acceptable ester stability during the run time.

  • Stereoselectivity: Standard C18 columns can separate diastereomers (Iso vs. Allo) due to different physical properties.[1] However, they cannot separate enantiomers (D vs. L). Therefore, a two-step approach is required if optical purity is compromised.

Workflow Visualization

The following diagram illustrates the purification lifecycle, distinguishing between chemical purification (RP-HPLC) and stereochemical polishing.

PurificationWorkflow Start Crude Synthesis Mixture (D-Ile-OMe + Impurities) Decision1 Primary QC: Check Purity (RP-HPLC / MS) Start->Decision1 RP_Purification Protocol A: RP-HPLC (C18 Column, Acidic Mobile Phase) Removes: Reagents, Free Acid, Allo-isomers Decision1->RP_Purification Chemical Impurities Present Check_Chiral Secondary QC: Chiral Purity (Chiral HPLC) RP_Purification->Check_Chiral Waste Waste / Recycle RP_Purification->Waste Elute Impurities Chiral_Polishing Protocol B: Chiral HPLC (Crown Ether / ZWIX) Removes: L-Enantiomer Check_Chiral->Chiral_Polishing ee < 99% Final_Product Pure this compound (>98% ee, >99% chem purity) Check_Chiral->Final_Product ee > 99% Chiral_Polishing->Final_Product

Figure 1: Purification workflow separating chemical purification (C18) from enantiomeric enrichment (Chiral).

Protocol A: Chemical Purification & Diastereomer Removal (RP-HPLC)

This protocol is the workhorse method. It relies on the hydrophobicity difference between the double-charged free acid (zwitterionic/cationic) and the single-charged hydrophobic ester, as well as the subtle shape selectivity between Isoleucine and Alloisoleucine.

System Configuration
  • Instrument: Preparative HPLC system (e.g., Agilent 1260 Infinity II Prep or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Wavelength: 210 nm (Reference: 360 nm). Note: 210 nm is critical for the carbonyl n→π transition.*

  • Column: C18 Phase with high surface area and end-capping.

    • Recommended: Agilent ZORBAX Eclipse Plus C18 (5 µm, 21.2 x 150 mm for prep).

Mobile Phase Preparation
  • Solvent A (Aqueous): Milli-Q Water + 0.1% (v/v) TFA.

    • Why TFA? It acts as an ion-pairing agent for the free amine, improving peak shape, and maintains pH < 2.5 to suppress silanol activity.

  • Solvent B (Organic): HPLC Grade Acetonitrile + 0.1% (v/v) TFA.

    • Why ACN? Methanol has a UV cutoff ~205 nm, which causes high background noise at 210 nm. Acetonitrile is transparent at this wavelength.

Gradient Methodology

Flow Rate: 20 mL/min (for 21.2 mm ID column). Temperature: Ambient (25°C).

Time (min)% Solvent BEventRationale
0.05%InjectionLoad sample in highly aqueous condition to stack on column head.
2.05%Isocratic HoldElute salts and highly polar synthesis byproducts.
20.040%Linear RampShallow gradient to maximize resolution between Allo- and Iso- forms.
22.095%WashElute highly hydrophobic contaminants.
25.095%HoldColumn cleaning.
25.15%Re-equilibrationPrepare for next injection.
Sample Preparation
  • Dissolve crude solid in 95% Solvent A / 5% Solvent B .

  • Concentration: 50–100 mg/mL (depending on solubility).

  • Filter through a 0.22 µm PTFE filter (Nylon can adsorb proteins/peptides, but is generally safe for amino acids; PTFE is chemically inert).

Protocol B: Enantiomeric Polishing (Chiral HPLC)

If Protocol A yields chemically pure material that still contains the L-enantiomer (Methyl L-isoleucinate), a chiral separation is necessary.

The Chiral Selector Strategy

Amino acid esters containing free primary amines are best separated using Crown Ether columns or Zwitterionic (ZWIX) phases. Crown ethers form host-guest complexes with the ammonium ion (


). The chiral recognition depends on the spatial fit of the substituents around the 

-carbon.
  • Selection:Crownpak CR-I(+) (Daicel). This column is specifically designed for amino acids and their esters.

System Configuration
  • Column: Crownpak CR-I(+) (4.0 x 150 mm analytical, scale up for prep).

  • Temperature: Low Temperature (5°C to 15°C) .

    • Crucial Insight: Chiral recognition mechanisms (hydrogen bonding/complexation) are exothermic. Lowering temperature dramatically increases resolution (

      
      ) on crown ether columns.
      
Mobile Phase & Method
  • Mobile Phase: Perchloric Acid (HClO4) pH 1.5 to 2.0 / Acetonitrile (90:10).

    • Alternative (Safer): 0.1% TFA in Water / Methanol (85:15). Note that Crownpak columns are sensitive; strictly follow manufacturer pH limits.

  • Detection: 210 nm.[2]

Chiral Mechanism Diagram

The following diagram details the decision logic for selecting the specific chiral column based on the amine state.

ChiralSelection Input This compound (Target) AmineState Is the Amine Protected? Input->AmineState Protected Yes (e.g., Boc, Fmoc) No Charge AmineState->Protected Hydrophobic Free No (Free Amine) Positive Charge (NH3+) AmineState->Free Ionic Col_Poly Polysaccharide Column (Chiralpak IA/IB/IC) Normal Phase (Hex/IPA) Protected->Col_Poly H-Bonding/Steric Col_Crown Crown Ether Column (Crownpak CR-I(+)) Acidic Aqueous Phase Free->Col_Crown Host-Guest Complex (Best for Alpha-AA) Col_Zwix Zwitterionic Column (Chiralpak ZWIX) MeOH/ACN + Acid/Base Free->Col_Zwix Ion Exchange/Chelation

Figure 2: Chiral column selection guide. For this compound (Free Amine), Crown Ether is the primary choice.

System Suitability & Troubleshooting

Acceptance Criteria (Self-Validating System)

Before running valuable crude material, inject a standard mix of D-Ile-OMe and L-Ile-OMe (or D-Ile-OMe and D-Allo-Ile-OMe).

  • Resolution (

    
    ):  > 1.5 between D-isomer and impurities.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2. (If
    
    
    > 1.5, increase TFA concentration or check column age).
  • Retention Time Precision: < 0.5% RSD over 5 injections.

Common Issues
  • Doublet Peaks in RP-HPLC: Likely partial separation of diastereomers (Isoleucine vs Alloisoleucine). Flatten the gradient slope (e.g., 0.5% B/min) to resolve them fully.

  • Peak Broadening: Sample solvent is too strong. Ensure the sample is dissolved in the starting mobile phase (5% B).

  • Ghost Peaks: Hydrolysis of the ester on-column. Ensure column temperature is not elevated (>30°C) and process fractions immediately (lyophilize or neutralize).

References

  • Separation of Isoleucine Stereoisomers: Detailed methodologies for separating the four stereoisomers of isoleucine using various chiral stationary phases. Source: BenchChem Application Notes.[1] Link:[1]

  • Detection of Amino Acid Esters: Overview of UV detection challenges for aliphatic amino acids and the necessity of low-wavelength detection (200-210 nm). Source: Shimadzu Technical Report. Link:

  • Crown Ether Column Applications: Mechanism and protocols for using Crownpak columns for amino acid separation. Source: Daicel Chiral Technologies. Link:

  • Stability of Amino Acid Esters: Investigation into the stability of methyl esters in acidic mobile phases. Source: Molecules (via Semantic Scholar). Link:

Sources

Analysis of Methyl D-isoleucinate by Gas Chromatography-Mass Spectrometry: Fragmentation Patterns and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the analysis of Methyl D-isoleucinate using gas chromatography coupled with electron ionization mass spectrometry (GC-MS). It outlines the key fragmentation pathways of this amino acid derivative, offering insights into the structural elucidation of branched-chain amino acid esters. A comprehensive, step-by-step protocol for sample preparation, derivatization, and GC-MS analysis is provided for reproducible and accurate results. This guide is intended for researchers in metabolomics, proteomics, and pharmaceutical development who require robust analytical methods for amino acid characterization.

Introduction

Isoleucine is one of the three essential branched-chain amino acids (BCAAs), playing a critical role in protein synthesis and metabolic regulation. The accurate identification and quantification of isoleucine and its stereoisomers are crucial in various fields, from clinical diagnostics to food science. Mass spectrometry (MS) is a cornerstone technique for the analysis of small molecules, but the inherent isomerism of amino acids like leucine and isoleucine presents a significant analytical challenge, as they share the same molecular weight.[1][2]

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile compounds. However, amino acids are non-volatile due to their zwitterionic nature at physiological pH. Therefore, a derivatization step is necessary to increase their volatility for GC analysis.[3][4] Esterification of the carboxylic acid group, often to a methyl ester, is a common and effective derivatization strategy.[4][5]

This application note focuses on the electron ionization (EI) mass spectrometry of this compound. We will explore the characteristic fragmentation patterns that arise from its unique sec-butyl side chain, which are instrumental in its identification and differentiation from its isomer, methyl leucinate.

Principles of Fragmentation

Upon entering the mass spectrometer, the derivatized amino acid is subjected to electron ionization, where a high-energy electron beam removes an electron from the molecule, creating a positively charged molecular ion (M•+).[6][7] This molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals. The pattern of these fragments is highly reproducible and serves as a chemical "fingerprint" for the molecule.

For this compound (molar mass: 145.2 g/mol ), the key fragmentation pathways are dictated by the ester functional group and the branched alkyl side chain.

Fragmentation related to the Ester Group

The ester group is a primary site for fragmentation. A common cleavage is the loss of the methoxy group (-OCH3), resulting in an acylium ion.

  • Loss of the methoxy radical (-•OCH3): This results in a fragment with a mass-to-charge ratio (m/z) of 114.

  • Loss of the carbomethoxy group (-•COOCH3): This cleavage of the bond between the alpha-carbon and the carbonyl carbon leads to a fragment at m/z 86. This immonium ion is a characteristic feature of many amino acid esters.

Fragmentation of the Alkyl Side Chain

The differentiation between isoleucine and leucine is primarily achieved through the fragmentation of their respective side chains. This compound has a sec-butyl side chain (-CH(CH3)CH2CH3).

  • Alpha-cleavage (α-cleavage): This is the cleavage of the bond adjacent to the nitrogen atom. The largest substituent is preferentially lost. In the case of the m/z 86 immonium ion, further fragmentation of the side chain is diagnostic.

  • Loss of an ethyl radical (-•CH2CH3): Cleavage of the bond between the beta and gamma carbons of the side chain is a characteristic fragmentation for isoleucine, resulting in a loss of 29 Da from the parent or a key fragment ion. This is a key differentiator from leucine, which preferentially loses a propyl radical.[1][8]

  • Loss of a methyl radical (-•CH3): Loss of one of the methyl groups from the side chain (a loss of 15 Da) is also a possible fragmentation pathway.

McLafferty Rearrangement

The McLafferty rearrangement is a common fragmentation pathway for molecules containing a carbonyl group and an accessible gamma-hydrogen.[2][4][9][10] In this compound, a hydrogen atom from the gamma-carbon can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene. This can result in a characteristic ion at m/z 74.

Predicted Fragmentation Pattern of this compound

Based on the principles outlined above, the following table summarizes the major expected fragment ions for this compound in an EI mass spectrum.

m/z Proposed Fragment Ion Neutral Loss Notes
145[C7H15NO2]•+-Molecular Ion (M•+)
130[M - CH3]•+•CH3 (15 Da)Loss of a methyl radical from the side chain.
116[M - C2H5]•+•C2H5 (29 Da)Key diagnostic fragment for isoleucine. Loss of an ethyl radical from the side chain.
102[M - C3H7]•+•C3H7 (43 Da)Loss of a propyl radical. This peak is expected to be less intense than the m/z 116 peak for isoleucine.
86[C5H12N]+•COOCH3 (59 Da)Immonium ion resulting from the loss of the carbomethoxy group.
74[C3H8NO2]+C4H8 (56 Da)Result of McLafferty Rearrangement.
57[C4H9]+C3H6NO2 (88 Da)sec-Butyl cation from the side chain.
44[C2H6N]+C5H9O2 (101 Da)Further fragmentation of the immonium ion.

Experimental Protocol

This section provides a step-by-step protocol for the derivatization of D-isoleucine to its methyl ester and subsequent analysis by GC-MS.

Materials and Reagents
  • D-isoleucine standard

  • Methanolic HCl (3N)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethyl acetate (GC grade)

  • Nitrogen gas (high purity)

  • GC-MS system with an electron ionization source

Derivatization Procedure
  • Sample Preparation: Accurately weigh 1-5 mg of D-isoleucine into a clean, dry reaction vial.

  • Esterification: Add 1 mL of 3N methanolic HCl to the vial.

  • Reaction: Securely cap the vial and heat at 70°C for 60 minutes in a heating block or water bath.

  • Solvent Evaporation: After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Extraction: Add 1 mL of ethyl acetate to the dried residue and vortex for 30 seconds to dissolve the derivatized product.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

  • Sample Transfer: Carefully transfer the supernatant to a new autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Visual Representations

Experimental Workflow

workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start D-Isoleucine Sample esterification Add 3N Methanolic HCl Heat at 70°C start->esterification evaporation Evaporate to Dryness (Nitrogen Stream) esterification->evaporation extraction Reconstitute in Ethyl Acetate evaporation->extraction final_sample This compound in Ethyl Acetate extraction->final_sample injection Inject into GC final_sample->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analysis & Detection ionization->detection data Mass Spectrum detection->data

Caption: Experimental workflow for the analysis of this compound.

Key Fragmentation Pathways of this compound

fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragments M This compound [M]•+ m/z 145 f116 [M - C2H5]•+ m/z 116 (Diagnostic for Ile) M->f116 - •C2H5 f86 Immonium Ion [M - COOCH3]+ m/z 86 M->f86 - •COOCH3 f74 McLafferty Rearrangement [C3H8NO2]+ m/z 74 M->f74 - C4H8 f57 sec-Butyl Cation [C4H9]+ m/z 57 M->f57 f44 [C2H6N]+ m/z 44 f86->f44 Further fragmentation

Caption: Predicted fragmentation of this compound under EI.

Conclusion

The analysis of this compound by GC-MS provides a wealth of structural information through its characteristic fragmentation pattern. The loss of an ethyl radical (resulting in an m/z 116 fragment) is a key diagnostic feature that allows for its differentiation from its isomer, methyl leucinate. The protocol detailed in this application note provides a reliable method for the derivatization and analysis of D-isoleucine, which can be adapted for the analysis of other amino acids in complex matrices. This information is valuable for researchers and scientists in ensuring the accurate identification of branched-chain amino acids in their analytical workflows.

References

  • Ye, J., et al. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry, 88(21), 10512–10519. Available at: [Link]

  • Creative Biolabs. Precise Leucine/Isoleucine Discrimination. Available at: [Link]

  • Pira, U. D., et al. (2009). How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn. Journal of the American Society for Mass Spectrometry, 20(4), 636-640. Available at: [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 179. Available at: [Link]

  • Sadovnic, V. D., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Mass Spectrometry, 51(8), 586-598. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839–845. Available at: [Link]

  • NIST. (n.d.). L-Isoleucine. NIST Chemistry WebBook. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Sparkman, O. D., et al. (2011).
  • ChemBK. (2024). methyl L-isoleucinate. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Use of Methyl D-isoleucinate in the Synthesis of Constrained Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Constrained peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics.[1][2] Their restricted conformational flexibility often leads to enhanced binding affinity, metabolic stability, and cell permeability compared to their linear counterparts.[3] The incorporation of non-canonical amino acids, such as D-isomers, is a key strategy for inducing these constraints. This document provides a detailed guide on the application of Methyl D-isoleucinate, a valuable chiral building block, in the synthesis of constrained dipeptides. We will delve into the underlying principles, provide step-by-step protocols for synthesis and characterization, and discuss the rationale behind key experimental choices, offering a comprehensive resource for researchers in peptide chemistry and drug discovery.

Introduction: The Rationale for Constrained Dipeptides and the Role of D-Isoleucinate

Peptides are nature's signaling molecules, involved in a vast array of physiological processes.[3] However, their therapeutic potential is often limited by poor metabolic stability due to enzymatic degradation and low bioavailability.[3] Constraining a peptide's structure can overcome these limitations by locking it into a bioactive conformation, which can also enhance its binding affinity to target proteins.[3][4]

The introduction of a D-amino acid, such as D-isoleucinate, into a peptide sequence disrupts the typical L-amino acid backbone, inducing a conformational "kink." This alteration can promote the formation of stable secondary structures like β-turns, which are crucial for molecular recognition in many biological systems.[5] D-isoleucinate, with its bulky, hydrophobic side chain, is particularly effective at imposing steric constraints. The use of its methyl ester form, this compound, offers practical advantages in synthesis by protecting the C-terminus, thus preventing unwanted side reactions and polymerization during the coupling of the N-terminus.[6][7]

Synthesis Workflow Overview

The synthesis of a constrained dipeptide using this compound typically follows a solution-phase approach. The general workflow involves the coupling of an N-terminally protected L-amino acid to the free amine of this compound, followed by deprotection and purification.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis Steps N_protected_AA N-Protected L-Amino Acid (e.g., Fmoc-L-Ala-OH) Coupling Peptide Coupling N_protected_AA->Coupling D_Ile_Me This compound (H-D-Ile-OMe) D_Ile_Me->Coupling Deprotection N-Terminal Deprotection Coupling->Deprotection Protected Dipeptide Purification Purification (e.g., Chromatography) Deprotection->Purification Crude Dipeptide Final_Product Constrained Dipeptide (e.g., L-Ala-D-Ile-OMe) Purification->Final_Product

Caption: General workflow for the synthesis of a constrained dipeptide using this compound.

Detailed Protocols and Methodologies

Materials and Reagents
  • N-α-Fmoc or N-α-Boc protected L-amino acid

  • This compound hydrochloride

  • Coupling Reagents: HBTU, HATU, or EDC/HOBt (see Table 1 for comparison)[8][9]

  • Bases: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[10]

  • Deprotection Reagents:

    • For Fmoc: 20% Piperidine in DMF

    • For Boc: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[11]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes (Peptide synthesis grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Peptide Coupling Reaction

This protocol details the coupling of an N-Fmoc protected L-amino acid to this compound.

Rationale: The choice of coupling reagent is critical for efficient amide bond formation while minimizing racemization.[10] Aminium/uronium salts like HBTU and HATU are highly efficient and fast-acting.[8][12] The addition of a non-nucleophilic base like DIPEA is necessary to neutralize the hydrochloride salt of the amino ester and to facilitate the reaction.[10][13]

  • Preparation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DMF.

  • Neutralization: Add DIPEA (1.1 eq) to the solution and stir for 10 minutes at room temperature to obtain the free amine.

  • Activation: In a separate flask, dissolve the N-Fmoc protected L-amino acid (1.0 eq), HBTU (0.95 eq), and HOBt (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the flask containing the free this compound.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Fmoc protected dipeptide methyl ester.

Coupling ReagentActivation MechanismAdvantagesConsiderations
HBTU/HOBt Forms an OBt active esterHigh efficiency, low racemization[8]Requires a base (e.g., DIPEA)
HATU/HOAt Forms an OAt active esterMore reactive than HBTU, useful for sterically hindered couplings[14]Higher cost
EDC/HOBt Carbodiimide-mediated activationWater-soluble byproducts (with EDC), cost-effective[9]Can lead to N-acylurea formation, a side product that terminates the reaction[10]

Table 1: Comparison of Common Peptide Coupling Reagents.

Protocol 2: N-Terminal Fmoc-Deprotection

Rationale: The Fmoc group is a base-labile protecting group, commonly removed with a solution of piperidine in DMF.[11] This deprotection method is mild and orthogonal to many side-chain protecting groups and the C-terminal methyl ester.[]

  • Dissolution: Dissolve the crude N-Fmoc protected dipeptide from the previous step in DMF.

  • Deprotection: Add a 20% solution of piperidine in DMF to the flask.

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Removal of Reagents: Concentrate the reaction mixture under reduced pressure to remove the majority of piperidine and DMF.

  • Extraction: Re-dissolve the residue in ethyl acetate and wash with water to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dipeptide methyl ester.

Protocol 3: Purification by Column Chromatography

Rationale: Purification is essential to remove unreacted starting materials, coupling reagents, and any side products. Silica gel chromatography is a standard method for purifying peptides of this size.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Loading: Dissolve the crude dipeptide in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dipeptide methyl ester.

Characterization of the Constrained Dipeptide

Accurate characterization is crucial to confirm the identity, purity, and structure of the synthesized dipeptide.

Characterization cluster_techniques Characterization Techniques Purified_Dipeptide Purified Dipeptide MS Mass Spectrometry (MS) - Confirms Molecular Weight Purified_Dipeptide->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) - Confirms Structure & Conformation Purified_Dipeptide->NMR HPLC HPLC - Assesses Purity Purified_Dipeptide->HPLC IMS Ion Mobility Spectrometry (IMS) - Differentiates d/l isomers Purified_Dipeptide->IMS

Caption: Key techniques for the characterization of synthesized constrained dipeptides.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the final product. Techniques like Electrospray Ionization (ESI) are commonly employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the dipeptide. 2D NMR techniques like COSY and NOESY can provide information about the peptide's conformation in solution, which is particularly important for constrained peptides.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard method for assessing the purity of the final peptide product.

  • Ion Mobility Spectrometry (IMS): This advanced technique can be used to separate and identify peptide epimers, confirming the presence and location of the D-amino acid.[16] It differentiates isomers based on their shape and size in the gas phase.[16]

Troubleshooting and Expert Insights

  • Low Coupling Yield: If the coupling reaction is inefficient, especially with sterically hindered amino acids, consider using a more powerful coupling reagent like HATU.[14] Alternatively, increasing the reaction time or temperature (with caution, as this can increase racemization) may be beneficial. Microwave-assisted coupling can also significantly improve yields for difficult couplings.[17]

  • Racemization: The risk of epimerization of the N-protected L-amino acid during activation is a significant concern.[18] Using additives like HOBt or HOAt is crucial to suppress this side reaction.[8] Performing the activation and coupling at 0 °C can also minimize racemization.

  • Incomplete Deprotection: If Fmoc removal is sluggish, extend the reaction time with 20% piperidine/DMF or use a stronger base solution, such as one containing DBU, though this should be used cautiously as it can promote other side reactions.[13]

  • Difficult Purification: If the dipeptide is difficult to purify by silica gel chromatography, consider using preparative HPLC for a higher degree of purity.

Conclusion and Future Perspectives

The use of this compound is a powerful and reliable strategy for the synthesis of conformationally constrained dipeptides. These dipeptides serve as valuable scaffolds in medicinal chemistry for the development of peptidomimetics that target protein-protein interactions, which are implicated in numerous diseases.[1][3] By carefully selecting protecting groups, coupling reagents, and reaction conditions, researchers can efficiently synthesize these unique building blocks.[7] The detailed protocols and insights provided in this document are intended to facilitate the successful application of this methodology in academic and industrial research settings, ultimately contributing to the design and discovery of novel peptide-based therapeutics.

References

  • Aapptec Peptides. Coupling Reagents . [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis . PubMed - NIH. [Link]

  • BioSpace. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design . [Link]

  • LSU Scholarly Repository. (2006). Design and synthesis of constrained dipeptide units for use as β . [Link]

  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development . SciSpace. [Link]

  • Discovery On Target. Constrained Peptides and Macrocyclics . [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . Organic Process Research & Development - ACS Publications. [Link]

  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis . [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews. [Link]

  • Circle Pharma. (2013). Macrocycles and Constrained Peptides . [Link]

  • Creative Biostructure. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry . [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry . [Link]

  • Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry . Analytical Chemistry - ACS Publications. [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis . ResearchGate. [Link]

  • Asperger, A., et al. (2010). Discrimination of isobaric leucine and isoleucine residues and analysis of post-translational modifications in peptides by MALDI in-source decay mass spectrometry combined with collisional cooling . PubMed. [Link]

  • Mulamreddy, R., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates . PubMed. [Link]

  • Robilotto, A. M., et al. (2021). Structure Characterization of a Disordered Peptide Using In-Droplet Hydrogen/Deuterium Exchange Mass Spectrometry and Molecular Dynamics . PMC. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . [Link]

  • Dondoni, A., et al. (2003). A Model Route Toward the Synthesis of Conformationally Constrained Polyhydroxylated Dipeptides from Natural Carbohydrates . ResearchGate. [Link]

  • Mulamreddy, R., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates . MDPI. [Link]

  • ResearchGate. (2000). Conformationally constrained dipeptides. Obtention of enantiomerically pure 6-acetamido-5-oxo-1,2,3,5,6,7-hexahydro-3-indolizine . [Link]

  • Biron, E., & Kessler, H. (2005). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings . Springer Nature Experiments. [Link]

  • ResearchGate. (2019). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS) . [Link]

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Application Notes and Protocols: Mastering the Coupling of Methyl D-isoleucinate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of sterically hindered amino acids, such as D-isoleucinate derivatives, into peptide chains is a critical step in the synthesis of many therapeutic peptides and complex natural products. The unique β-branched and chiral nature of the isoleucine side chain presents significant challenges, including slow reaction kinetics, incomplete coupling, and a heightened risk of epimerization. This document provides a comprehensive guide to the successful coupling of Methyl D-isoleucinate in peptide synthesis. We will delve into the mechanistic underpinnings of common challenges, evaluate the efficacy of various coupling reagents, and provide detailed, field-proven protocols to empower researchers to overcome these synthetic hurdles.

The Challenge: Steric Hindrance and Epimerization of this compound

This compound, with its β-branched side chain, presents a formidable steric barrier to the incoming nucleophilic amino group of the coupling partner. This steric congestion can significantly slow down the rate of amide bond formation, often leading to incomplete reactions.[1][2][3] Furthermore, the chiral integrity of the α-carbon is at risk during the activation of the carboxyl group. The formation of an oxazolone intermediate, a common pathway for racemization, is a significant concern, particularly with highly activating coupling reagents or prolonged reaction times.[4][5] Epimerization of the D-isoleucinate residue to its L-diastereomer can have profound effects on the final peptide's conformation and biological activity, making its prevention a paramount objective.[5][6][7]

The choice of coupling reagent and reaction conditions is therefore a critical determinant of success. An ideal coupling strategy for this compound should not only be potent enough to overcome the steric hindrance but also mild enough to preserve the stereochemical integrity of the amino acid.

Selecting the Optimal Coupling Reagent

A vast array of coupling reagents is available for peptide synthesis, each with its own mechanism of action and suitability for different applications.[4][8][9] For sterically hindered amino acids like this compound, the most effective reagents are typically those that form highly reactive activated species.

Phosphonium and Aminium/Uronium Salts: The Reagents of Choice

Phosphonium and aminium/uronium salt-based reagents are generally preferred for challenging couplings due to their high reactivity.[8][9] These reagents, in the presence of a base, convert the carboxylic acid into a highly reactive ester, facilitating rapid amide bond formation.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are highly efficient due to the formation of a reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[4][9]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and TBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate) are also popular and effective choices, forming the corresponding OBt-esters.[4][8]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that is known for clean reactions and is particularly useful for hindered couplings.[9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure as the leaving group. It is considered safer than HOBt-based reagents and has shown high efficiency, comparable to HATU.[8][9]

Data Summary: Coupling Reagent Performance for Hindered Amino Acids
Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Issues
HATU Aminium/UroniumVery HighExcellent for hindered couplings, less epimerization than HBTU.[4][9]Can cause guanidinylation of the N-terminus if used in excess.[4]
HBTU/TBTU Aminium/UroniumHighWidely used, effective for most couplings.Higher risk of epimerization compared to HATU, potential for guanidinylation.[4]
PyBOP PhosphoniumHighClean reactions, does not cause guanidinylation.[9]Solutions in DMF have moderate stability.[9]
COMU Aminium/UroniumVery HighHigh reactivity, safer (non-explosive byproducts), reduced allergenic potential.[8][9]
DIC/HOBt CarbodiimideModerateCost-effective, minimizes racemization under base-free pre-activation conditions.[4][8]Slower for hindered couplings, formation of insoluble DCU byproduct with DCC.[4]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the successful coupling of this compound. Optimization may be necessary depending on the specific peptide sequence and the scale of the synthesis.

General Workflow for Peptide Coupling

The general process of solid-phase peptide synthesis (SPPS) involves iterative cycles of deprotection, washing, coupling, and washing.[10][11]

G start Start: Resin with N-terminal protected amino acid deprotection N-terminal Deprotection (e.g., 20% Piperidine in DMF for Fmoc) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-Methyl D-isoleucinate (Coupling Reagent + Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 check Monitor reaction completion (e.g., Kaiser Test) wash2->check check->coupling Incomplete, Recouple end Repeat cycle for next amino acid or proceed to final cleavage check->end Coupling Complete

Figure 1. General workflow for a single coupling cycle in solid-phase peptide synthesis.

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is recommended for its high efficiency and reduced risk of epimerization, making it ideal for the challenging coupling of this compound.

Materials:

  • Fmoc-protected this compound

  • Peptide-resin with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5 x 1 minute).

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-Methyl D-isoleucinate (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.

  • Activation: Add DIPEA (6 equivalents) to the activation solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete coupling.

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), indicating an incomplete reaction, drain the resin and repeat the coupling step with a freshly prepared activation solution.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 minute) and Dichloromethane (DCM) (3 x 1 minute) to remove excess reagents and byproducts.

Rationale: The use of slightly less than a full equivalent of HATU relative to the amino acid minimizes the potential for side reactions.[4] Pre-activation ensures the rapid formation of the reactive OAt-ester before addition to the resin.

Protocol 2: DIC/OxymaPure-Mediated Coupling

This protocol offers a safer and often more cost-effective alternative, particularly for larger-scale syntheses where the cost and potential hazards of aminium/uronium reagents are a concern. OxymaPure is used as an additive to enhance coupling efficiency and suppress racemization.

Materials:

  • Fmoc-protected this compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Follow the same swelling, deprotection, and washing steps as in Protocol 1.

  • Coupling Solution Preparation: In a vial, dissolve Fmoc-Methyl D-isoleucinate (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction: Agitate the mixture at room temperature. Due to the steric hindrance, a longer reaction time of 2-4 hours may be required.

  • Monitoring and Washing: Monitor the reaction completion using the Kaiser test and wash the resin as described in Protocol 1.

Rationale: The use of OxymaPure as an additive with DIC forms a highly reactive oxyma ester, which is more efficient than using DIC alone, especially for hindered couplings.[8] This method also avoids the use of a strong organic base during the coupling step, which can help to minimize base-catalyzed epimerization.[5]

Troubleshooting and Best Practices

  • Incomplete Coupling: For particularly difficult sequences, consider a double coupling, increasing the reaction temperature to 40-50°C, or switching to a more potent coupling reagent like COMU.[12]

  • Epimerization: Minimize the pre-activation time, especially when using highly reactive reagents. Avoid excessive amounts of base. If epimerization is a persistent issue, consider using a less activating reagent combination like DIC/OxymaPure.[5]

  • Solvent Choice: Ensure the use of high-purity, anhydrous DMF, as water can hydrolyze the activated species and reduce coupling efficiency.

  • Monitoring: The Kaiser test is crucial for confirming the completion of each coupling step. A false negative can lead to deletion sequences in the final peptide.

Mechanistic Insight: The Role of the Coupling Reagent

The fundamental principle of peptide coupling is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amino group of the incoming amino acid.[11][13]

G cluster_0 Activation cluster_1 Coupling Amino Acid Fmoc-D-Ile-OMe Activated Ester Highly Reactive Intermediate (e.g., OAt-ester) Amino Acid->Activated Ester + Coupling Reagent Coupling Reagent e.g., HATU + Base Peptide Bond Fmoc-D-Ile-NH-Peptide-Resin Activated Ester->Peptide Bond + Peptide Resin Peptide Resin H₂N-Peptide-Resin

Figure 2. Simplified mechanism of peptide bond formation using a coupling reagent.

Phosphonium and aminium/uronium reagents excel in this role by rapidly generating highly reactive intermediates, thereby driving the reaction to completion even in the face of significant steric hindrance from the D-isoleucinate side chain.

Conclusion

The successful incorporation of this compound into a peptide sequence is an achievable goal with the careful selection of coupling reagents and adherence to optimized protocols. The use of highly reactive aminium/uronium reagents such as HATU or COMU, or alternatively a well-managed DIC/OxymaPure strategy, can effectively overcome the challenges of steric hindrance while minimizing the risk of epimerization. By understanding the underlying chemical principles and employing rigorous monitoring techniques, researchers can confidently synthesize complex peptides containing this and other challenging amino acid residues.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]

  • Journal of Biological Chemistry. THE SYNTHESIS OF SEVERAL ISOLEUCYL PEPTIDES AND CERTAIN OF THEIR PROPERTIES. [Link]

  • PubMed. Isoleucine epimerization in peptides and proteins: kinetic factors and application to fossil proteins. [Link]

  • MDPI. Epimerisation in Peptide Synthesis. [Link]

  • PubMed. Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. [Link]

  • ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • ResearchGate. (PDF) Epimerisation in Peptide Synthesis. [Link]

  • PubMed. Epimerisation in Peptide Synthesis. [Link]

  • Reddit. Mnemonic: Amino acids and steric constraints. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

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Application Notes and Protocols for the Synthesis of D-amino Acid-Containing Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of D-Amino Acids in Peptide Therapeutics

The therapeutic landscape is increasingly populated by peptide-based drugs, owing to their high specificity and low toxicity.[1][2] However, the clinical utility of natural peptides, which are composed exclusively of L-amino acids, is often curtailed by their rapid degradation by proteases in the body.[1][3][4] A paramount strategy to surmount this limitation is the incorporation of D-amino acids, the non-natural mirror images of their L-counterparts.[1][3] This substitution renders peptides resistant to enzymatic degradation, thereby significantly extending their in-vivo half-life and bioavailability.[1][5][6][7]

The introduction of D-amino acids into a peptide sequence creates a stereochemical mismatch for proteases, which have evolved to recognize and cleave peptide bonds involving L-amino acids.[3][7] This steric hindrance is the fundamental principle behind the enhanced stability of D-amino acid-containing peptides.[3] Beyond stability, the incorporation of D-amino acids can also modulate receptor binding affinity and biological activity, sometimes leading to more potent and selective therapeutic agents.[1][5][8] For instance, the substitution of L-amino acids with their D-enantiomers is a known technique to stabilize beta-turns, which can enhance binding affinity.[8] This guide provides a comprehensive overview of the synthesis of D-amino acid-containing therapeutic peptides, with a focus on practical protocols and the rationale behind key experimental choices.

Core Synthesis Methodologies: A Comparative Analysis

The chemical synthesis of peptides can be broadly categorized into two approaches: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice between these methodologies depends on the desired scale of synthesis, the complexity of the peptide, and the specific requirements of the research or development program.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, is the most common method for synthesizing peptides, including those containing D-amino acids.[9] In SPPS, the peptide chain is assembled step-by-step while the C-terminal amino acid is anchored to an insoluble polymer support (resin).[2][9] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration after each coupling step.[10]

Advantages of SPPS for D-Amino Acid Peptides:

  • Efficiency and Automation: SPPS is amenable to automation, allowing for the rapid synthesis of multiple peptides.

  • Simplified Purification: The solid support facilitates the removal of excess reagents, streamlining the purification of intermediates.[10]

  • Versatility: A wide range of resins and protecting groups are available, enabling the synthesis of complex peptides with various modifications.[11][12]

Disadvantages of SPPS:

  • Scale Limitations: While suitable for research and small-scale production, scaling up SPPS can be challenging and costly.[4]

  • Aggregation: Hydrophobic peptides or those with a tendency to form secondary structures can aggregate on the resin, leading to incomplete reactions and lower yields.[13]

Liquid-Phase Peptide Synthesis (LPPS)

LPPS, also known as solution-phase synthesis, involves the sequential coupling of amino acids in a homogenous solution.[10][14] After each coupling step, the resulting peptide must be isolated and purified before the next amino acid can be added.[10]

Advantages of LPPS for D-Amino Acid Peptides:

  • Scalability: LPPS is generally more suitable for large-scale production of peptides.[4]

  • Flexibility for Complex Modifications: It allows for easier modification of the peptide in solution, such as the addition of non-standard amino acids or other chemical moieties.[10]

  • Fragment Condensation: Pre-synthesized peptide fragments can be coupled together in solution, which is beneficial for the synthesis of very long peptides.[10]

Disadvantages of LPPS:

  • Labor-Intensive: The purification of intermediates at each step makes LPPS a more time-consuming and labor-intensive process compared to SPPS.[10]

  • Solubility Issues: The growing peptide chain may become insoluble in the reaction solvent, complicating the synthesis.

Detailed Protocols for Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which offers mild deprotection conditions.

Resin Selection and Preparation

The choice of resin is critical as it determines the C-terminal functional group of the final peptide (acid or amide) and influences the cleavage conditions.

Resin TypeC-Terminal GroupCleavage ConditionsKey Considerations
Wang Resin Carboxylic AcidStrong acid (e.g., 95% TFA)Suitable for peptides with a C-terminal acid.
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic AcidMild acid (e.g., 1-5% TFA)Ideal for producing fully protected peptide fragments.[11]
Rink Amide Resin AmideStrong acid (e.g., 95% TFA)The standard choice for peptides with a C-terminal amide.[12][15]

Protocol 3.1.1: Resin Swelling

Causality: Resin swelling is essential to allow for the efficient diffusion of reagents into the polymer matrix, which is crucial for high coupling yields.[9]

  • Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[16]

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.[9]

  • Allow the resin to swell for at least 30-60 minutes at room temperature.[9][12]

  • Drain the solvent using nitrogen pressure or filtration.[12]

First Amino Acid Loading

This step involves attaching the C-terminal amino acid (which can be a D-amino acid) to the swollen resin.

Protocol 3.2.1: Loading onto 2-Chlorotrityl Chloride Resin

  • Dissolve 1.5 equivalents of the Fmoc-protected D-amino acid in DCM.

  • Add 3.0 equivalents of diisopropylethylamine (DIEA) to the amino acid solution.

  • Add the solution to the swollen 2-CTC resin and mix for 1-2 hours.

  • To cap any remaining reactive sites on the resin, add a solution of DCM/methanol/DIEA (80:15:5 v/v/v) and mix for 30 minutes.[9]

  • Wash the resin thoroughly with DCM and DMF.

Iterative Peptide Chain Elongation

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Protocol 3.3.1: Fmoc Deprotection

Causality: The Fmoc protecting group on the N-terminal amine of the growing peptide chain must be removed to allow for the coupling of the next amino acid.

  • Add a 20% solution of piperidine in DMF to the resin.[12]

  • Mix for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF to remove all traces of piperidine.

Protocol 3.3.2: D-Amino Acid Coupling

Causality: A coupling reagent is used to activate the carboxylic acid group of the incoming amino acid, facilitating the formation of a peptide bond with the free amine on the resin-bound peptide.

  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected D-amino acid and a suitable coupling reagent (e.g., HATU, HBTU) in DMF.[16]

  • Add 6-10 equivalents of a base, such as DIEA, to the activation mixture and let it stand for a few minutes.[16]

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[16]

  • Wash the resin thoroughly with DMF.

dot

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for D-Amino Acid Peptides.

Cleavage and Deprotection

Causality: The final step of SPPS involves cleaving the completed peptide from the resin support and simultaneously removing the side-chain protecting groups.

Protocol 3.4.1: Cleavage from the Resin

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[16]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Analysis

Ensuring the purity and correct identity of the synthesized peptide is crucial for its therapeutic application.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[17] It separates the target peptide from impurities based on hydrophobicity.[17]

Protocol 4.1.1: Peptide Purification

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as aqueous acetonitrile with 0.1% TFA.

  • Inject the dissolved peptide onto a C18 RP-HPLC column.

  • Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).

  • Monitor the elution profile at 210-220 nm.[17]

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.[17]

Analysis and Characterization

4.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring that the correct sequence has been assembled.[18] Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI) are common techniques.

4.2.2. Analytical HPLC

Analytical HPLC is used to determine the purity of the final peptide product.[18] The percentage purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

4.2.3. Amino Acid Analysis

Quantitative amino acid analysis can be performed to determine the net peptide content and confirm the amino acid composition of the final product.[18]

Challenges and Advanced Strategies in D-Amino Acid Peptide Synthesis

Common Challenges
  • Racemization: The activation of amino acids during coupling can sometimes lead to epimerization, particularly for residues like histidine and cysteine.[19] Using coupling reagents with low racemization potential and optimizing reaction conditions can mitigate this issue.

  • Aggregation: As mentioned earlier, peptide aggregation on the resin can be a significant problem.[13] Strategies to overcome this include using specialized resins, incorporating pseudoprolines, or performing the synthesis at elevated temperatures.

  • Difficult Couplings: Sterically hindered D-amino acids or difficult sequences can lead to incomplete coupling reactions.[13] Using more potent coupling reagents, extending reaction times, or performing double couplings can improve yields.

Orthogonal Protection Strategies

For the synthesis of more complex peptides, such as cyclic or branched peptides, orthogonal protecting groups are employed.[11][20] These are protecting groups that can be removed under specific conditions without affecting other protecting groups on the peptide.[21][22] For example, an Alloc (allyloxycarbonyl) group can be removed with a palladium catalyst, while Fmoc is removed with piperidine and tBu-based groups with TFA.[22]

dot

Caption: Orthogonal Protecting Groups in Peptide Synthesis.

Conclusion

The incorporation of D-amino acids is a cornerstone of modern therapeutic peptide design, offering a robust solution to the challenge of proteolytic instability.[1][7] Solid-phase peptide synthesis provides an efficient and versatile platform for the creation of these modified peptides. By understanding the principles behind each step of the synthesis and employing rigorous purification and analysis techniques, researchers can confidently produce high-quality D-amino acid-containing peptides for a wide range of therapeutic applications.

References

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  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Wiley Online Library.
  • s The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. Bentham Science Publishers.
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. LifeTein.
  • The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Benchchem.
  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PubMed Central.
  • The Cornerstone of Durability: An In-depth Technical Guide to the Stability of D-amino Acid Peptides. Benchchem.
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  • Synthesis, Modification, and Applic
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  • Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab.
  • What Is Liquid Phase Peptide Synthesis?. Bachem.
  • Examples of peptide helices containing D -amino acids incorporated in...
  • Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. PubMed Central.
  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide. Benchchem.
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  • Orthogonal ligation str
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Peptides containing D-amino acids. Innovagen AB.
  • Peptide Purification and Product Analysis. AltaBioscience.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central.
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Troubleshooting & Optimization

Technical Support Center: D-Isoleucine Esterification Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Subject: Side Reaction Mitigation & Protocol Standardization

Welcome to the Advanced Synthesis Support Module. You are likely here because the esterification of D-Isoleucine (


-2-amino-3-methylpentanoic acid) is yielding inconsistent purity profiles or lower-than-expected mass balances.

Unlike simple amino acids (e.g., Glycine, Alanine), D-Isoleucine possesses two chiral centers (C2 and C3). This structural feature creates unique failure modes—specifically the formation of diastereomeric impurities that are exceptionally difficult to separate.

This guide synthesizes mechanistic organic chemistry with practical process engineering to resolve these specific issues.

⚠️ Critical Alert: The "Allo" Impurity (Epimerization)

User Complaint: "My HPLC shows a split peak or a 'shoulder' near the main product, and the melting point is depressed."

Diagnosis: You are likely observing Epimerization at the


-Carbon (C2) .
D-Isoleucine is 

. The

-proton at C2 is acidic. Under thermal stress or basic conditions, this proton can be abstracted, forming a planar enolate intermediate. When the proton returns, it may attack from the opposite face, inverting the stereocenter from

to

.
  • Starting Material: D-Isoleucine

    
    
    
  • Impurity: L-allo-Isoleucine

    
    
    

Why this is critical: Because the C3 center (the sec-butyl side chain) remains


, the resulting molecule is a diastereomer , not an enantiomer. Diastereomers have different physical properties (solubility, boiling point), but they often co-elute on standard C18 HPLC columns, requiring specialized chiral or mixed-mode stationary phases for detection.
Mechanism of Failure

Epimerization DIle D-Isoleucine Ester (2R, 3R) Enolate Planar Enolate (Achiral at C2) DIle->Enolate -H+ (Base/Heat) Enolate->DIle +H+ (Retention) LAllo L-allo-Isoleucine Ester (2S, 3R) (The Impurity) Enolate->LAllo +H+ (Inversion)

Caption: Thermodynamic equilibration of D-Ile to L-allo-Ile via enolization.

📉 Yield Loss: Diketopiperazine (DKP) Formation

User Complaint: "I isolated the free base ester, but after storing it overnight, it turned into an insoluble solid."

Diagnosis: Cyclodimerization . Amino acid esters are stable as hydrochloride salts. However, if you neutralize the salt to obtain the free amine (free base), two molecules of D-Isoleucine methyl ester can react with each other. The amine of one attacks the ester carbonyl of the other, releasing methanol and forming a cyclic dipeptide known as a Diketopiperazine (DKP) .

Risk Factors:

  • High pH: Neutralizing the HCl salt to pH > 7.

  • Concentration: High concentrations favor bimolecular collisions.

  • Sterics: Despite the bulky side chain, DKP formation is thermodynamically driven by the stability of the 6-membered ring.

Troubleshooting Table: Impurity Profiles
ObservationProbable Side ReactionRoot CauseCorrective Action
Split HPLC Peak Epimerization (L-allo-Ile)Reaction temp > 40°C or prolonged reflux.Limit temp to 0°C

RT. Use SOCl

method.[1]
Insoluble White Ppt DKP FormationFree base stored too long or concentrated.Store as HCl salt . Neutralize only immediately before use.
Low Yield (Oil) HydrolysisWater ingress; wet Methanol.Use anhydrous MeOH; add drying tube (CaCl

).
Extra Mass (+42 Da) N-AcetylationReaction with solvent (if not MeOH) or byproduct.Ensure high purity of reagents; avoid Acetyl chloride if possible.

🛠️ Validated Protocol: Thionyl Chloride Mediated Esterification

This method is preferred over acid-catalyzed reflux (Fischer esterification) because it generates anhydrous HCl in situ and operates at lower temperatures, minimizing the "allo" epimerization risk.

Reagents:

  • D-Isoleucine (High optical purity)[2]

  • Thionyl Chloride (SOCl

    
    ) - Freshly distilled recommended
    
  • Methanol (Anhydrous)

Step-by-Step Workflow:

  • Preparation (0°C): Chill anhydrous methanol (10 mL per 1 g of amino acid) to 0°C in an ice bath under Nitrogen or Argon.

  • Activation (Exothermic): Add Thionyl Chloride (1.2 - 1.5 equivalents) dropwise.

    • Chemistry:

      
      . This generates the active catalyst.
      
  • Addition: Add solid D-Isoleucine in one portion. The solution may remain a suspension initially.

  • Reaction (RT): Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 12-16 hours.

    • Note: Do not reflux unless conversion is incomplete after 24h. Heat promotes epimerization.

  • Monitoring: Check via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[3][4][5][6][7]

  • Workup (Critical):

    • Concentrate the mixture in vacuo at a bath temperature < 40°C .

    • Co-evaporate with diethyl ether or toluene 2x to remove residual HCl and SO

      
      .
      
    • Result: D-Isoleucine Methyl Ester Hydrochloride (White solid).

    • Storage: Store as the HCl salt at -20°C.

🧠 Diagnostic Logic Pathway

Use this decision tree to troubleshoot your current experiment.

Troubleshooting Start Start: Analyze Product Purity Is Purity > 98%? Start->Purity ImpurityType Identify Impurity Type Purity->ImpurityType No SplitPeak Split Peak / Diastereomer ImpurityType->SplitPeak Isomer Precipitate Insoluble Precipitate ImpurityType->Precipitate Dimer NoProduct Starting Material Remains ImpurityType->NoProduct Hydrolysis Sol_Temp Action: Reduce Temp. Avoid Reflux. SplitPeak->Sol_Temp Sol_Salt Action: Keep as HCl Salt. Do not neutralize. Precipitate->Sol_Salt Sol_Dry Action: Check MeOH water content. Increase SOCl2 eq. NoProduct->Sol_Dry

Caption: Logical fault isolation for amino acid esterification failures.

📚 References

  • Pianeta Chimica. Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from [Link]

  • Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).[8] Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Allo-Isoleucine and Isoleucine. Retrieved from [Link]

  • Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science, 213(4507), 544-5. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl D-isoleucinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of Methyl D-isoleucinate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to help you navigate the complexities of this procedure. This guide is structured to address specific challenges you may encounter, moving beyond simple instructions to explain the underlying chemical principles, ensuring your success in the lab.

D-isoleucine is a non-proteinogenic amino acid with two chiral centers, (2R, 3R), making stereochemical integrity a key consideration during synthesis.[1][2] Its methyl ester is a valuable building block in pharmaceutical and peptide chemistry. The most common and direct route to its synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid of D-isoleucine and methanol.[3] While straightforward in principle, this reversible reaction presents several practical challenges that can impact yield and purity.

This guide provides robust, self-validating protocols and troubleshooting advice to help you optimize your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield in a Fischer esterification is almost always tied to the reversible nature of the reaction. The equilibrium between the reactants (D-isoleucine, methanol) and products (this compound, water) must be actively shifted toward the product side.

Core Causality: The reaction is governed by Le Châtelier's principle.[3] The accumulation of water, a product of the reaction, will drive the equilibrium backward, hydrolyzing the newly formed ester back to the starting material.

Solutions & Explanations:

  • Use a Large Excess of Alcohol: The most common strategy is to use methanol as the solvent, creating a large molar excess that pushes the equilibrium forward.[3]

  • Remove Water: For larger-scale reactions, removing water as it forms is highly effective. This can be achieved by setting up the reaction with a Dean-Stark apparatus if using a co-solvent like toluene, though this is less common when methanol is the primary alcohol.[4]

  • Ensure Anhydrous Conditions: Start with dry reagents and glassware. Any water present at the beginning of the reaction will inhibit its forward progress.

  • Optimize Catalyst and Temperature: Ensure you are using a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, hydrogen chloride). The reaction is typically run at reflux to increase the reaction rate.[3]

Q2: The reaction seems to stall and I see unreacted D-isoleucine on my TLC plate even after prolonged reflux. Why is this happening?

A2: This indicates an incomplete reaction, which can stem from catalyst issues or insufficient activation of the carboxylic acid.

Core Causality: The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.[3] If the catalyst is insufficient or has been neutralized, this activation step is inefficient.

Solutions & Explanations:

  • Catalyst Choice & Loading:

    • H₂SO₄/HCl: These are effective catalysts. For a typical lab-scale prep, 1.2 to 2.0 equivalents of the acid catalyst are often used to ensure full protonation of the amino acid's amine and carboxyl groups.

    • Thionyl Chloride (SOCl₂): This is an excellent alternative that avoids the equilibrium issue altogether.[5] SOCl₂ reacts with methanol in situ to form HCl gas and methyl sulfite. The HCl acts as the catalyst, and the reaction is driven to completion as the byproducts (SO₂ and HCl) are gaseous and escape the reaction mixture. This method often leads to higher yields.[5]

  • Reaction Monitoring: Use a suitable TLC system (e.g., 8:2 Dichloromethane:Methanol with a few drops of acetic acid) and a ninhydrin stain to track the disappearance of the starting amino acid. If the spot for D-isoleucine persists without diminishing, consider adding more catalyst.

Q3: My workup is problematic. I'm struggling with product extraction and forming stable emulsions. How can I achieve a clean separation?

A3: This is a very common issue. The product, this compound, is typically isolated as its hydrochloride salt, which has significant water solubility. Standard liquid-liquid extractions can be challenging.

Core Causality: The protonated amine group on your product makes it behave like a salt, partitioning into the aqueous layer. Neutralizing the reaction mixture to the free amine makes the ester more organic-soluble, but care must be taken to avoid hydrolysis of the ester under basic conditions.

Solutions & Explanations:

  • Controlled Neutralization: After removing excess methanol on a rotary evaporator, dissolve the residue in water. Cool the aqueous solution in an ice bath and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is ~8-9.[4][5] The bicarbonate is a weak enough base to deprotonate the ammonium salt to the free amine without significantly catalyzing ester hydrolysis. Monitor for effervescence to cease.

  • Solvent Choice for Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction.[4] Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.

  • Breaking Emulsions: If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution).[4] This increases the ionic strength of the aqueous phase, forcing a cleaner separation.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

Q4: I'm concerned about racemization. How can I ensure the stereochemical integrity of the two chiral centers in D-isoleucinate?

A4: This is a critical consideration for any synthesis involving chiral molecules. Fortunately, the conditions for Fischer esterification are generally mild and do not promote racemization at either the α-carbon (C2) or the β-carbon (C3).

Core Causality: Racemization at the α-carbon typically requires the formation of an enol or enolate intermediate, which is favored under basic conditions, not the acidic conditions of a Fischer esterification. The chiral center at the β-carbon is not involved in the reaction and is stereochemically stable under these conditions.[6]

Validation & Verification:

  • Avoid Strong Base: During workup, avoid using strong bases like NaOH or KOH for extended periods, as this could potentially lead to epimerization or hydrolysis. A brief wash is generally acceptable.

  • Analytical Confirmation: The most definitive way to confirm stereochemical purity is through chiral analysis.

    • Polarimetry: Measure the specific rotation of your purified product and compare it to the literature value for enantiomerically pure this compound.

    • Chiral HPLC/GC: This is the gold standard for separating and quantifying stereoisomers.[7] Derivatization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for a beginner?

A1: The thionyl chloride method is often more reliable and higher-yielding for beginners as it is not an equilibrium-limited reaction.

Protocol: Esterification of D-Isoleucine using Thionyl Chloride in Methanol

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend D-isoleucine (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 3-5 hours. The solution should become clear as the starting material is consumed.

  • Monitoring: Monitor the reaction progress using TLC as described in the troubleshooting section.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. The resulting white solid or viscous oil is the crude this compound hydrochloride.[8] It can be purified further by recrystallization or chromatography if necessary. For conversion to the free base, follow the extraction procedure outlined in the troubleshooting guide.

Q2: How do I choose between different acid catalysts like H₂SO₄, HCl, and SOCl₂?

A2: Your choice depends on factors like scale, available equipment, and desired yield.

CatalystAdvantagesDisadvantagesTypical Conditions
H₂SO₄ (conc.) Inexpensive, readily available, easy to handle (liquid).[9]Reaction is at equilibrium; requires a large excess of methanol to drive to completion. Can cause charring if heated too strongly.1.5 eq H₂SO₄, reflux in excess MeOH for 4-8 hours.
HCl (gas) Clean reaction, as HCl can be removed easily.Requires a cylinder of anhydrous HCl gas or preparation of HCl in methanol, which can be cumbersome. Equilibrium issue still present.Saturate excess MeOH with HCl gas, add amino acid, reflux for 4-6 hours.
SOCl₂ Drives the reaction to completion (not an equilibrium).[5] High yields are common.Reagent is corrosive, moisture-sensitive, and releases toxic gases (HCl, SO₂). Must be handled with care in a fume hood.1.5-2.0 eq SOCl₂, reflux in excess MeOH for 3-5 hours.
Q3: How should I purify and store the final product?

A3: Purification depends on the required purity level. The crude hydrochloride salt obtained after evaporation is often pure enough for many applications. If further purification is needed, recrystallization from a solvent system like methanol/diethyl ether is effective. For the free base, column chromatography on silica gel can be used.

Storage: this compound hydrochloride is a salt and is relatively stable.[8] Store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to prevent moisture absorption. The free amine is an oil and is more susceptible to degradation; it should be stored cold and under an inert atmosphere.

Visualized Workflows

General Synthesis and Workup Workflow

The following diagram outlines the key stages from starting material to purified product.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation start D-Isoleucine in Anhydrous Methanol reagent Add Acid Catalyst (e.g., SOCl₂) at 0°C start->reagent reflux Reflux for 3-5h at ~65°C reagent->reflux evap Evaporate Methanol (Rotary Evaporator) reflux->evap Reaction Complete (TLC) dissolve Dissolve Residue in Water evap->dissolve neutralize Neutralize with aq. NaHCO₃ to pH ~8 dissolve->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry final_evap Evaporate Solvent dry->final_evap product Pure Methyl D-isoleucinate final_evap->product

Caption: Workflow for the synthesis and purification of this compound.

Fischer Esterification Equilibrium

This diagram illustrates the principle of shifting the reaction equilibrium to favor product formation.

G cluster_shift Driving the Reaction Forward Reactants D-Isoleucine + Methanol Products This compound + Water Reactants->Products H⁺ Catalyst remove_water Remove [Water] (e.g., Dean-Stark) Products->remove_water Shifts Equilibrium → add_methanol Increase [Methanol] (Use as solvent) add_methanol->Reactants Shifts Equilibrium →

Caption: Le Châtelier's principle applied to Fischer esterification.

References

  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification. Retrieved from Pearson Education. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from OperaChem. [Link]

  • de la Hoz, A., et al. (n.d.). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. PMC - NIH. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from Chemistry Steps. [Link]

  • ResearchGate. (2016, January 29). How to do esterification of amino acid? Retrieved from ResearchGate. [Link]

  • Reddit. (2022, February 18). Esterification/Amidation Problems. r/Chempros. [Link]

  • Clark, L., et al. (2019, September 20). Improved strategy for isoleucine 1H/13C methyl labeling in Pichia pastoris. PMC - NIH. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

  • Reddit. (2022, February 15). Esterification not Working (Separation). r/OrganicChemistry. [Link]

  • ChemBK. (2024, April 9). methyl L-isoleucinate. Retrieved from ChemBK. [Link]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]

  • Matheis, K., Granvogl, M., & Schieberle, P. (2016). Quantitation and Enantiomeric Ratios of Aroma Compounds Formed by an Ehrlich Degradation of l-Isoleucine in Fermented Foods. Journal of Agricultural and Food Chemistry, 64(3), 646-652. [Link]

  • Google Patents. (n.d.). US6830904B2 - Methods for producing diastereomers of isoleucine.
  • ResearchGate. (2017, January). Chemical structures of the isomers of isoleucine. Retrieved from ResearchGate. [Link]

  • Ierardi, F., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Hamashima, R., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed. [Link]

Sources

Technical Support Center: Stability & Handling of Methyl D-isoleucinate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Stability Issues of Methyl D-isoleucinate in Solution Compound ID: H-D-Ile-OMe (typically supplied as HCl salt) Target Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers[1]

Introduction: The Stability Paradox

This compound is a critical chiral building block, often used in the synthesis of peptidomimetics and protease-resistant scaffolds. While the hydrochloride salt (H-D-Ile-OMe·HCl) is a robust, crystalline solid stable for years at -20°C, the moment it enters solution—particularly as a free base—it becomes a "ticking clock" of chemical instability.[1]

This guide moves beyond generic handling instructions to address the specific degradation pathways driven by the unique steric and electronic properties of the isoleucine side chain.

Module 1: The "Free Base" Trap (Autocondensation)

Symptom: You neutralized the HCl salt to get the free amine oil, but after leaving it on the bench for 2 hours, the oil became viscous or precipitated a white solid. Diagnosis: Intermolecular Autocondensation (Diketopiperazine Formation).

The Mechanism

Unlike the HCl salt, where the amine is protonated (


) and non-nucleophilic, the free base possesses a reactive primary amine (

).[1] In concentrated solutions, the amine of one molecule attacks the methyl ester of a neighbor. This initially forms a linear dipeptide, which rapidly cyclizes to form a stable 2,5-Diketopiperazine (DKP) .[1]

Note: Isoleucine has a bulky sec-butyl side chain. While this provides some steric protection compared to Glycine or Alanine, DKP formation is thermodynamically driven and irreversible.[1]

Troubleshooting Protocol
Variable Recommendation Why?
State Always store as HCl salt.The protonated amine cannot attack the ester.
Neutralization Perform in situ.[2]Do not isolate the free base unless absolutely necessary. Add base (e.g., TEA, DIPEA) only when the electrophile (e.g., acid chloride, activated carboxylate) is present.
Concentration Keep dilute (< 0.1 M) if free base is required.Reaction rate is second-order; doubling concentration quadruples degradation rate.
Visual Workflow: Safe Handling

handling_workflow start Start: H-D-Ile-OMe·HCl (Solid) dissolve Dissolve in dry solvent (DCM, DMF) start->dissolve decision Is the electrophile (coupling partner) present? dissolve->decision unsafe Neutralize with Base (TEA/DIPEA) decision->unsafe No safe Add Electrophile FIRST decision->safe Yes wait Wait / Store Solution unsafe->wait dkp Result: DKP Precipitate (Irreversible Loss) wait->dkp Autocondensation neutralize_safe Add Base Dropwise (In Situ Neutralization) safe->neutralize_safe product Result: Desired Amide/Peptide neutralize_safe->product

Figure 1: Decision tree preventing autocondensation. Neutralizing before adding the coupling partner is the most common cause of yield loss.

Module 2: Hydrolysis & pH Sensitivity

Symptom: LC-MS shows a mass shift of -14 Da (loss of methyl) or appearance of a carboxylic acid peak. Diagnosis: Ester Hydrolysis.[3][4][5]

The Mechanism

Methyl esters are susceptible to hydrolysis in both acidic and basic aqueous conditions. However, base-catalyzed hydrolysis (saponification) is orders of magnitude faster.

  • Steric Factor: The beta-branching of the D-isoleucine side chain makes the ester carbonyl less accessible than in unbranched amino acids (like Leucine), but it is not immune.

Relative Stability Data
ConditionEst. Half-Life (t½)Risk LevelNotes
pH 2-5 (aq) Days to Weeks🟢 LowStable enough for HPLC purification with 0.1% TFA.
pH 7 (aq) Hours to Days🟡 ModerateAvoid prolonged storage in phosphate buffer.
pH > 9 (aq) Minutes🔴 CriticalRapid saponification. Occurs during aggressive workups (e.g., 1M NaOH washes).[1]
Troubleshooting Protocol
  • Workup: Never use strong base (1M NaOH) to wash organic layers containing this ester. Use saturated NaHCO₃ (pH ~8.5) or dilute citric acid instead.

  • Water Content: Ensure organic solvents (DMF, DMSO) are anhydrous.[1] "Wet" DMF + DIPEA is a notorious hydrolysis system.

Module 3: Stereochemical Integrity (Racemization)

Symptom: Your product shows 90% D-isomer and 10% L-isomer (enantiomeric excess drops). Diagnosis: Base-Catalyzed Racemization via Enolization.

The Mechanism

The alpha-proton (


-H) of an amino acid ester is acidic (

in DMSO). In the presence of tertiary amines (TEA, DIPEA) and polar aprotic solvents, this proton can be removed, forming an achiral enolate intermediate.[1] When the proton returns, it can attack from either face, resulting in the L-isomer.

Critical Risk Factor: The D-isomer is "unnatural." If you are synthesizing a D-peptide, the presence of L-Ile is a potent impurity that can ruin biological activity.

Visual Mechanism: The Racemization Pathway[6]

racemization cluster_0 D-Isomer (Target) cluster_1 Transition State cluster_2 L-Isomer (Impurity) D_iso H-D-Ile-OMe Enolate Planar Enolate (Achiral) D_iso->Enolate - H+ (Deprotonation) Enolate->D_iso + H+ (Retention) L_iso H-L-Ile-OMe Enolate->L_iso + H+ (Inversion) Base Base (TEA/DIPEA) + Polar Solvent Base->Enolate

Figure 2: Racemization mechanism. The planar enolate intermediate destroys stereochemical information.

Prevention Guide
  • Base Choice: Use DIPEA (Hunig's base) instead of TEA. The steric bulk of DIPEA reduces its ability to abstract the

    
    -proton while still neutralizing the HCl.
    
  • Additives: If using carbodiimide coupling (EDC/DCC), always add HOBt or Oxyma .[1] These suppress racemization by activating the ester faster than the base can deprotonate it.

  • Solvent: Avoid DMF if possible; DCM or THF are safer regarding racemization rates.

Module 4: The Transesterification Trap

Symptom: You dissolved this compound in Ethanol, and now your mass spec shows an M+14 peak (Ethyl ester).[1] Diagnosis: Solvent-driven Transesterification.[6]

The Rule:

"Like dissolves Like."

  • If you have a Methyl ester, use Methanol (if an alcohol is required). [1] * If you use Ethanol, Isopropanol, or n-Butanol, the solvent will swap with the methoxy group, creating a mixture of esters.[1]

Correction: If you must use a protic solvent different from the ester group, ensure the solution is neutral (no acid/base catalyst) and keep the temperature low (


).

Frequently Asked Questions (FAQ)

Q: Can I store H-D-Ile-OMe as a stock solution in DMSO? A: No. DMSO is hygroscopic. Over time, absorbed water will hydrolyze the ester. Furthermore, DMSO promotes racemization if any base is present.[1] Prepare solutions fresh.

Q: Why is my D-isoleucine methyl ester oiling out of the ether? A: The free base is an oil. If you neutralized the HCl salt and extracted into ether, you will get an oil upon evaporation. This is normal. However, do not store it this way (see Module 1).

Q: I need to remove the methyl ester (hydrolysis) to get the free acid. Why is it taking so long compared to Glycine? A: Steric hindrance. The sec-butyl group of isoleucine blocks the attack of the hydroxide ion. You may need to increase the temperature to 40°C or use Lithium Hydroxide (LiOH) with peroxide (LiOOH) to accelerate the reaction without causing racemization.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for ester stability and cleavage conditions).

  • Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on racemization mechanisms and DKP formation).

  • Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press. Link (Detailed kinetics on amino acid ester hydrolysis and racemization).[1]

  • Gilon, C., et al. (1981).[1] "Diketopiperazine formation during investigations of amino acid racemization in dipeptides." Science, 213(4507), 544-545. Link (Primary source for DKP instability mechanisms).[1]

  • Master Organic Chemistry. (2022). "Transesterification."[6][7][8][9] Link (General mechanism for solvent-swapping issues).

Sources

Technical Support Center: Optimization of Deprotection for Methyl D-isoleucinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of deprotection steps for Methyl D-isoleucinate. As Senior Application Scientists, we have compiled this guide based on rigorous testing and field-proven insights to help you navigate common challenges in your synthetic workflows. This resource is designed to provide direct, actionable solutions to specific issues you may encounter.

The selective removal of an N-protecting group from an amino acid ester like this compound is a critical step in peptide synthesis and the development of pharmaceutical intermediates. The success of this step hinges on choosing a protecting group and a deprotection method that are effective and orthogonal, meaning they selectively remove the desired group without affecting other sensitive functionalities in the molecule, such as the methyl ester.[1] The two most commonly employed N-protecting groups in this context are the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[2][]

This guide is structured into a troubleshooting section and a general FAQ to address both immediate problems and foundational questions.

Troubleshooting Guide: Deprotection of N-Protected this compound

This section addresses specific, common problems encountered during the deprotection of N-Boc and N-Cbz protected this compound.

Part 1: N-Boc Deprotection Issues

The Boc group is typically removed under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][4][5]

Q1: My N-Boc deprotection with TFA is incomplete. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete deprotection is a frequent issue stemming from suboptimal reaction conditions. The mechanism involves protonation of the Boc group, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.[4][6]

  • Causality & Solution:

    • Insufficient Acid: The reaction is acid-catalyzed. A low concentration of TFA may not be sufficient to protonate the carbamate effectively. Standard protocols often use TFA in concentrations from 25% to 50% in a solvent like dichloromethane (DCM), or even neat TFA.[5][7] If you observe incomplete conversion, consider increasing the TFA concentration.

    • Reaction Time/Temperature: While often rapid (completing in 1-2 hours at room temperature), sterically hindered substrates or specific molecular contexts can slow the reaction.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, extend the reaction time or allow it to proceed overnight. The reaction is typically run at room temperature.

    • Water Content: Anhydrous conditions are preferred. The presence of excess water can potentially interfere with the reaction, though TFA is a strong enough acid that this is rarely the primary cause.

  • Troubleshooting Workflow:

    start Incomplete Boc Deprotection check_tfa Check TFA Concentration start->check_tfa check_time Monitor Reaction Time (TLC) check_tfa->check_time ≥ 50% increase_tfa Increase TFA to 50% in DCM or neat check_tfa->increase_tfa < 50% extend_time Extend reaction time to 4h or overnight check_time->extend_time Stalled complete Reaction Complete check_time->complete Complete increase_tfa->check_time extend_time->complete

    Workflow for troubleshooting incomplete Boc deprotection.

Q2: I'm observing unexpected peaks in my LC-MS analysis after TFA deprotection, suggesting side products. What are they and how can I prevent them?

A2: The primary source of side products in TFA-mediated Boc deprotection is the highly reactive tert-butyl cation that is liberated during the reaction.[6][8] This carbocation can alkylate any nucleophilic species present. While the side chain of isoleucine is not nucleophilic, other sensitive residues in a peptide (like Tryptophan, Methionine, Cysteine, or Tyrosine) are highly susceptible to this side reaction.[9]

  • Causality & Solution:

    • tert-Butyl Cation Scavenging: To prevent unwanted alkylation, a "scavenger" must be added to the reaction mixture. Scavengers are nucleophiles that are designed to trap the tert-butyl cation. Common scavengers include:

      • Triisopropylsilane (TIS): Reacts with the cation via hydride transfer.

      • Anisole or Thioanisole: Act as nucleophilic aromatic traps.

      • Water: Can also act as a scavenger, but others are more effective.

    • Recommended Practice: It is highly advisable to always include a scavenger cocktail in your TFA deprotection solution, typically 1-5% of the total volume. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.

Q3: My final product, this compound TFA salt, is an oil and is difficult to purify. What is the best work-up and purification strategy?

A3: The resulting amine trifluoroacetate salt is often hygroscopic and may not crystallize easily.

  • Work-up Procedure:

    • After confirming reaction completion via TLC, remove the TFA and solvent (e.g., DCM) under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual TFA.

    • The resulting crude oil or solid is then triturated with a non-polar solvent in which the salt is insoluble, such as cold diethyl ether or hexane. This process helps to precipitate the salt and wash away organic-soluble impurities and scavengers.

    • The precipitated solid can be collected by filtration and dried under vacuum. If it remains an oil, repeated trituration may be necessary.

  • Purification:

    • For many applications, the crude TFA salt is of sufficient purity to be used directly in the next step (e.g., a coupling reaction).

    • If further purification is required, options include:

      • Recrystallization: If a suitable solvent system can be found.

      • Chromatography: While possible on silica gel, the highly polar and acidic nature of the salt can make it challenging. A mobile phase of DCM/Methanol is often used.[10] Reverse-phase chromatography is also an effective alternative.[11]

Part 2: N-Cbz Deprotection Issues

The Cbz group is most commonly removed by catalytic hydrogenolysis, which involves heterogeneous catalysis with palladium on carbon (Pd/C) and a hydrogen source.[5][12][13]

Q4: My Cbz deprotection via catalytic hydrogenation is very slow or stalls completely. How can I optimize this reaction?

A4: The efficiency of catalytic hydrogenolysis is sensitive to several factors related to the catalyst, hydrogen source, and substrate. The mechanism involves the reduction of the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which decarboxylates to the free amine.[12]

  • Causality & Solution:

    • Catalyst Activity: The Pd/C catalyst can lose activity over time or be of poor quality. Ensure you are using a fresh, high-quality catalyst (typically 5% or 10% Pd on carbon). The catalyst loading is typically 5-10 mol% relative to the substrate.

    • Catalyst Poisoning: Sulfur-containing compounds, and sometimes amines themselves, can poison the palladium catalyst, rendering it inactive. Ensure all reagents and solvents are free from sulfur contaminants.

    • Hydrogen Source & Pressure: The reaction can be run with hydrogen gas (H₂) from a balloon (atmospheric pressure) or in a Parr hydrogenator (higher pressure). For sluggish reactions, increasing the hydrogen pressure can significantly increase the rate. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate, cyclohexene, or sodium borohydride in methanol can be very effective and avoids the need for a hydrogen gas cylinder.[12][14][15]

    • Solvent Choice: Protic solvents like methanol, ethanol, or ethyl acetate are standard. Ensure the starting material is fully dissolved.

  • Optimization Table:

ParameterStandard ConditionOptimization Strategy
Catalyst 10% Pd/C, 5-10 mol%Use fresh catalyst; increase loading to 20 mol%.
Hydrogen Source H₂ balloon (1 atm)Use a Parr apparatus (3-4 bar H₂); switch to transfer hydrogenation (e.g., ammonium formate).
Solvent Methanol or EthanolEnsure complete dissolution; consider ethyl acetate.
Temperature Room TemperatureGentle heating (e.g., to 40-60 °C) can sometimes accelerate the reaction.[12]

Q5: I'm seeing side products during hydrogenolysis. What are they and how are they formed?

A5: While generally a clean reaction, side reactions can occur under specific conditions.

  • Causality & Solution:

    • N-Alkylation: When using alcohol solvents (e.g., methanol, propanol), a minor side reaction can be the N-alkylation of the newly formed amine product.[16] This is typically a minor issue but can be minimized by ensuring the reaction goes to completion quickly.

    • Incomplete Reduction: With an insufficient hydrogen source, an intermediate N-benzyl-protected tertiary amine can sometimes be formed.[17] Ensuring an adequate and continuous supply of hydrogen (or hydrogen donor) prevents this.

Q6: My molecule contains functional groups sensitive to reduction (e.g., alkynes, aryl halides). What are non-hydrogenolysis methods for Cbz removal?

A6: For substrates incompatible with catalytic hydrogenation, several alternative methods exist.[13]

  • Acidic Cleavage: Strong acids can cleave the Cbz group. A common reagent is HBr in acetic acid (HBr/HOAc).[17] This method is harsh and can affect other acid-labile groups.

  • Lewis Acid-Mediated Cleavage: Milder conditions using Lewis acids have been developed. For example, AlCl₃ in hexafluoroisopropanol (HFIP) has been shown to be effective and selective, tolerating many other functional groups.[18][19]

  • Nucleophilic Cleavage: Certain nucleophiles, like 2-mercaptoethanol, can deprotect Cbz groups via an Sₙ2 attack on the benzylic carbon, which is particularly useful for sensitive substrates.[13][19]

Frequently Asked Questions (FAQs)

Q1: How do I choose between Boc and Cbz protection for this compound?

A1: The choice depends on the overall synthetic strategy and the other functional groups present in your molecule (the principle of orthogonality).[1]

  • Choose Boc: If your molecule is sensitive to hydrogenation but stable to strong acid. The work-up is often a simple evaporation.

  • Choose Cbz: If your molecule has acid-labile groups (like tert-butyl esters or other Boc groups) but is stable to catalytic hydrogenation. This method avoids corrosive acids and often results in a simple filtration to remove the catalyst.

Q2: How can I effectively monitor the progress of these deprotection reactions?

A2: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Procedure: Spot the reaction mixture alongside the starting material on a silica gel TLC plate.

  • Visualization:

    • First, view the plate under a UV lamp (254 nm). The Cbz-protected starting material will be UV active due to the benzene ring, while the Boc-protected material and the deprotected product will not be.

    • Next, stain the plate. Ninhydrin is a crucial stain as it reacts with the primary amine of the deprotected product to give a characteristic purple or yellow spot. The N-protected starting material will not react with ninhydrin.

    • The reaction is complete when the starting material spot has disappeared and a new, lower Rf spot (the more polar amine salt) that is ninhydrin-positive is observed.

Q3: Is the methyl ester on D-isoleucinate stable to these deprotection conditions?

A3: Yes, the methyl ester is generally stable under the standard conditions for both Boc and Cbz removal.

  • TFA Deprotection: The acidic conditions used to remove the Boc group do not hydrolyze the methyl ester.[]

  • Hydrogenolysis: The neutral conditions of catalytic hydrogenation for Cbz removal do not affect the methyl ester.

  • Caution: The methyl ester is, however, sensitive to basic conditions (saponification), which is why base-labile protecting groups like Fmoc are deprotected with care when esters are present.[]

Detailed Experimental Protocols & Visualizations

Protocol 1: TFA-Mediated Deprotection of N-Boc-Methyl-D-isoleucinate
  • Dissolve N-Boc-Methyl-D-isoleucinate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • To this solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v). Include 2.5% (v/v) of a scavenger such as triisopropylsilane (TIS).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) using ninhydrin stain to visualize the product.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Add cold diethyl ether to the residue and agitate to precipitate the this compound trifluoroacetate salt.

  • Collect the solid by filtration, wash with additional cold ether, and dry under high vacuum.

Protocol 2: Hydrogenolysis of N-Cbz-Methyl-D-isoleucinate
  • Dissolve N-Cbz-Methyl-D-isoleucinate (1.0 eq) in methanol (approx. 0.1 M) in a round-bottom flask.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 mol %).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Maintain a positive pressure of H₂ using a balloon and stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC (e.g., 2:1 Hexane:Ethyl Acetate) using UV visualization (for starting material) and ninhydrin stain (for product). The reaction is typically complete in 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate in vacuo to yield the crude this compound.

Reaction Mechanism Diagrams

TFA-Mediated Boc Deprotection Mechanism cluster_0 Protonation cluster_1 Loss of t-Butyl Cation cluster_2 Decarboxylation BocN Boc-NH-R Protonated Protonated Carbamate BocN->Protonated TFA + TFA CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Amine R-NH3+ TFA- CarbamicAcid->Amine tBu + t-Butyl Cation CO2 + CO2

Mechanism of TFA-mediated Boc deprotection.[4][6]

Cbz Deprotection via Hydrogenolysis CbzN Cbz-NH-R CarbamicAcid Carbamic Acid CbzN->CarbamicAcid H2PdC + H₂ / Pd-C Amine R-NH₂ CarbamicAcid->Amine Toluene + Toluene CO2 + CO2

Sources

Enhancing the resolution of isoleucine enantiomers in chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Separation of Isoleucine

Welcome to the Advanced Chiral Applications Center. Subject: Optimization and Troubleshooting for Isoleucine Stereoisomer Resolution. Lead Scientist: Dr. A. Vance, Senior Application Specialist.

Executive Summary: The "Two-Center" Challenge

Isoleucine (Ile) presents a unique chromatographic challenge compared to most amino acids.[1] Because it possesses two chiral centers (at the


 and 

positions), it exists as four distinct stereoisomers:[1][2][3]
  • L-Isoleucine (

    
    ) – The proteinogenic form.
    
  • D-Isoleucine (

    
    ) – The enantiomer.
    
  • L-allo-Isoleucine (

    
    ) – The diastereomer.
    
  • D-allo-Isoleucine (

    
    ) – The enantiomer of the allo-form.
    

The Core Problem: Standard chiral columns often separate enantiomers (L vs D) but fail to resolve the diastereomers (Ile vs allo-Ile) simultaneously, or vice versa. This guide provides the protocols to achieve baseline resolution (


) for all four species.

Module 1: Method Development Strategy

Do not guess your column selection. Use this decision matrix to select the correct stationary phase based on your detection needs and sample state.

MethodSelection cluster_legend Key Decision Factors Start START: Define Sample Constraints Deriv Is the sample derivatized? Start->Deriv MS_Req Is MS Detection Required? Deriv->MS_Req No (Free AA) Marfey PROTOCOL C: Marfey's Reagent + C18 (Indirect Separation) Deriv->Marfey Yes (e.g., FMOC, FDAA) Crown PROTOCOL A: Crown Ether (Crownpak CR-I) (Direct Separation) MS_Req->Crown No (UV Detection) MS_Req->Crown Yes (If TFA acceptable) Zwix PROTOCOL B: Zwitterionic / Ligand Exchange (Chiralpak ZWIX) MS_Req->Zwix Yes (Volatile Buffer Needed) L1 Crown Ethers: Best resolution, requires acidic pH L2 ZWIX: Good for MS, zwitterionic mechanism

Figure 1: Decision matrix for selecting the optimal stationary phase for Isoleucine analysis.[3]

Module 2: The Gold Standard Protocol (Direct Separation)

For underivatized isoleucine, Crown Ether columns are the industry standard due to their ability to form inclusion complexes with the primary ammonium group (


).
Protocol A: Crownpak CR-I(+) Method

Best for: UV Detection, Baseline resolution of all 4 isomers.

ParameterSpecificationCausality / Rationale
Column Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm)Immobilized crown ether allows for organic modifiers; CR(+) elutes D-forms first.
Mobile Phase pH 1.5 HClO₄ (aq) / Acetonitrile (85:15 v/v) Critical: The amino group must be protonated (

) to complex with the crown ether. Perchloric acid (HClO₄) provides low UV absorption and optimal ion pairing.
Flow Rate 0.4 mL/minLower flow rates improve mass transfer kinetics in ligand exchange mechanisms.
Temperature 10°C - 25°C Thermodynamic Control: Chiral recognition is enthalpy-driven. Lowering temperature increases retention and selectivity ($ \alpha $).[4]
Detection UV @ 200 nmCarboxyl group absorption.

Step-by-Step Execution:

  • System Flush: Flush all lines with water, then mobile phase. Warning: Ensure no alkaline residues remain; they destroy the column.

  • Equilibration: Pump mobile phase for 30 mins.

  • Sample Prep: Dissolve Ile standards in Mobile Phase (pH 1.5). Do not dissolve in water or high pH buffers, as this alters the on-column ionization state.

  • Elution Order (CR-I+): D-allo-Ile

    
     D-Ile 
    
    
    
    L-allo-Ile
    
    
    L-Ile.

Note: If MS detection is strictly required with this column, replace HClO₄ with TFA (Trifluoroacetic acid) , though resolution may slightly decrease due to different counter-ion effects [1].

Module 3: Troubleshooting Center

Scenario 1: "I have 4 peaks, but the L-Ile and L-allo-Ile are co-eluting."

Diagnosis: The enantiomeric separation is working (L vs D), but the diastereomeric selectivity is insufficient. Corrective Action:

  • Decrease Temperature: Drop column oven from 25°C to 10°C or 5°C. This dramatically increases the resolution between the allo- and threo- forms.

  • Reduce Organic Modifier: Change Acetonitrile from 15% to 5% or 0%. Pure aqueous acidic mobile phases often maximize the hydrophobic difference between the diastereomers.

Scenario 2: "My peaks are tailing significantly ( )."

Diagnosis: Secondary ionic interactions between the protonated amine and residual silanols on the silica support.[5] Corrective Action:

  • Check pH: Ensure pH is strictly < 2.0. If pH > 2.5, silanols deprotonate (

    
    ) and attract the sample (
    
    
    
    ), causing drag.
  • Sample Overload: Amino acids have low capacity on crown ethers. Dilute sample to < 0.5 mg/mL.

Scenario 3: "Retention times are drifting."

Diagnosis: Temperature fluctuations or column contamination. Corrective Action:

  • Thermostatting: Crown ether recognition is highly temperature-sensitive. Ensure the column is in a stable oven, not ambient air.

  • Regeneration: Wash the column with 100% water to remove salt buildup, then 100% Methanol to remove hydrophobic contaminants [2].

Module 4: Advanced Workflow (Derivatization)

If you lack a specialized Crownpak column, you can separate isoleucine isomers using Marfey’s Reagent (FDAA) on a standard C18 column. This converts enantiomers into diastereomers.[2]

Derivatization Step1 1. Mix Sample + FDAA (Marfey's) Step2 2. Heat (40°C, 1h) Create Diastereomers Step1->Step2 Step3 3. Quench with HCl Step2->Step3 Step4 4. Inject on C18 (Standard RP-HPLC) Step3->Step4

Figure 2: Marfey's Reagent workflow for indirect chiral separation.

Protocol B: FDAA (Marfey's) Method

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA).

  • Column: C18 (e.g., ODS-3), 5 µm.

  • Mobile Phase: Gradient of Triethylammonium phosphate (pH 3.0) and Acetonitrile.[4][6][7][8]

  • Mechanism: The L-FDAA reacts with D- and L-Ile to form L-L and L-D diastereomers, which have different hydrophobicities and separate on achiral C18 [3].

FAQ: Frequently Asked Questions

Q: Can I use the Crownpak CR(+) column for LC-MS? A: Standard protocols use Perchloric Acid (HClO₄), which is non-volatile and dangerous for MS sources. You must substitute it with Trifluoroacetic Acid (TFA) or Formic Acid (pH < 2.0). However, be aware that TFA causes signal suppression in electrospray ionization (ESI).

Q: Why is the elution order reversed compared to my reference paper? A: Check if you are using CR(+) or CR(-) . The CR(-) column contains the enantiomeric crown ether, which reverses the elution order (L-forms elute first). Also, verify if you are using the Immobilized (CR-I) vs. Coated (CR) version; selectivity can vary slightly between generations [2].

Q: How do I separate Isoleucine from Leucine? A: This is a common interference. Crown ether columns generally resolve Leucine and Isoleucine well because the crown ether cavity size is highly specific to the branching at the


-carbon (present in Ile, absent in Leu). If overlap occurs, lower the flow rate to 0.2 mL/min.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Element Lab Solutions. (2024).[4] Daicel CROWNPAK Crown Ether Chiral Columns Technical Guide. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][4][6][8][9][10][11][12] Retrieved from [Link]

Sources

Validation & Comparative

Validating Methyl D-Isoleucinate: A Comparative Guide to 2D NMR Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: For drug development professionals and synthetic chemists, the validation of amino acid esters like Methyl D-isoleucinate presents a specific stereochemical challenge: distinguishing the desired (2R, 3R) isoleucine isomer from its diastereomer, (2R, 3S) allo-isoleucine. While Mass Spectrometry confirms molecular weight and 1D NMR confirms functional groups, neither can reliably distinguish these diastereomers in crude reaction mixtures due to severe signal overlap. This guide details why 2D NMR (COSY, HSQC, HMBC, NOESY) is the superior, high-throughput method for structural validation, providing a self-validating protocol for confirming both regio- and stereochemistry.

The Challenge: The "Chirality Trap" in Isoleucine Derivatives

This compound possesses two chiral centers (


 and 

).
  • Target Molecule: this compound (2R, 3R).

  • Common Impurity: Methyl D-allo-isoleucine (2R, 3S).

In standard 1D


H NMR, the signals for the side-chain methyl groups (

-CH

and

-CH

) often overlap in the 0.8–1.0 ppm region. Furthermore, the coupling constants (

) are often averaged by rotation, making simple splitting analysis unreliable for stereochemical assignment. 2D NMR resolves these overlaps by spreading signals into a second dimension, allowing for unambiguous connectivity and spatial mapping.

Comparative Analysis: 1D NMR vs. 2D NMR vs. X-Ray

The following table compares the three primary validation methods for this compound.

Feature1D

H /

C NMR
2D NMR Suite (Recommended) X-Ray Crystallography
Primary Utility Purity check, functional group ID.Connectivity & Stereochemistry. Absolute configuration.
Stereo-differentiation Low.

-coupling analysis is often ambiguous due to overlap.
High. NOESY correlations map spatial proximity of side chains.Absolute. The "Gold Standard."
Sample State Solution (CDCl

, DMSO-

).
Solution (CDCl

, DMSO-

).
Solid Crystal required.
Throughput High (mins).Medium (1-4 hours).Low (days/weeks).
Limitation Cannot easily distinguish iso vs allo forms in mixtures.Requires ~5-10 mg of sample for clear HMBC/NOESY.Methyl esters are often oils or low-melting solids (hard to crystallize).

Verdict: While X-ray is definitive, it is often impractical for oily esters like this compound. 2D NMR is the operational winner , offering near-certainty of structure in solution state without the need for crystallization.

Technical Deep Dive: The Validation Protocol

Phase A: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for peptide-like structures as it sharpens NH signals and prevents exchange, though CDCl
    
    
    is acceptable for the ester alone.
  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Temperature: 298 K (standard).

Phase B: Acquisition Parameters
  • 
    H 1D:  16 scans, 2 sec relaxation delay (d1).
    
  • COSY (Correlation Spectroscopy): 256 increments, magnitude mode. Identifies the spin system (

    
    ).[1]
    
  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes CH/CH

    
     from CH
    
    
    
    ). Assigns carbons to protons.[2][3]
  • HMBC (Heteronuclear Multiple Bond Coherence): Optimized for 8 Hz long-range coupling. Connects the ester methyl to the carbonyl.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time (

    
    ) of 500 ms. Critical for stereochemistry. 
    
Phase C: The Logic of Assignment (Workflow)

The following diagram illustrates the decision matrix for assigning the structure.

NMR_Workflow Start Start: Unknown Sample COSY Step 1: COSY Trace Spin System (NH -> Hα -> Hβ) Start->COSY Define Connectivity HSQC Step 2: HSQC Assign Carbons (Identify Cα, Cβ, Methyls) COSY->HSQC Map to Carbon Skeleton HMBC Step 3: HMBC Verify Ester Linkage (OCH3 -> C=O) HSQC->HMBC Confirm Regiochemistry NOESY Step 4: NOESY Stereochemical Check (Hα vs Hβ/Hγ correlations) HMBC->NOESY Determine Diastereomer Validation Validation Complete (2R, 3R Confirmed) NOESY->Validation Unique NOE Pattern

Figure 1: The sequential logic flow for NMR structural elucidation. Each step builds upon the previous dataset to eliminate structural ambiguity.

Data Interpretation & Expected Results

To validate this compound, you must observe specific correlations. Below is a summary of the expected data matrix.

Table 1: Simulated NMR Assignment for this compound (in CDCl )
PositionAtom Type

(ppm)

(ppm)
Key COSYKey HMBC (Long Range)
1 C=O (Carbonyl)-~175.0-H-

, OCH

2

-CH
~3.50 (d)~58.0H-

C-1, C-

, C-

1
3

-CH
~1.85 (m)~37.0H-

, H-

1, H-

2
C-1, C-

, C-

4

1-CH

~1.20 / 1.45~25.0H-

, H-

C-

, C-

5

2-CH

~0.95 (d)~15.5H-

C-

, C-

6

-CH

~0.90 (t)~11.5H-

1
C-

, C-

1
7 OCH

(Ester)
~3.70 (s)~52.0-C-1 (Definitive Link)
Stereochemical Validation (The "Allo" Check)

The crux of the validation lies in distinguishing the (2R, 3R) form from the (2R, 3S) allo form.

  • D-Isoleucine (2R, 3R): The side chain adopts a conformation where the H-

    
     and H-
    
    
    
    protons generally show a specific NOE intensity relative to the
    
    
    -methyls.
  • D-Allo-isoleucine (2R, 3S): Due to the inversion at C-

    
    , the spatial distance between H-
    
    
    
    and the
    
    
    2-CH
    
    
    changes.
  • Diagnostic Signal: In allo-isoleucine, the

    
    -proton resonance is typically shifted slightly upfield (shielded) compared to the iso form, and the 
    
    
    
    C shift of the
    
    
    2-methyl is distinct.

The diagram below visualizes the NOE interactions that confirm the specific diastereomer.

NOE_Stereochemistry cluster_legend Stereochemical Validation H_Alpha H-α (Chiral Center 1) H_Beta H-β (Chiral Center 2) H_Alpha->H_Beta Strong NOE (Diagnostic) Me_Gamma γ-CH3 (Side Chain) H_Alpha->Me_Gamma Weak/Distinct NOE (Differs in Allo) H_Beta->Me_Gamma Strong NOE NH NH (Amine) NH->H_Alpha Sequential NOE Desc The intensity of the H-α to γ-CH3 correlation differentiates Iso from Allo forms.

Figure 2: NOESY correlation map. The spatial relationship (NOE) between the alpha-proton and the side-chain methyls provides the "fingerprint" for diastereomer identification.

Conclusion

Validating this compound requires more than just confirming the presence of an ester and an amine; it requires rigorous stereochemical proof. By employing a 2D NMR suite , specifically utilizing HSQC for carbon assignment and NOESY for spatial verification, researchers can confidently distinguish the target molecule from its allo-diastereomer. This protocol eliminates the ambiguity of 1D NMR and avoids the material constraints of X-ray crystallography, serving as a robust standard for drug development quality control.

References

  • Anderson, Z. J., et al. (2017).[4] "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry. Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). "L-Isoleucine Chemical Shifts." Available at: [Link] (Search term: Isoleucine).

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Available at: [Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.[5] (Standard Reference Text).

  • Technologynetworks.com. "Solving Challenges of Automated 1D and 2D Quantitative Nuclear Magnetic Resonance (qNMR)." Available at: [Link]

Sources

Racemization Analysis of D-Amino Acid Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Racemization test for D-amino acid esters during peptide synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Stereochemical Imperative

In peptide therapeutics, the incorporation of D-amino acids is a critical strategy to enhance proteolytic stability and induce specific secondary structures (e.g.,


-turns). However, D-amino acid esters—often used as C-terminal protecting groups or activated building blocks—are thermodynamically prone to racemization (epimerization) during coupling.

For a drug development professional, "99% purity" is insufficient if the remaining 1% is a diastereomer with distinct pharmacological or toxicological properties. This guide compares the two industry-standard methodologies for detecting racemization: Direct Chiral Stationary Phase (CSP) HPLC and Marfey’s Method (Pre-column Derivatization) .

Key Takeaway: While Direct Chiral HPLC is superior for raw material qualification (non-destructive), Marfey’s Method remains the gold standard for quantifying racemization in the final synthetic product due to its picomolar sensitivity and ability to resolve complex hydrolysates.

Mechanistic Grounding: Why Esters Racemize

To select the right test, one must understand the failure mode. Racemization of amino acid esters during synthesis occurs primarily through the 5(4H)-oxazolone mechanism .[1]

When an N-protected amino acid (or peptide) is activated for coupling, the carbonyl oxygen of the amide backbone can attack the activated ester carbonyl. This forms a cyclic oxazolone intermediate. The


-proton of this ring is highly acidic (

~9-12) and is easily abstracted by the organic bases (e.g., DIEA, NMM) used in synthesis, leading to a resonance-stabilized planar enolate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture.
Visualization: The Oxazolone Pathway

RacemizationMechanism Start Activated D-Amino Acid Ester (L-configuration at C-alpha) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start->Oxazolone Cyclization (Fast) Base Base (DIEA/NMM) Enolate Planar Enolate (Achiral) Base->Enolate Oxazolone->Enolate Proton Abstraction (Base Catalyzed) Racemate Racemic Product (DL-Mix) Enolate->Racemate Non-stereoselective Reprotonation

Figure 1: The 5(4H)-oxazolone pathway is the primary driver of racemization in activated amino acid esters. High temperatures and strong bases accelerate the transition from Oxazolone to the Planar Enolate.

Comparative Analysis of Detection Methods

Method A: Direct Chiral Stationary Phase (CSP) HPLC

Best for: Raw material testing (QC of Fmoc-D-AA-OR) and process monitoring of protected intermediates.

This method utilizes a column packed with a chiral selector (e.g., polysaccharides like amylose or cellulose) to separate enantiomers based on transient diastereomeric interactions.

  • Pros: Non-destructive; no derivatization required; can analyze protected peptides.

  • Cons: High column cost ($1,500+); mobile phase optimization is trial-and-error; lower sensitivity than fluorescence-based methods.

Method B: Marfey’s Method (FDAA Derivatization)

Best for: Final product analysis, hydrolysates, and trace impurity detection (<0.1%).

This method involves hydrolyzing the peptide/ester to free amino acids, then reacting them with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent) . The reagent reacts with the amine to form stable diastereomers (L-L and L-D), which are easily separated on a standard C18 column.

  • Pros: Extreme sensitivity (picomole range); uses standard cheap C18 columns; predictable elution order (L-D elutes after L-L).

  • Cons: Destructive (requires hydrolysis); hydrolysis itself can induce slight racemization (0.1-0.2% background); requires 90 min derivatization.

Data Comparison Table
FeatureDirect Chiral HPLC (CSP)Marfey’s Method (FDAA)
Analyte State Intact Ester / Protected PeptideFree Amino Acids (Hydrolyzed)
Separation Mechanism Chiral Stationary Phase InteractionDiastereomeric Separation on C18
Limit of Detection (LOD) ~0.1% (UV detection)< 0.01% (UV/MS detection)
Sample Prep Time 5 mins (Dissolve & Shoot)4-24 hours (Hydrolysis + Deriv.)
Cost Per Run High (Column wear)Low (Reagents are cheap)
Risk of Artifacts LowMedium (Acid-catalyzed racemization)
Elution Predictability Low (Trial & Error)High (D-isomer usually elutes last)

Detailed Experimental Protocols

Protocol 1: Marfey’s Method (The Gold Standard for Sensitivity)

Use this protocol to validate the optical purity of a synthesized peptide containing D-amino acid esters.

Materials:

  • Marfey’s Reagent (FDAA): 1% w/v in acetone.[2][3]

  • 1 M

    
    .[2]
    
  • 2 M HCl.[2]

  • Standard HPLC C18 Column (e.g., Zorbax Eclipse Plus, 3.5

    
    m).
    

Workflow:

  • Hydrolysis (Critical Step):

    • Place 0.5 mg of peptide ester in a hydrolysis tube.

    • Add 500

      
      L 6 M HCl (constant boiling).
      
    • Flush with

      
      , seal under vacuum.
      
    • Incubate at 110°C for 24 hours. Note: For Trp/Cys containing peptides, add 1% phenol to prevent degradation.

    • Dry down under

      
       stream.
      
  • Derivatization:

    • Resuspend dried hydrolysate in 100

      
      L water.
      
    • Add 200

      
      L 1% FDAA (in acetone) + 40 
      
      
      
      L 1 M
      
      
      .
    • Incubate at 40°C for 1 hour. (Do not overheat; FDAA is unstable >50°C).

    • Stop reaction: Add 20

      
      L 2 M HCl.
      
  • Analysis:

    • Inject 10

      
      L onto C18 HPLC.
      
    • Gradient: 10% to 50% Acetonitrile in 0.1% TFA over 45 mins.

    • Detection: UV at 340 nm (specific to the dinitrophenyl moiety).[3]

Self-Validating Check: Always run a "Spiked Control." Take your pure L-amino acid standard, spike it with 1% D-amino acid, and run the protocol. If you cannot resolve the 1% peak, your gradient is too steep.

Protocol 2: Direct Chiral HPLC (Raw Material QC)

Use this protocol to check the purity of Fmoc-D-AA-OR starting materials before synthesis.

Materials:

  • Column: Chiralpak IA or IC (immobilized amylose/cellulose).

  • Mobile Phase: Hexane:Isopropanol (typically 90:10 to 70:30).

Workflow:

  • Sample Prep: Dissolve 1 mg Fmoc-D-AA-ester in 1 mL Isopropanol.

  • Screening:

    • Flow rate: 1.0 mL/min.

    • Isocratic run: 90:10 Hexane:IPA.

  • Optimization:

    • If retention is too low (

      
      ), decrease IPA to 5%.
      
    • If resolution (

      
      ) is < 1.5, switch column chemistry (e.g., from IA to IC).
      

Decision Logic: Selecting the Right Test

The choice of method depends on where you are in the drug development pipeline. Use the logic flow below to determine the appropriate assay.

SelectionLogic cluster_caveat Caveat Start What is your sample? Q1 Is it a Raw Material (Single Amino Acid Ester)? Start->Q1 Q2 Is it a Final Peptide Product? Q1->Q2 No MethodA USE CHIRAL HPLC (Non-destructive, Fast) Q1->MethodA Yes MethodB USE MARFEY'S METHOD (High Sensitivity, Resolves Mix) Q2->MethodB Yes Warning If Peptide contains acid-labile mods (e.g., phospho-Tyr), avoid Marfey's Hydrolysis. MethodB->Warning

Figure 2: Decision matrix for selecting the racemization test. Raw materials favor direct analysis; complex products require derivatization.

References

  • Marfey, P. (1984).[2][4][5] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[3][4] Carlsberg Research Communications, 49, 591–596.[4]

  • Bhushan, R., & Brückner, H. (2004).[3] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[3]

  • Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for HPLC theory including CSP).
  • Goodman, M., & Glaser, A. (1970). Racemization Mechanisms in Peptide Synthesis. Peptides: Chemistry and Biochemistry.

  • FDA Guidance for Industry. (2014). Immunogenicity Assessment for Therapeutic Protein Products. (Highlights importance of impurity profiling including stereoisomers).

Sources

A Senior Application Scientist's Guide to Assessing the Impact of Methyl D-isoleucinate Incorporation on Peptide Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful method to enhance therapeutic properties such as proteolytic stability and receptor affinity.[1][2] This guide provides an in-depth comparison of how substituting a standard L-isoleucine with its D-enantiomer ester, Methyl D-isoleucinate, can significantly alter peptide conformation. We will explore the fundamental principles behind this modification and detail the critical experimental workflows required to characterize the resulting structural changes. This document serves as a practical manual, combining theoretical insights with actionable experimental protocols to empower researchers in leveraging stereochemical modifications for advanced peptide therapeutic development.

Introduction: The Conformation-Function Paradigm in Peptide Therapeutics

A peptide's three-dimensional structure is intrinsically linked to its biological function.[3] The precise arrangement of amino acid side chains and backbone geometry dictates receptor binding affinity, specificity, and ultimately, therapeutic efficacy. However, native L-peptides often suffer from rapid degradation by proteases, limiting their clinical viability.[1] The introduction of D-amino acids, the non-natural mirror images of their L-counterparts, is a proven strategy to shield peptides from enzymatic cleavage, thereby extending their in-vivo half-life.[1][4]

Beyond enhancing stability, the incorporation of a D-amino acid like this compound acts as a significant conformational constraint. This stereochemical "perturbation" can disrupt or stabilize local secondary structures such as α-helices and β-sheets, which can be strategically employed to fine-tune a peptide's pharmacological profile.[2][5] Understanding and predicting these conformational changes is therefore critical for rational drug design. This guide will focus on the analytical techniques used to quantify these structural impacts.

The Perturbing Element: A Comparative Look at L-Isoleucine vs. This compound

The key difference lies in the stereochemistry at the alpha-carbon (Cα).

  • L-Isoleucine: Possesses the (2S, 3S) configuration, the canonical form recognized by ribosomes and proteases. Its side chain geometry is compatible with right-handed α-helical structures.

  • This compound: As the methyl ester of D-isoleucine, it has the opposite (2R, 3R) configuration.[6] When placed within a sequence of L-amino acids, its side chain projects in a direction that is sterically unfavorable for maintaining canonical secondary structures like the right-handed α-helix. This often forces the peptide backbone to adopt alternative conformations, such as β-turns or localized random coils, to accommodate the D-residue.[5] The methyl ester group on the C-terminus, while primarily a modification for synthesis or solubility, can also introduce minor electronic and steric effects.

Core Experimental Assessment: A Multi-faceted Approach to Conformation

No single technique can fully elucidate a peptide's conformational landscape. A robust assessment relies on the synergy of multiple spectroscopic and computational methods.[7]

Workflow for Peptide Conformational Analysis

Below is a generalized workflow for assessing the structural impact of a non-canonical amino acid substitution.

G cluster_0 Design & Synthesis cluster_1 Primary Structural Assessment cluster_2 Validation & Refinement Peptide_Design 1. Design Peptides (L-Ile vs. D-Ile-OMe) Peptide_Synthesis 2. Solid-Phase Synthesis & Purification (HPLC) Peptide_Design->Peptide_Synthesis CD_Spec 3. Circular Dichroism (CD) (Secondary Structure Overview) Peptide_Synthesis->CD_Spec NMR_Spec 4. 2D NMR Spectroscopy (High-Resolution Structure) CD_Spec->NMR_Spec Comp_Model 5. Computational Modeling (MD Simulations) NMR_Spec->Comp_Model XRay_Cryo 6. X-ray Crystallography (Optional, Solid-State Structure) Comp_Model->XRay_Cryo

Caption: Workflow for designing, synthesizing, and analyzing modified peptides.

Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy is the ideal first-pass technique. It provides a rapid, low-resolution overview of the peptide's secondary structure in solution by measuring the differential absorption of circularly polarized light.[8][9] Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra, allowing for a quick comparative analysis between the L- and D-isoleucinate-containing peptides.[10]

Expected Outcome: A peptide with a high α-helical content will typically show strong negative bands around 222 nm and 208 nm and a positive band around 192 nm.[10] The incorporation of this compound is expected to disrupt this helical signature, leading to a decrease in the intensity of these characteristic bands and a shift towards a spectrum more indicative of random coil or β-turn structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining high-resolution 3D structures of peptides in solution.[11] Through-bond (COSY, TOCSY) and through-space (NOESY, ROESY) experiments allow for the assignment of nearly all protons in the peptide and the measurement of distances between them (up to ~5 Å).[12][13] This data is used to calculate a family of structures consistent with the experimental restraints.

Expected Outcome: For the L-isoleucine peptide, a series of i to i+3 and i to i+4 NOE cross-peaks would confirm an α-helical conformation. For the this compound peptide, these helical NOEs would likely disappear around the modification site. Instead, new, short-range NOEs might appear, indicating the formation of a turn. Chemical shift changes, particularly for the amide protons and Cα protons, also provide sensitive probes of the local conformational environment.[14]

Computational Modeling

Causality: Molecular Dynamics (MD) simulations complement experimental data by providing a dynamic view of the peptide's conformational ensemble.[15] Starting from an initial structure (derived from NMR or built in silico), MD simulates the peptide's movement over time, revealing conformational flexibility and stability.[16]

Expected Outcome: MD simulations can be used to calculate the relative stability of different conformations. For the this compound peptide, simulations would likely show a stable disruption of the helical structure, exploring a conformational space centered around turn-like or unordered structures. This provides a theoretical validation for the spectroscopic data.[17]

Comparative Analysis: L-Isoleucine vs. This compound Peptides

Let's consider a hypothetical 15-amino acid peptide, "Peptide-L," known to form an α-helix, and its analogue, "Peptide-D," where the isoleucine at position 8 is replaced with this compound.

Table 1: Comparative Spectroscopic Data
ParameterPeptide-L (L-Isoleucine)Peptide-D (this compound)Interpretation
CD: [θ] at 222 nm -25,000 deg·cm²·dmol⁻¹-8,000 deg·cm²·dmol⁻¹Significant loss of α-helical content in Peptide-D.
CD: Estimated Helicity ~75%~20%The D-amino acid acts as a "helix breaker".
NMR: Key NOEs Sequential (i, i+1) Hα-HN; Medium-range (i, i+3) Hα-HNSequential (i, i+1) Hα-HN only; Disrupted at residue 8Loss of medium-range NOEs confirms disruption of the helix.
NMR: Amide Proton Temp. Coeff. Multiple values < -4.5 ppb/KMost values > -4.5 ppb/KFewer hydrogen-bonded amides in Peptide-D, indicating a less stable, more solvent-exposed structure.
Diagram: Conformational Impact of D-Amino Acid Incorporation

This diagram illustrates how a D-amino acid forces a local disruption in a standard right-handed α-helix.

Caption: D-amino acid incorporation disrupts the regular helical structure.

Protocols in Practice

Protocol for Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Dissolve lyophilized peptides in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be free of components that absorb in the far-UV region. Prepare a stock solution and determine its precise concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or by a colorimetric assay.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas for at least 30 minutes.[18] Set the measurement parameters:

    • Wavelength Range: 190-260 nm

    • Path Length: 1 mm quartz cuvette

    • Peptide Concentration: 0.1 - 0.2 mg/mL[18]

    • Scan Speed: 50 nm/min

    • Data Pitch: 0.5 nm

    • Accumulations: 3-5 scans

  • Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectrum of each peptide sample.

  • Data Processing: Subtract the baseline spectrum from each sample spectrum. Convert the raw data (mdeg) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * c * l), where MRW is the mean residue weight, c is the concentration in g/L, and l is the path length in cm.

  • Secondary Structure Estimation: Use a deconvolution algorithm (e.g., CONTINLL, K2D) to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectra.[19]

Protocol for 2D NMR Spectroscopy
  • Sample Preparation: Dissolve ~1-2 mg of peptide in 500 µL of a 90% H₂O / 10% D₂O buffer solution (e.g., 10 mM sodium phosphate, pH 6.0). The D₂O provides the lock signal for the spectrometer.[14] The final peptide concentration should be >0.5 mM.[14]

  • Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons close in space (<5 Å), which is the primary source of structural restraints.[13]

    • (Optional) HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N or ¹³C labeling is used, for better resolution.

  • Data Processing and Assignment: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). The first step is "sequential assignment," which involves using the TOCSY and NOESY spectra to walk along the peptide backbone, assigning resonances to specific amino acids in the sequence.

  • Structure Calculation:

    • Identify and integrate all NOE cross-peaks in the NOESY spectrum.

    • Convert the NOE volumes into upper distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that satisfy these distance restraints.

  • Structure Validation: Assess the quality of the calculated structure ensemble based on parameters like low restraint violation energy and RMSD (Root Mean Square Deviation).

Conclusion and Future Outlook

The substitution of L-isoleucine with this compound is a potent strategy for modulating peptide conformation. As demonstrated, this single stereochemical inversion can induce a dramatic shift from a well-defined α-helix to a more disordered or turn-like structure. This guide outlines a robust, multi-pronged experimental approach, led by CD and NMR spectroscopy, to rigorously characterize these changes. The ability to precisely control and verify peptide conformation is paramount in modern drug development, enabling the design of therapeutics with enhanced stability, improved receptor engagement, and ultimately, greater clinical success. Future work will continue to explore an even wider array of non-canonical amino acids, further expanding the toolkit for creating peptides with novel structures and functions.[20][21]

References

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247–253. [Link]

  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Liwo, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091–1099. [Link]

  • Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Jadhav, S. B., & Shimpi, S. L. (2013). NMR in structural determination of proteins and peptides.
  • Ulrich, A. S. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 34(1), 1-43.
  • Kuril, A. K., Vashi, A., & Subbappa, P. K. (2025). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by a circular dichroism spectrometer. Journal of Peptide Science, 31(1), e3648. [Link]

  • Iannuzzi, C., et al. (2014). Secondary structure analysis by circular dichroism (CD) spectroscopy. ResearchGate. Retrieved from [Link]

  • O'Nuallain, B., et al. (2017). Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides. Amyloid, 24(sup1), 114–115. [Link]

  • Marchesan, S., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 15(21), 2191–2199. [Link]

  • Wu, X., et al. (2014). Peptide Conformational Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 10(7), 2894–2904. [Link]

  • Andrews, J. S., & Smith, J. C. (2021). D-amino acid substituted peptides. Preprints.org.
  • Christensen, M. H. (2017). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • Garton, M., Sayadi, M., & Kim, P. M. (2017). A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. PLOS ONE, 12(11), e0187524. [Link]

  • Woys, A. M. (2014). X-ray Crystallographic Methods for the Study of Native and Non-Native Protein Structure. University of Wisconsin-Madison.
  • Roy, R. S., et al. (2024). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society. [Link]

  • Wu, X., et al. (2014). Peptide Conformational Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 10(7), 2894-2904. [Link]

  • Marshall, G. R. (1978). Peptide Conformation and Biological Activity. Profiles.wustl.edu. [Link]

  • Yasonik, J., et al. (2025).
  • Liscano, A., et al. (2021). Computational Design of Potent D-Peptide Inhibitors of SARS-CoV-2. ACS Infectious Diseases, 7(11), 3123-3132. [Link]

  • Hartmann, L., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Advanced Healthcare Materials, 7(17), e1800539. [Link]

  • ChemBK. (2024). methyl L-isoleucinate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl isoleucinate. Retrieved from [Link]

  • Christensen, M. H. (2017). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Brigham Young University.
  • Daniels, J. S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biochemistry and Molecular Biology Education, 43(2), 75–84. [Link]

  • da Costa, J. P., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. [Link]

  • PubChem. (n.d.). D-Isoleucine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Enantioselective Bioassays for D-Amino Acid-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of biological systems, the chirality of amino acids plays a pivotal role. While L-amino acids are the conventional building blocks of proteins, their D-enantiomers are emerging from the shadows as crucial signaling molecules and biomarkers in a range of physiological and pathological processes.[1][2][3] The accurate and selective quantification of these D-amino acid-containing compounds is therefore a critical challenge in drug discovery, diagnostics, and fundamental research. This guide provides an in-depth comparison of contemporary enantioselective bioassay methodologies, offering field-proven insights and experimental data to aid researchers in selecting the optimal approach for their specific needs.

The Imperative for Enantioselectivity: Beyond the Mirror Image

Historically, the presence of D-amino acids in higher organisms was largely overlooked. However, advancements in analytical techniques have unveiled their significant roles, from neurotransmission in the central nervous system to components of bacterial cell walls.[3][4] For instance, D-serine is a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, and its dysregulation is implicated in neurological disorders like schizophrenia and Alzheimer's disease.[5][6] Consequently, the ability to distinguish and quantify D-amino acids from their abundant L-counterparts is not merely an analytical exercise but a biological necessity.

Traditional analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry offer high accuracy and are considered the gold standard for chiral separation.[1][7][8][9] However, these techniques often require expensive instrumentation, complex sample derivatization, and are not always suitable for high-throughput screening or real-time measurements in biological matrices.[1][2] This has spurred the development of a diverse array of enantioselective bioassays that offer advantages in terms of simplicity, speed, and cost-effectiveness.

A Comparative Analysis of Enantioselective Bioassay Platforms

The landscape of enantioselective bioassays for D-amino acids is dominated by enzyme-based methods, leveraging the inherent stereospecificity of certain enzymes. These can be broadly categorized into colorimetric, fluorometric, and electrochemical assays. Each modality presents a unique set of advantages and limitations, which we will explore in detail.

At the Core: The Power of D-Amino Acid Oxidase (DAAO)

The flavoenzyme D-amino acid oxidase (DAAO) is the workhorse of most enantioselective bioassays for D-amino acids.[3][5][10] DAAO catalyzes the oxidative deamination of neutral and basic D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[5][11] This enzymatic reaction provides a basis for a variety of detection methods. It is crucial to note that DAAO is generally not active towards acidic D-amino acids like D-aspartate and D-glutamate. For these, a different enzyme, D-aspartate oxidase (DDO), is utilized.[12]

Diagram of the D-Amino Acid Oxidase (DAAO) Catalyzed Reaction

DAAO_Reaction DAminoAcid D-Amino Acid DAAO D-Amino Acid Oxidase (DAAO) DAminoAcid->DAAO O2 O₂ O2->DAAO AlphaKetoAcid α-Keto Acid DAAO->AlphaKetoAcid Products NH3 Ammonia (NH₃) DAAO->NH3 H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2

Caption: The enzymatic reaction catalyzed by D-Amino Acid Oxidase (DAAO).

Colorimetric Bioassays: The Visual Endpoint

Colorimetric assays are often favored for their simplicity and accessibility, as they typically only require a standard microplate reader for quantification.[6] The principle relies on the DAAO-catalyzed production of hydrogen peroxide, which is then used in a coupled reaction to generate a colored product.

A common approach involves the use of horseradish peroxidase (HRP) and a chromogenic substrate like o-phenylenediamine (OPD) or 3,3',5,5'-tetramethylbenzidine (TMB).[13] HRP utilizes the generated H₂O₂ to oxidize the substrate, resulting in a color change that is directly proportional to the initial D-amino acid concentration.[14]

Experimental Workflow: Colorimetric D-Amino Acid Assay

Colorimetric_Workflow cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection DAA D-Amino Acid Sample Incubate1 Incubate (e.g., 37°C) DAA->Incubate1 DAAO_reagent DAAO Enzyme Reagent DAAO_reagent->Incubate1 H2O2_produced H₂O₂ Production Incubate1->H2O2_produced Incubate2 Incubate (Room Temp) H2O2_produced->Incubate2 HRP_probe HRP & Colorimetric Probe HRP_probe->Incubate2 Color_dev Color Development Incubate2->Color_dev Readout Measure Absorbance (e.g., 570 nm) Color_dev->Readout

Caption: A generalized workflow for a colorimetric D-amino acid bioassay.

Advantages:

  • Cost-effective: Reagents are relatively inexpensive.

  • Simple Protocol: Easy to perform with minimal specialized equipment.

  • High-Throughput Amenable: Can be readily adapted for 96-well or 384-well plate formats.

Limitations:

  • Lower Sensitivity: Compared to fluorometric or electrochemical methods.

  • Interference: Colored compounds in the sample matrix can interfere with absorbance readings.

Fluorometric Bioassays: Enhanced Sensitivity

For applications requiring higher sensitivity, fluorometric assays are a superior choice.[1][] The principle is similar to colorimetric assays, but instead of a chromogenic substrate, a fluorogenic probe is used. HRP catalyzes the reaction between the DAAO-produced H₂O₂ and the probe, generating a highly fluorescent product.[16]

Advantages:

  • High Sensitivity: Can detect low micromolar to sub-micromolar concentrations of D-amino acids.[17]

  • Wide Dynamic Range: Offers a broader linear range for quantification.

  • Reduced Interference: Less susceptible to interference from colored compounds.

Limitations:

  • Photobleaching: Fluorescent probes can be susceptible to photobleaching.

  • Instrumentation: Requires a fluorescence plate reader.

Electrochemical Biosensors: Real-Time and Portable Detection

Electrochemical biosensors represent a powerful alternative for the rapid and selective determination of D-amino acids, offering the potential for real-time monitoring and portable device integration.[1][2][4] These sensors typically involve the immobilization of DAAO onto an electrode surface.[18] The enzymatic reaction can be monitored in several ways:

  • Amperometric Detection: Measures the current generated from the oxidation or reduction of a species involved in the reaction, such as the consumption of oxygen or the production of hydrogen peroxide.[19]

  • Potentiometric Detection: Measures the change in potential at the electrode surface due to the enzymatic reaction.

Diagram of an Amperometric Biosensor for D-Amino Acids

Amperometric_Biosensor cluster_electrode Electrode Surface cluster_reaction_products Electrode Electrode Immobilized_DAAO Immobilized DAAO Ammeter Ammeter Electrode->Ammeter Measures Current H2O2 H₂O₂ Immobilized_DAAO->H2O2 DAA D-Amino Acid DAA->Immobilized_DAAO H2O2->Electrode Oxidation at Electrode (generates current)

Caption: Principle of an amperometric biosensor for D-amino acid detection.

Advantages:

  • High Sensitivity and Selectivity: Offers excellent analytical performance.[18]

  • Real-Time Monitoring: Enables dynamic measurements of D-amino acid concentrations.

  • Miniaturization and Portability: Can be developed into small, portable devices.[1]

Limitations:

  • Enzyme Stability: The stability of the immobilized enzyme can be a concern.

  • Matrix Effects: Complex biological samples can sometimes foul the electrode surface.

Bioluminescent Bioassays: A Glowing Alternative

A more recent development in D-amino acid detection is the use of bioluminescent assays.[20] One innovative approach utilizes the reaction of D-cysteine with a pro-luciferin substrate to form D-luciferin, which is then quantified using luciferase.[20] This method can be adapted to measure DAAO activity by monitoring the depletion of a D-amino acid substrate.

Advantages:

  • Extremely High Sensitivity: Luciferase-based assays are known for their exceptional sensitivity.

  • Low Background Signal: Bioluminescence assays generally have very low background noise.

Limitations:

  • Substrate Specificity: This particular method is specific for D-cysteine but can be adapted for other D-amino acids by coupling with DAAO.

  • Reagent Stability: Luciferase and its substrates can be less stable than the components of colorimetric or fluorometric assays.

Performance Comparison of Enantioselective Bioassays

FeatureColorimetric AssaysFluorometric AssaysElectrochemical BiosensorsBioluminescent Assays
Principle H₂O₂-mediated color changeH₂O₂-mediated fluorescenceAmperometric/PotentiometricLuciferase-based light emission
Sensitivity Moderate (µM range)[6]High (sub-µM to µM range)[16][17]Very High (nM to µM range)[19]Extremely High (pM to nM range)
Throughput HighHighModerate to HighHigh
Speed Minutes to hoursMinutes to hoursSeconds to minutesMinutes
Cost LowModerateModerate to HighHigh
Instrumentation SpectrophotometerFluorometerPotentiostat/AmperometerLuminometer
Key Advantage Simplicity, cost-effectiveHigh sensitivityReal-time, portableExceptional sensitivity
Key Limitation Lower sensitivity, interferencePhotobleachingEnzyme stability, matrix effectsReagent stability, specificity

Experimental Protocols: A Step-by-Step Guide

To provide a practical context, here are detailed protocols for two common enantioselective bioassays.

Protocol 1: Colorimetric D-Amino Acid Assay Using a Commercial Kit

This protocol is based on the principles employed in commercially available D-amino acid assay kits.[6][14]

Materials:

  • D-Amino Acid Assay Kit (containing D-Amino Acid Oxidase, HRP, colorimetric probe, and assay buffer)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 570 nm

  • D-Alanine standard

  • Samples containing unknown D-amino acid concentrations

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically involves diluting a concentrated assay buffer and preparing a reaction mix containing the DAAO, HRP, and colorimetric probe. A control mix without DAAO is also prepared to measure background absorbance.

  • Standard Curve Preparation: Prepare a series of D-Alanine standards in the recommended concentration range (e.g., 0 to 100 µM).

  • Sample and Standard Addition: Add 50 µL of each standard and unknown sample to duplicate wells of the 96-well plate.

  • Reaction Initiation:

    • To one set of duplicate wells for each sample and all standard wells, add 50 µL of the Reaction Mix.

    • To the other set of duplicate wells for each sample, add 50 µL of the Control Mix.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank (0 µM standard) from all standard and sample readings.

    • For each unknown sample, subtract the absorbance of the control well (without DAAO) from the corresponding reaction well (with DAAO). This corrects for background absorbance.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the D-amino acid concentration in the unknown samples by interpolating their corrected absorbance values on the standard curve.

Protocol 2: Fluorometric D-Amino Acid Assay

This protocol outlines a general procedure for a fluorometric assay.

Materials:

  • D-Amino Acid Oxidase (from porcine kidney or Rhodotorula gracilis)

  • Horseradish Peroxidase (HRP)

  • Fluorogenic probe (e.g., Amplex Red or equivalent)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 530/590 nm)

  • D-Serine standard

  • Samples containing unknown D-amino acid concentrations

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the D-Serine standard (e.g., 1 mM) in assay buffer.

    • Prepare a working solution of DAAO (e.g., 0.2 U/mL) and HRP (e.g., 0.4 U/mL) in assay buffer.

    • Prepare a working solution of the fluorogenic probe (e.g., 100 µM) in assay buffer. Protect from light.

  • Standard Curve Preparation: Prepare a dilution series of the D-Serine standard in the desired concentration range (e.g., 0 to 25 µM) in the 96-well plate.

  • Sample Preparation: Add your unknown samples to separate wells.

  • Reaction Initiation: Prepare a reaction mixture containing the DAAO, HRP, and fluorogenic probe in assay buffer. Add this mixture to all standard and sample wells.

  • Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the blank (0 µM standard) from all other readings.

    • Plot the fluorescence intensity of the standards against their concentrations to create a standard curve.

    • Calculate the D-amino acid concentration in the unknown samples from the standard curve.

Conclusion and Future Perspectives

The field of enantioselective bioassays for D-amino acid-containing compounds is continually evolving, driven by the growing recognition of the biological importance of these molecules. While traditional chromatographic methods remain indispensable for validation and detailed structural analysis, the bioassays discussed in this guide offer powerful, and often more practical, alternatives for a wide range of applications.

The choice of assay ultimately depends on the specific research question, the required sensitivity, the sample matrix, and the available instrumentation. For high-throughput screening and routine quantification, colorimetric and fluorometric assays provide an excellent balance of performance and convenience. For applications demanding real-time monitoring or portability, electrochemical biosensors are the technology of choice. As our understanding of the "D-amino acid world" expands, we can anticipate the development of even more sensitive, specific, and user-friendly bioassays to unravel the multifaceted roles of these fascinating molecules in health and disease.

References

  • D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications. ResearchGate. [Link]

  • Biosensors for D-Amino Acids: Detection Methods and Applications. MDPI. [Link]

  • Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]

  • D-Amino Acid Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • Biosensors for D-Amino Acids: Detection Methods and Applications. PubMed. [Link]

  • D-amino acid electrochemical biosensor based on D-amino acid oxidase: Mechanism and high performance against enantiomer interference. PubMed. [Link]

  • Enzymatic detection of D-amino acids. PubMed. [Link]

  • D-Amino Acid Assay Kits. Cell Biolabs, Inc. [Link]

  • Colorimetric detection of D-amino acids based on anti-aggregation of gold nanoparticles. Inorganica Chimica Acta. [Link]

  • Enzymatic Detection of d-Amino Acids. Springer Nature Experiments. [Link]

  • D-amino acid electrochemical biosensor based on D-amino acid oxidase: Mechanism and high performance against enantiomer interference. ResearchGate. [Link]

  • A simple bioluminescent method for measuring d-amino acid oxidase activity. PMC. [Link]

  • Analytical Chemistry and Biochemistry of D‐Amino Acids. ResearchGate. [Link]

  • Assays of D-Amino Acid Oxidase Activity. PMC. [Link]

  • The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. MDPI. [Link]

  • Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy. MDPI. [Link]

  • D-amino acid oxidase. Wikipedia. [Link]

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  • Biosensors for D-Amino Acids: Detection Methods and Applications. ResearchGate. [Link]

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  • Chiral separations for d-amino acid analysis in biological samples. Ovid. [Link]

  • Chiral separations for d-amino acid analysis in biological samples. ResearchGate. [Link]

  • Chiral separations for d-amino acid analysis in biological samples. PubMed. [Link]

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  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr. [Link]

  • Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology. [Link]

  • Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Illinois Experts. [Link]

  • Identification of mutant firefly luciferases that efficiently utilize aminoluciferins. PMC. [Link]

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  • luciferase-based reporter assays: Topics. Science.gov. [Link]

  • Experimental and Analytical Framework for “Mix-and-Read” Assays Based on Split Luciferase. ACS Omega. [Link]

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Literature comparison of synthetic routes to enantiopure D-isoleucine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Synthesis of Enantiopure D-Isoleucine Derivatives for Pharmaceutical Research

The precise architecture of drug molecules is paramount to their efficacy and safety. Enantiomerically pure amino acids, particularly non-proteinogenic D-isomers, are vital chiral building blocks in the synthesis of a wide array of pharmaceuticals. D-isoleucine, with its two chiral centers, and its derivatives are integral components in various therapeutic agents, including antiviral and anticancer drugs. The strategic incorporation of D-isoleucine can significantly enhance a drug's metabolic stability and biological activity. This guide provides a detailed comparative analysis of the principal synthetic routes to enantiopure D-isoleucine derivatives, offering critical insights for researchers, chemists, and professionals in drug development.

The Strategic Importance of D-Isoleucine in Medicinal Chemistry

While L-amino acids are the fundamental constituents of proteins, their D-enantiomers play significant biological roles, notably in bacterial cell walls and peptide-based natural products.[1] In drug design, substituting an L-amino acid with a D-isomer like D-isoleucine can dramatically alter a molecule's properties. This modification often confers resistance to proteolytic degradation, thereby extending the drug's half-life in the body. Furthermore, the unique stereochemistry of D-isoleucine can lead to novel and improved interactions with biological targets. Consequently, efficient and scalable access to enantiopure D-isoleucine derivatives is a critical enabling technology in modern drug discovery.

This guide will dissect and compare three primary strategies for achieving this goal:

  • Asymmetric Synthesis: Constructing the desired stereoisomer from achiral or prochiral starting materials using chiral catalysts or auxiliaries.

  • Resolution of Racemates: Separating a mixture of D- and L-isoleucine derivatives, often through diastereomeric salt formation.

  • Enzymatic Methods: Exploiting the inherent stereoselectivity of enzymes to produce the D-enantiomer.

We will examine the experimental intricacies of each approach, presenting comparative data to facilitate the selection of the most suitable method for specific research and development needs.

Asymmetric Synthesis: Precision in Chiral Construction

Asymmetric synthesis represents the most elegant and often most direct pathway to enantiopure compounds. By establishing the correct stereochemistry from the outset, this approach circumvents the 50% theoretical yield limit inherent in classical resolutions. A powerful and widely adopted method for the asymmetric synthesis of α-amino acids is the catalytic enantioselective alkylation of a glycine derivative.

Catalytic Asymmetric Alkylation

This strategy often employs a prochiral glycine enolate equivalent which is alkylated in the presence of a chiral catalyst. Chiral phase-transfer catalysts, frequently derived from Cinchona alkaloids, have proven highly effective in this transformation. They create a chiral environment that directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one enantiomer.

Step 1: Preparation of the Glycine Schiff Base

  • A solution of glycine tert-butyl ester and a suitable imine (e.g., from benzophenone) is prepared to form a Schiff base. This step activates the α-protons of the glycine moiety.

Step 2: Phase-Transfer Catalyzed Alkylation

  • The glycine Schiff base is dissolved in an organic solvent (e.g., toluene).

  • An aqueous solution of a strong base (e.g., 50% KOH) is added to generate the enolate.

  • A chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative) is introduced (typically 1-5 mol%).

  • The alkylating agent, sec-butyl bromide, is added at a controlled temperature (e.g., 0 °C). The catalyst facilitates the transfer of the enolate to the organic phase for the enantioselective alkylation.

Step 3: Deprotection

  • The resulting alkylated Schiff base is hydrolyzed under acidic conditions (e.g., aqueous HCl) to remove the imine protecting group and yield the D-isoleucine ester.

ParameterTypical Value
Enantiomeric Excess (ee)>95%
Chemical Yield60-80%

The high degree of stereocontrol in this reaction stems from the formation of a well-defined ion pair between the enolate and the chiral catalyst. The steric bulk of both the catalyst and the substrate creates a highly organized transition state that favors alkylation from one specific face. This method provides a reliable route to D-isoleucine derivatives with high enantiopurity.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product Glycine_Deriv Glycine Derivative Asymmetric_Alkylation Asymmetric Alkylation Glycine_Deriv->Asymmetric_Alkylation sec_Butyl_Halide sec-Butyl Halide sec_Butyl_Halide->Asymmetric_Alkylation Chiral_Catalyst Chiral Phase-Transfer Catalyst Asymmetric_Alkylation->Chiral_Catalyst D_Isoleucine_Deriv D-Isoleucine Derivative (Protected) Asymmetric_Alkylation->D_Isoleucine_Deriv

Caption: Asymmetric synthesis of a D-isoleucine derivative via catalytic alkylation.

Resolution of Racemates: A Time-Tested and Scalable Strategy

The resolution of racemic mixtures is a robust and often highly scalable method for obtaining single enantiomers. This approach involves separating the enantiomers of a racemic compound, which is typically achieved by converting them into diastereomers that can be separated by physical methods like crystallization.

Diastereomeric Salt Crystallization

A widely used industrial method for resolving racemic amino acids is through the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Step 1: Preparation of the Racemate

  • DL-isoleucine is N-acetylated using acetic anhydride to produce N-acetyl-DL-isoleucine. This derivative is often more amenable to crystallization.

Step 2: Formation and Crystallization of Diastereomeric Salts

  • The N-acetyl-DL-isoleucine is dissolved in a suitable solvent (e.g., ethanol).

  • A chiral resolving agent, such as an optically pure amine (e.g., (R)-α-phenylethylamine), is added.

  • The mixture is heated to form a homogeneous solution and then cooled slowly. The less soluble diastereomeric salt (e.g., the salt of N-acetyl-D-isoleucine) will preferentially crystallize.

  • The crystals are collected by filtration.

Step 3: Liberation of the Enantiopure Amino Acid

  • The isolated diastereomeric salt is treated with acid to liberate the N-acetyl-D-isoleucine.

  • The N-acetyl group is then hydrolyzed to yield enantiopure D-isoleucine.

ParameterTypical Value
Enantiomeric Excess (ee)>99% (after recrystallization)
Chemical Yield~40-45% (per resolution cycle)

The success of this method hinges on the difference in lattice energies of the diastereomeric salts, which dictates their solubility difference.[2] The enantiomeric purity of the final product must be rigorously confirmed by techniques such as chiral HPLC.[3] The process is self-validating in that the physical properties (e.g., melting point, specific rotation) of the isolated product should match those of the known enantiomer.

Resolution_Workflow Racemic_Mixture N-Acetyl-DL-Isoleucine Diastereomeric_Salts Diastereomeric Salt Mixture Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Salt (N-Acetyl-D-Isoleucine Derivative) Fractional_Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Salt (in Mother Liquor) Fractional_Crystallization->More_Soluble_Salt Liberation_D Liberation of D-form Less_Soluble_Salt->Liberation_D D_Isoleucine Enantiopure D-Isoleucine Liberation_D->D_Isoleucine

Caption: Workflow for the resolution of DL-isoleucine via diastereomeric salt crystallization.

Enzymatic Methods: The Precision of Biocatalysis

Enzymatic methods provide a highly selective and environmentally sustainable route to enantiopure amino acids. These biocatalytic processes operate under mild, aqueous conditions, often obviating the need for protecting groups and harsh reagents.

Kinetic Resolution with Acylase

Enzymatic kinetic resolution is a powerful technique where an enzyme selectively transforms one enantiomer of a racemic mixture, leaving the other untouched. For D-isoleucine synthesis, an L-specific acylase can be used to hydrolyze the N-acetyl group from the L-enantiomer in a racemic mixture of N-acetyl-DL-isoleucine.

Step 1: Substrate Preparation

  • Prepare N-acetyl-DL-isoleucine from DL-isoleucine.

Step 2: Enzymatic Hydrolysis

  • Dissolve N-acetyl-DL-isoleucine in a buffered aqueous solution (pH ~7-8).

  • Add a commercially available L-aminoacylase (e.g., from Aspergillus oryzae).[4]

  • Incubate the mixture at a suitable temperature (e.g., 37 °C). The enzyme will selectively hydrolyze N-acetyl-L-isoleucine to L-isoleucine and acetate.

Step 3: Separation and Isolation

  • After approximately 50% conversion, the reaction is stopped.

  • The resulting mixture contains L-isoleucine and unreacted N-acetyl-D-isoleucine.

  • These two compounds can be separated based on their differing physical and chemical properties (e.g., solubility or by ion-exchange chromatography).[4]

  • The isolated N-acetyl-D-isoleucine is then chemically hydrolyzed to afford enantiopure D-isoleucine.

ParameterTypical ValueReference
Enantiomeric Excess (ee)>99% for D-Isoleucine[4]
Chemical Yield~45-50%[4]

The remarkable stereoselectivity of acylases arises from the precisely defined three-dimensional structure of their active sites, which can differentiate between the two enantiomeric substrates.[4] This method is highly valued for its operational simplicity and mild conditions. A variation of this is the dynamic kinetic resolution, where the unwanted enantiomer is racemized in situ, potentially allowing for theoretical yields approaching 100%.[5]

Enzymatic_Resolution_Workflow Racemic_Substrate N-Acetyl-DL-Isoleucine Selective_Hydrolysis Selective Enzymatic Hydrolysis Racemic_Substrate->Selective_Hydrolysis Enzyme L-Acylase Enzyme->Selective_Hydrolysis Product_Mixture Mixture: L-Isoleucine & N-Acetyl-D-Isoleucine Selective_Hydrolysis->Product_Mixture Separation Separation Product_Mixture->Separation L_Isoleucine L-Isoleucine Separation->L_Isoleucine N_Acetyl_D_Isoleucine N-Acetyl-D-Isoleucine Separation->N_Acetyl_D_Isoleucine Chemical_Hydrolysis Chemical Hydrolysis N_Acetyl_D_Isoleucine->Chemical_Hydrolysis D_Isoleucine Enantiopure D-Isoleucine Chemical_Hydrolysis->D_Isoleucine

Caption: Workflow for the enzymatic kinetic resolution of N-acetyl-DL-isoleucine.

Comparative Analysis and Future Directions

The selection of a synthetic route for enantiopure D-isoleucine derivatives is a strategic decision influenced by factors such as scale, cost, and the specific requirements of the target molecule.

MethodKey AdvantagesKey DisadvantagesScalability
Asymmetric Synthesis Direct route to the desired enantiomer, high potential throughput.Often requires expensive catalysts and rigorous optimization.Good
Resolution of Racemates Utilizes established, often simpler chemistry; highly scalable.Limited to a 50% theoretical yield per cycle; requires recycling of the unwanted enantiomer.Excellent
Enzymatic Methods Exceptional selectivity, mild and green conditions, operational simplicity.Enzyme cost and stability can be concerns; substrate scope may be limited.Good to Excellent

Future Outlook: The field is continually advancing, with significant research efforts directed towards developing more active and robust catalysts for asymmetric synthesis. In the realm of biocatalysis, protein engineering and directed evolution are expanding the capabilities of enzymes, leading to broader substrate scopes and improved process efficiency.[6][7] The integration of these synthetic methods with continuous flow manufacturing is also poised to revolutionize the production of chiral molecules, offering enhanced control, safety, and efficiency.

By understanding the nuances of each synthetic strategy, researchers can make informed decisions to access the critical D-isoleucine building blocks required to drive the discovery and development of next-generation therapeutics.

References

  • Ozaki, M., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. J-Stage.
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  • PubMed (2014). Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase.
  • J-Stage (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent.
  • Google Patents (2004). US6830904B2 - Methods for producing diastereomers of isoleucine.
  • ChemicalBook (2019). Synthesis of DL-Isoleucine.
  • CORE (2017). An Improved Racemase/Acylase Biotransformation for the Preparation of Enantiomerically Pure Amino Acids.
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  • National Institutes of Health (2010). Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids.
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-286).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) (1993). Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol.
  • ResearchGate (2022). The substrate scope of dynamic kinetic resolution via NAAAR and AAc.
  • MDPI (2022).
  • PMC (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • RSC Publishing (2019).
  • ACS Publications (1976). Convenient resolution method for the preparation of isoleucine optical isomers. The Journal of Organic Chemistry.
  • ResearchGate (2006).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.